Uzh2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H37F2N7O |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-9-[6-(methylamino)pyrimidin-4-yl]-1,4,9-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C27H37F2N7O/c1-26(2)4-8-34(9-5-26)15-19-12-21(29)22(13-20(19)28)36-16-25(37)33-27(17-36)6-10-35(11-7-27)24-14-23(30-3)31-18-32-24/h12-14,18H,4-11,15-17H2,1-3H3,(H,33,37)(H,30,31,32) |
InChI Key |
GYWOVBUGFWWSJR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Uzh2 mechanism of action in METTL3 inhibition
An In-Depth Technical Guide to the Uzh2 Mechanism of Action in METTL3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes and plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] The deposition of m6A is primarily catalyzed by a multi-subunit methyltransferase complex, with METTL3 (Methyltransferase-like 3) acting as the core S-adenosylmethionine (SAM)-binding catalytic subunit and METTL14 serving a structural role as an RNA-binding scaffold.[3][4][5] Dysregulation of the METTL3-METTL14 complex is implicated in a wide range of diseases, including various forms of cancer, making it a compelling target for therapeutic intervention.[3][4][6]
This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of METTL3.[1][6] We will delve into its core mechanism of action, present key quantitative data from biochemical and cellular assays, detail relevant experimental protocols, and visualize the complex biological pathways involved. This document is intended to serve as a critical resource for researchers actively engaged in epitranscriptomics and the development of novel cancer therapeutics.
Core Mechanism of Action: Competitive Inhibition of METTL3
This compound functions as a highly potent, SAM-competitive inhibitor of the METTL3-METTL14 enzyme complex.[3][7] Its mechanism relies on directly binding to the SAM-binding pocket within the methyltransferase domain of METTL3, thereby preventing the binding of the endogenous methyl donor, SAM. This direct competition effectively blocks the transfer of a methyl group from SAM to adenosine (B11128) residues on target RNA molecules.[2][7]
The structural basis for this inhibition has been elucidated through X-ray crystallography of the human METTL3-METTL14 complex bound to this compound (PDB ID: 7O2F), revealing the precise molecular interactions that underpin its high affinity and selectivity.[3][8][9] this compound occupies the adenosine-binding portion of the SAM pocket, forming key interactions with protein residues that are critical for substrate recognition. This competitive binding mode is a hallmark of its inhibitory action.[7] The discrepancy often observed between its high biochemical potency and lower cellular efficacy is attributed to the high intracellular concentrations of the natural substrate, SAM, which this compound must compete with to engage its target.[1][7][10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. 7o2f - Crystal structure of the human METTL3-METTL14 complex bound to Compound 22 (this compound) - Summary - Protein Data Bank Japan [pdbj.org]
- 10. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of Uzh2 in the m6A RNA Methylation Pathway
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a critical role in various aspects of RNA metabolism and gene expression. The dynamic and reversible nature of this modification is governed by a set of proteins known as "writers," "erasers," and "readers." The dysregulation of the m6A pathway is implicated in numerous diseases, most notably cancer, making the enzymes that regulate m6A deposition attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the m6A RNA methylation pathway and focuses on the role of this compound, a potent and selective small-molecule inhibitor of the m6A writer enzyme METTL3. We will delve into the mechanism of action of this compound, its effects on cellular processes, and the experimental protocols used to study its activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage chemical probes like this compound to investigate the m6A pathway and develop novel therapeutics.
The m6A RNA Methylation Pathway: A Regulatory Hub
The m6A modification is a dynamic and reversible process that influences mRNA splicing, nuclear export, stability, and translation.[1] This epitranscriptomic layer of gene regulation is orchestrated by three classes of proteins:
-
Writers (Methyltransferases): These enzymes install the m6A mark on adenosine (B11128) residues within a specific consensus sequence. The primary m6A writer complex is a heterodimer composed of the catalytic subunit METTL3 (Methyltransferase-like 3) and METTL14 (Methyltransferase-like 14).[2][3] METTL14 acts as a scaffold, facilitating RNA binding, while METTL3 contains the S-adenosylmethionine (SAM)-binding pocket and catalyzes the methyl transfer.[2] Other components like WTAP, VIRMA, ZC3H13, and RBM15 are also part of the methyltransferase complex, assisting in its localization and activity.[4][5]
-
Erasers (Demethylases): These enzymes remove the m6A modification, allowing for dynamic regulation. The two known m6A erasers are FTO (Fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5).[6] Their activity ensures that m6A modification is not a permanent fixture on the RNA landscape.
-
Readers (m6A-Binding Proteins): These proteins contain domains that specifically recognize and bind to m6A-modified RNA, thereby mediating the downstream functional consequences. The most well-characterized family of readers is the YTH domain-containing family (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2).[5] For instance, YTHDF2 is known to promote the degradation of m6A-containing mRNAs, while YTHDF1 can enhance their translation.[1][7] Other reader proteins include the IGF2BP family and HNRNP proteins.[5][7]
The Role of METTL3 in Disease
As the core catalytic component of the writer complex, METTL3 is a critical regulator of m6A deposition. Its dysregulation has been linked to the development and progression of various cancers, including acute myeloid leukemia (AML), glioblastoma, and lung cancer.[8][9][10] In many of these cancers, METTL3 is overexpressed and contributes to tumorigenesis by altering the m6A landscape of key oncogenes and tumor suppressor transcripts.[9] This has positioned METTL3 as a high-value target for the development of small-molecule inhibitors.
This compound: A Potent and Selective METTL3 Inhibitor
This compound is a 1,4,9-triazaspiro[5.5]undecan-2-one derivative that has been identified as a potent and selective inhibitor of METTL3.[4] It functions by competing with the methyl donor, S-adenosylmethionine (SAM), for binding to the catalytic pocket of METTL3.[2] The development of this compound represents a significant step forward in the ability to pharmacologically probe the function of METTL3 and the broader m6A pathway in normal physiology and disease.
Mechanism of Action and Quantitative Data
This compound was developed through a structure-based drug design campaign.[8] It exhibits high potency against the METTL3-METTL14 complex. While it is highly selective for METTL3, it does show some partial inhibition of other methyltransferases like METTL1 and METTL16 at higher concentrations.[4]
Table 1: Quantitative Inhibitory Activity of this compound
| Target | Assay Type | Value | Cell Line | Reference |
| METTL3 | Biochemical IC50 | 5 nM | - | [7] |
| METTL3 | Cellular EC50 | 0.7 µM | MOLM-13 (AML) | [7] |
| METTL3 | Cellular EC50 | 2.5 µM | PC-3 (Prostate Cancer) | [7] |
The discrepancy between the biochemical IC50 and the cellular EC50 values is attributed to the high intracellular concentration of the endogenous substrate, SAM, which competes with this compound for binding to METTL3.[2]
Cellular Effects of this compound
Treatment of cancer cell lines with this compound leads to several key cellular effects:
-
Reduction of m6A Levels: As expected, inhibition of METTL3 by this compound results in a dose-dependent decrease in the global levels of m6A in cellular RNA.[2]
-
Anti-proliferative Activity: this compound has demonstrated anti-tumor activity in various cancer cell lines, particularly those known to be dependent on METTL3 activity, such as acute myeloid leukemia (AML) and prostate cancer.[2][5]
-
Induction of Differentiation: In AML, where METTL3 is known to block myeloid differentiation, treatment with METTL3 inhibitors can promote the differentiation of leukemic cells.[9]
This compound in the Development of PROTACs
The structure of this compound has also been leveraged to create Proteolysis Targeting Chimeras (PROTACs).[2] These are heterobifunctional molecules that link the METTL3-binding motif of this compound to a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN).[2] These PROTACs have been shown to induce the degradation of both METTL3 and its binding partner METTL14, offering an alternative therapeutic modality to catalytic inhibition.[2]
Signaling Pathways and Experimental Workflows
The m6A RNA Methylation Pathway
Caption: The m6A RNA methylation pathway, showcasing the roles of writers, erasers, and readers.
Mechanism of this compound Inhibition
Caption: this compound competitively inhibits the binding of SAM to the METTL3 catalytic site.
Experimental Workflow for this compound Evaluation
Caption: A typical workflow for evaluating the cellular effects of the METTL3 inhibitor this compound.
Detailed Experimental Protocols
Cell Viability Assay
-
Objective: To determine the EC50 of this compound in a cancer cell line.
-
Methodology:
-
Seed cells (e.g., MOLM-13) in a 96-well plate at an appropriate density.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the this compound dilutions and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Plot the viability data against the log of the inhibitor concentration and fit a dose-response curve to calculate the EC50 value.
-
Western Blot for METTL3/METTL14 Degradation (PROTAC studies)
-
Objective: To assess the degradation of METTL3 and METTL14 upon treatment with a this compound-based PROTAC.
-
Methodology:
-
Treat cells with the this compound-based PROTAC at various concentrations and time points. Include controls such as this compound alone and a vehicle.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for METTL3, METTL14, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the percentage of protein degradation relative to the control.[2]
-
LC-MS/MS for Global m6A Quantification
-
Objective: To measure the change in the global m6A-to-Adenosine (m6A/A) ratio after this compound treatment.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Isolate total RNA and then purify poly(A) RNA.
-
Digest the mRNA into single nucleosides using enzymes like nuclease P1 and alkaline phosphatase.
-
Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the amounts of m6A and adenosine by monitoring their specific mass transitions.
-
Calculate the m6A/A ratio and compare the values between this compound-treated and control samples.[2]
-
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
-
Objective: To identify the specific transcripts that show altered m6A methylation upon this compound treatment.
-
Methodology:
-
Isolate total RNA from this compound-treated and control cells and fragment the RNA.
-
Set aside a portion of the fragmented RNA as the input control.
-
Incubate the remaining fragmented RNA with an anti-m6A antibody to immunoprecipitate the m6A-containing fragments.[11]
-
Prepare sequencing libraries from both the immunoprecipitated RNA and the input RNA.
-
Perform high-throughput sequencing.
-
Align the sequencing reads to a reference genome and identify m6A peaks by comparing the enrichment in the IP sample over the input sample.
-
Perform differential peak analysis to identify genes with significantly altered m6A levels between conditions.
-
Conclusion and Future Directions
This compound is a landmark chemical probe that has significantly advanced the study of m6A RNA methylation. Its role as a potent and selective inhibitor of METTL3 allows for the precise dissection of the m6A writer's function in various biological contexts. The data generated from studies using this compound have solidified the rationale for targeting METTL3 in cancer and other diseases. Furthermore, the use of this compound as a foundation for developing PROTACs opens up new avenues for therapeutic intervention.
Future research will likely focus on optimizing the properties of this compound-like inhibitors to improve their cellular potency and pharmacokinetic profiles for in vivo studies and eventual clinical translation. Additionally, the use of this compound in combination with other therapeutic agents may reveal synergistic effects. As our understanding of the epitranscriptome continues to grow, tools like this compound will remain indispensable for elucidating the complex roles of RNA modifications in health and disease.
References
- 1. m6A RNA methylation: from mechanisms to therapeutic potential | The EMBO Journal [link.springer.com]
- 2. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into m6A RNA enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting key RNA methylation enzymes to improve the outcome of colorectal cancer chemotherapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The emerging roles and mechanism of N6-methyladenosine (m6A) modifications in urologic tumours progression [frontiersin.org]
- 6. Special Issue Invited Review: The Role of Dynamic m6A RNA Methylation in Photobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aberrant expression of enzymes regulating m6A mRNA methylation: implication in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m6A Modification: A Double-Edged Sword in Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Functions of METTL3 and the Impact of UBE2O Intervention
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the core biological functions of Methyltransferase-like 3 (METTL3) and the E2/E3 hybrid ubiquitin ligase UBE2O (also known as Uzh2). It explores their molecular mechanisms, roles in pathology, and the implications of their therapeutic intervention, with a focus on oncology.
The Biological Function of METTL3: The Master m⁶A RNA Writer
Methyltransferase-like 3 (METTL3) is the primary catalytic subunit of the N⁶-methyladenosine (m⁶A) methyltransferase complex, which is responsible for the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3] This m⁶A modification is a dynamic and reversible process that plays a pivotal role in post-transcriptional gene regulation, influencing mRNA splicing, stability, translation, and degradation.[2][4]
METTL3 forms a heterodimer with METTL14, which acts as a scaffold to facilitate RNA substrate binding.[4][5] This complex, along with other regulatory proteins like WTAP, constitutes the m⁶A "writer" machinery.[2][6]
Core Biological Processes Regulated by METTL3
METTL3 is integral to a wide array of fundamental biological processes:
-
Cell Proliferation and Cycle: METTL3 often promotes cell proliferation by enhancing the translation of key oncogenes such as MYC, BCL2, and EGFR.[1][7][8] It can influence cell cycle progression by modulating the expression of cyclins and cyclin-dependent kinases.[2]
-
Cell Differentiation: The enzyme plays a critical role in cell fate decisions, including hematopoietic stem cell differentiation, spermatogenesis, and skeletal muscle differentiation.[1][9] By destabilizing transcripts that promote pluripotency, METTL3 helps guide cells toward a differentiated state.[10]
-
Apoptosis: METTL3's role in apoptosis is context-dependent. It can promote apoptosis through pathways like the TFEB-signaling pathway, but can also inhibit it by upregulating anti-apoptotic factors like BCL2.[1][7]
-
Migration and Invasion: In many cancers, elevated METTL3 expression is linked to increased cell migration and metastasis.[1][11] It achieves this by regulating the expression of genes involved in the epithelial-mesenchymal transition (EMT) and by stabilizing the mRNA of pro-metastatic factors like SOX2.[1]
-
Immune Response: METTL3 modulates both innate and adaptive immunity. It is required for T-cell homeostasis and differentiation and can regulate antiviral immune responses through both m⁶A-dependent and -independent mechanisms.[10][12][13]
METTL3 in Cancer
METTL3 is predominantly characterized as an oncogene across a wide range of malignancies, including lung, breast, liver, and gastric cancers, as well as acute myeloid leukemia (AML).[1][6][14] Its overexpression often correlates with poor prognosis.[14][15] The primary oncogenic mechanism involves the m⁶A-dependent upregulation of key cancer-driving genes and signaling pathways.[2]
However, in some contexts, such as renal and colorectal cancer, METTL3 has been reported to act as a tumor suppressor.[1] This dual role highlights the high degree of context-dependency based on cancer type and the specific mRNA targets involved.[15]
Key Signaling Pathways Modulated by METTL3
METTL3 exerts its broad effects by modulating critical intracellular signaling pathways:
-
PI3K/AKT/mTOR Pathway: METTL3 can activate this central growth-promoting pathway by increasing the stability or translation of key components.[1][11] In some cancers, METTL3 knockdown leads to decreased phosphorylation of AKT and mTOR.[1]
-
Wnt/β-catenin Pathway: By stabilizing the mRNA of β-catenin (CTNNB1), METTL3 can lead to the aberrant activation of the Wnt signaling pathway, promoting malignant proliferation.[16]
-
MAPK/NF-κB Pathways: METTL3 has been shown to regulate these pathways, which are crucial for inflammation, cell survival, and metastasis.[1][11]
-
Hedgehog Signaling Pathway: In certain cancers, METTL3 can either suppress or promote metastasis by targeting key components of the Hedgehog pathway, such as PTCH1 and GLI2.[11]
UBE2O (this compound): An Atypical E2/E3 Hybrid Ubiquitin Ligase
Ubiquitin-conjugating enzyme E2 O (UBE2O) is a unique enzyme in the ubiquitin-proteasome system (UPS).[17][18] Unlike most E2 enzymes that require a separate E3 ligase to transfer ubiquitin to a substrate, UBE2O functions as an E2/E3 hybrid, capable of directly mediating the ubiquitination of various proteins.[18][19] It can catalyze mono-, multi-mono-, and poly-ubiquitination, leading to diverse functional outcomes, including proteasomal degradation, altered protein localization, and modulation of signaling pathways.[17][20]
Core Biological Functions and Substrates of UBE2O
UBE2O is involved in regulating cellular homeostasis, metabolism, and differentiation through its targeting of specific substrates:
-
AMPKα2: UBE2O targets the catalytic subunit alpha-2 of AMP-activated protein kinase for K48-linked polyubiquitination and subsequent proteasomal degradation.[17] This leads to the activation of the mTORC1 signaling pathway, promoting cell growth and biosynthesis.[17][21]
-
c-Maf: In multiple myeloma, UBE2O acts as a tumor suppressor by mediating the polyubiquitination and degradation of the transcription factor c-Maf, thereby inducing apoptosis in myeloma cells.[17][21]
-
BAP1: UBE2O can monoubiquitinate the tumor suppressor BAP1, causing its retention in the cytoplasm and preventing its nuclear functions in DNA repair and cell cycle regulation.[17][22]
-
BMAL1: By promoting the ubiquitination and degradation of the core clock protein BMAL1, UBE2O plays a role in regulating the circadian rhythm.[21][23]
-
Mxi1: UBE2O targets the MYC antagonist Mxi1 for degradation, which promotes lung cancer progression and radioresistance.[17][24]
UBE2O Intervention in Disease
Given its role in degrading key cellular regulators, intervening in UBE2O's function holds significant therapeutic potential. The effects of UBE2O intervention, typically studied through genetic knockdown (siRNA) or knockout, are highly dependent on the cellular context.
-
Oncology: In cancers where UBE2O acts as an oncogene (e.g., breast cancer, prostate cancer, HCC), its inhibition or knockdown leads to:
-
Increased Substrate Stability: Stabilization of tumor suppressors like AMPKα2.[17][25]
-
Reduced Cell Proliferation and Invasion: Suppression of the malignant phenotype.[24][25]
-
Enhanced Therapeutic Efficacy: Knockdown of UBE2O in hepatocellular carcinoma cells was shown to increase the efficacy of interferon-α treatment.[26]
-
-
Metabolic Diseases: UBE2O is upregulated in obese subjects with type 2 diabetes.[27][28] Its inhibition could improve metabolic balance by stabilizing AMPKα2, a key regulator of energy homeostasis.[28]
Quantitative Data Summary
Table 1: Potency of Selected METTL3 Small Molecule Inhibitors
| Inhibitor | Target(s) | IC₅₀ | Therapeutic Potential | Reference(s) |
| STM2457 | METTL3 | Not specified, but effective in vivo | Acute Myeloid Leukemia | [5][29] |
| STM3006 | METTL3 | 5 nM | Cancers (enhances antitumor immunity) | [30][31] |
| EP652 | METTL3 | 2 nM | Liquid and solid tumors | [30] |
| Quercetin | METTL3 | 2.73 µM | Pancreatic and liver cancer | [5] |
| UZH1a | METTL3 | IC₅₀=28 µM for inactive enantiomer (UZH1b) | Research tool | [29][30] |
| STM2120 | METTL3-METTL14 | 64.5 µM | Cancer research | [30] |
Table 2: Functional Roles of METTL3 and UBE2O in Selected Cancers
| Protein | Cancer Type | Role | Key Substrates / Downstream Pathways | Reference(s) |
| METTL3 | Acute Myeloid Leukemia (AML) | Oncogene | MYC, BCL2, PTEN | [1][7] |
| Lung Cancer | Oncogene | EGFR, TAZ, JUNB | [11][14] | |
| Hepatocellular Carcinoma (HCC) | Oncogene | SOCS2, LINC00958 | [14] | |
| Gastric Cancer | Oncogene | MYC, CDCP1, SPHK2 | [1][7] | |
| Renal Cell Carcinoma | Tumor Suppressor | PI3K/AKT/mTOR | [1] | |
| UBE2O | Breast & Prostate Cancer | Oncogene | AMPKα2 → mTORC1 activation | [17][21] |
| Hepatocellular Carcinoma (HCC) | Oncogene | AMPKα2, HADHA | [17][28] | |
| Lung Cancer (NSCLC) | Oncogene | Mxi1 | [17][24] | |
| Multiple Myeloma (MM) | Tumor Suppressor | c-Maf | [17][21] |
Key Experimental Protocols
Protocol: Quantification of Global m⁶A RNA Methylation by Dot Blot
This protocol provides a semi-quantitative assessment of total m⁶A levels in mRNA.
-
mRNA Isolation: Isolate total RNA from cells or tissues using a TRIzol-based method, followed by purification of mRNA using oligo(dT)-magnetic beads to remove ribosomal RNA.
-
RNA Quantification and Denaturation: Quantify the purified mRNA using a NanoDrop spectrophotometer. Prepare a serial dilution of each sample (e.g., 400 ng, 200 ng, 100 ng) in RNase-free water. Denature the RNA by heating at 95°C for 3 minutes, then immediately chill on ice.
-
Membrane Blotting: Spot the denatured RNA samples onto an Amersham Hybond-N+ membrane. Immediately crosslink the RNA to the membrane using a UV crosslinker (e.g., 120 mJ/cm²).
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for m⁶A (e.g., rabbit anti-m⁶A) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Normalization: To ensure equal loading, stain the membrane with 0.02% methylene (B1212753) blue in 0.3 M sodium acetate (B1210297) (pH 5.2). Quantify dot intensity using software like ImageJ and normalize the m⁶A signal to the methylene blue signal.
Protocol: In Vivo Ubiquitination Assay for UBE2O Substrates
This protocol determines if a specific protein is ubiquitinated in cells following manipulation of UBE2O expression.
-
Cell Transfection: Co-transfect HEK293T cells with plasmids expressing HA-tagged ubiquitin, FLAG-tagged substrate of interest (e.g., AMPKα2), and either an empty vector or a plasmid expressing UBE2O.
-
Proteasome Inhibition: 24 hours post-transfection, treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Harvest and lyse the cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions. Boil the lysates for 10 minutes to fully denature proteins.
-
Immunoprecipitation: Dilute the lysates 10-fold with a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease inhibitors. Add anti-FLAG antibody-conjugated beads and incubate overnight at 4°C with rotation to immunoprecipitate the substrate protein.
-
Washing: Wash the beads extensively (e.g., 5 times) with wash buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes by boiling the beads in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with an anti-HA antibody to detect the ubiquitinated forms of the substrate protein (which will appear as a high-molecular-weight smear). Re-probe a separate gel with an anti-FLAG antibody to confirm equal immunoprecipitation of the substrate.
References
- 1. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. METTL3 plays multiple functions in biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 6. METTL3 - Wikipedia [en.wikipedia.org]
- 7. METTL3 as a master regulator of translation in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. METTL3-mediated m6A methylation orchestrates mRNA stability and dsRNA contents to equilibrate γδ T1 and γδ T17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct pathways utilized by METTL3 to regulate antiviral innate immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multifaceted Roles of the N6-Methyladenosine RNA Methyltransferase METTL3 in Cancer and Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metastasis | The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential | springermedicine.com [springermedicine.com]
- 16. mdpi.com [mdpi.com]
- 17. The Emerging Role and Mechanism of E2/E3 Hybrid Enzyme UBE2O in Human Diseases | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Diverse roles of the E2/E3 hybrid enzyme UBE2O in the regulation of protein ubiquitination, cellular functions, and disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uniprot.org [uniprot.org]
- 21. The Ubiquitin-Conjugating Enzyme E2 O (UBE2O) and Its Therapeutic Potential in Human Leukemias and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulatory roles of an atypical ubiquitin ligase UBE2O in orphans of multiprotein complexes for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ubiquitin-conjugating enzyme UBE2O regulates cellular clock function by promoting the degradation of the transcription factor BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. UBE2O targets Mxi1 for ubiquitination and degradation to promote lung cancer progression and radioresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. UBE2O promotes hepatocellular carcinoma cell proliferation and invasion by regulating the AMPKα2/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. UBE2O reduces the effectiveness of interferon-α via degradation of IFIT3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. UBE2O ubiquitin conjugating enzyme E2 O [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. medchemexpress.com [medchemexpress.com]
- 31. aacrjournals.org [aacrjournals.org]
UZH2 and its Target METTL3: An In-Depth Technical Guide to Binding Affinity and Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA and plays a pivotal role in the regulation of gene expression. The m6A modification is dynamically installed by a "writer" complex, removed by "erasers," and recognized by "reader" proteins. The primary catalytic component of the m6A methyltransferase complex is METTL3 (Methyltransferase-like 3), which in a heterodimer with METTL14, is responsible for the majority of m6A deposition on mRNA. Dysregulation of METTL3 has been implicated in the pathogenesis of numerous diseases, most notably various forms of cancer, making it a compelling therapeutic target.
This technical guide provides a comprehensive overview of UZH2, a potent and selective small-molecule inhibitor of METTL3. We will delve into its binding affinity, the experimental protocols used for its characterization, and its impact on cellular signaling pathways.
This compound: A Potent and Selective METTL3 Inhibitor
This compound is a small molecule that acts as a competitive inhibitor of METTL3, binding to the S-adenosylmethionine (SAM) binding pocket of the enzyme. Its development has provided a valuable chemical probe to elucidate the biological functions of METTL3 and explore its therapeutic potential.
Quantitative Binding Affinity and Cellular Activity of METTL3 Inhibitors
The following table summarizes the key quantitative data for this compound and other notable METTL3 inhibitors. This data allows for a comparative analysis of their potency and cellular efficacy.
| Inhibitor | Biochemical IC50 (nM) | Cellular EC50 (µM) | Binding Affinity (Kd, nM) | Cell Line(s) for EC50 |
| This compound | 5[1] | 0.7[2] | Not Reported | MOLM-13 (AML)[2] |
| 2.5[2] | PC-3 (Prostate Cancer)[2] | |||
| 0.85 (CETSA)[1] | MOLM-13 (AML)[1] | |||
| STM2457 | 16.9[3][4] | 3.5[5] | 1.4[3] | MOLM-13 (AML)[5] |
| STC-15 | < 6[6] | Sub-micromolar in some AML cell lines[7] | Not Reported | AML cell lines[7] |
| UZH1a | 280[8][9] | 4.6 (m6A reduction)[9][10] | Not Reported | MOLM-13 (AML)[9][10] |
| 11 (growth inhibition)[9] | MOLM-13 (AML)[9] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound and other METTL3 inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition
This assay is used to determine the biochemical potency (IC50) of inhibitors against the METTL3/METTL14 complex.
Principle: The assay measures the inhibition of the methylation of a biotinylated RNA substrate by the METTL3/METTL14 complex. The generated S-adenosyl-L-homocysteine (SAH) is detected by a competitive immunoassay using a Europium cryptate-labeled anti-SAH antibody and an XL665-labeled SAH analog. When the antibody is not bound to SAH produced by the enzyme, it binds to the XL665-SAH tracer, resulting in a high TR-FRET signal. Enzyme activity leads to SAH production, which displaces the tracer and decreases the TR-FRET signal. Inhibitors will prevent SAH production, thus maintaining a high TR-FRET signal.
Protocol:
-
Reagents: Recombinant human METTL3/METTL14 complex, S-adenosyl-L-methionine (SAM), biotinylated RNA substrate, SAH, TR-FRET detection reagents (Europium-labeled anti-SAH antibody and XL665-labeled SAH analog), assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.
-
In a 384-well plate, add the METTL3/METTL14 enzyme complex and the test compound.
-
Initiate the methyltransferase reaction by adding a mixture of SAM and the biotinylated RNA substrate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the TR-FRET detection reagents.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
-
Data Analysis: The TR-FRET ratio (665 nm / 620 nm) is calculated. The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify and quantify the engagement of a compound with its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., this compound) to its target protein (METTL3) often increases the thermal stability of the protein. In CETSA, intact cells are treated with the compound and then heated. The amount of soluble, non-denatured target protein remaining after heating is quantified, typically by Western blotting. A shift in the melting curve of the protein to a higher temperature in the presence of the compound indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., MOLM-13) to a suitable confluency.
-
Treat the cells with the test compound (e.g., this compound at various concentrations) or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (for a melt curve) or at a single, optimized temperature (for a dose-response curve) for a short period (e.g., 3 minutes) using a thermocycler.
-
Cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the levels of soluble METTL3 by Western blotting using a specific anti-METTL3 antibody. A loading control (e.g., β-actin) should also be probed.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For a melt curve, plot the normalized amount of soluble METTL3 against the temperature.
-
For a dose-response curve, plot the normalized amount of soluble METTL3 at a fixed temperature against the logarithm of the compound concentration to determine the EC50 for target engagement.
-
LC-MS/MS for m6A/A Ratio Quantification
This method is used to determine the global levels of m6A in cellular RNA, providing a measure of the inhibitor's effect on METTL3's methyltransferase activity in cells.
Principle: Total RNA or poly(A)-selected RNA is enzymatically digested into single nucleosides. The resulting nucleosides are then separated by liquid chromatography (LC) and quantified by tandem mass spectrometry (MS/MS). The ratio of m6A to adenosine (B11128) (A) is calculated to determine the overall m6A abundance.
Protocol:
-
RNA Isolation: Isolate total RNA from cells treated with the inhibitor or vehicle, followed by poly(A) selection to enrich for mRNA.
-
RNA Digestion:
-
Digest the purified mRNA to nucleosides using a cocktail of enzymes, typically nuclease P1 followed by alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside mixture into an LC-MS/MS system.
-
Separate the nucleosides using a reverse-phase C18 column.
-
Detect and quantify adenosine and m6A using multiple reaction monitoring (MRM) in positive ion mode. The specific mass transitions for adenosine (m/z 268 → 136) and m6A (m/z 282 → 150) are monitored.
-
-
Data Analysis:
-
Generate standard curves for both adenosine and m6A using pure standards.
-
Calculate the concentrations of adenosine and m6A in the samples based on the standard curves.
-
The m6A/A ratio is calculated from the molar amounts of each nucleoside.
-
METTL3 Signaling Pathways and the Impact of this compound
METTL3-mediated m6A modification regulates the expression of numerous genes involved in key signaling pathways that drive cancer cell proliferation, survival, and metastasis. Inhibition of METTL3 with this compound can therefore modulate these pathways.
PI3K/AKT Signaling Pathway
METTL3 has been shown to positively regulate the PI3K/AKT pathway in several cancers. It can directly methylate the mRNA of key components of this pathway, such as PIK3CA (the catalytic subunit of PI3K), leading to increased protein expression and pathway activation.[8] The activated PI3K/AKT pathway promotes cell growth, proliferation, and survival. Inhibition of METTL3 by this compound is expected to downregulate this pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling network in cancer that can be influenced by METTL3. METTL3 can modulate the expression of components within this pathway. For instance, in some contexts, METTL3 activity is associated with the activation of the MAPK/ERK pathway, leading to increased cell proliferation and metastasis.[11] Furthermore, ERK has been shown to phosphorylate METTL3, which can stabilize the m6A methyltransferase complex and enhance its activity, creating a potential feedback loop.[12] Inhibition of METTL3 with this compound could disrupt this oncogenic signaling.
Conclusion
This compound is a powerful tool for investigating the biological roles of METTL3 and holds promise as a starting point for the development of novel therapeutics. Its high potency and selectivity allow for the precise modulation of m6A levels in cellular systems. Understanding the detailed experimental methodologies for its characterization and its impact on key oncogenic signaling pathways is crucial for researchers in the field of epitranscriptomics and drug discovery. This guide provides a foundational resource for scientists working to unravel the complexities of m6A regulation and its therapeutic targeting.
References
- 1. Frontiers | Dynamic m6A mRNA Methylation Reveals the Role of METTL3/14-m6A-MNK2-ERK Signaling Axis in Skeletal Muscle Differentiation and Regeneration [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 7. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. researchgate.net [researchgate.net]
- 11. stormtherapeutics.com [stormtherapeutics.com]
- 12. Stabilization of ERK-Phosphorylated METTL3 by USP5 Increases m6A Methylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of EZH2 in Gene Expression Regulation
Disclaimer: The following guide is based on the scientific consensus and available research on the protein EZH2 (Enhancer of zeste homolog 2). The user's query for "Uzh2" is presumed to be a typographical error, as EZH2 is a well-characterized protein central to gene expression regulation, fitting the context of the request.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a highly conserved histone methyltransferase and the core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary, or canonical, function is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][3][4] Dysregulation of EZH2, through overexpression or mutation, is a hallmark of numerous human cancers, including lymphomas, breast, and prostate cancer, making it a prominent target for therapeutic intervention.[1][2][3][5][6] Beyond its canonical role within the PRC2 complex, EZH2 exhibits non-canonical functions, including the methylation of non-histone proteins and acting as a transcriptional co-activator, which are independent of PRC2 and its histone-modifying activity.[7][8] This guide provides a detailed overview of the molecular mechanisms of EZH2, its role in key signaling pathways, its impact on human disease, and the experimental protocols used for its study.
Core Mechanisms of EZH2 in Gene Regulation
EZH2's influence on gene expression is multifaceted, primarily divided into its canonical PRC2-dependent repressive functions and its non-canonical, often activating, functions.
Canonical Function: PRC2-Mediated Gene Silencing
The most well-characterized role of EZH2 is as the enzymatic engine of the PRC2 complex.[1] This multi-protein complex typically includes the core components EZH2, SUZ12 (Suppressor of Zeste 12), and EED (Embryonic Ectoderm Development).[1][2][9]
The mechanism proceeds as follows:
-
Recruitment: The PRC2 complex is recruited to specific genomic loci, often through interactions with transcription factors or long non-coding RNAs.[10]
-
Catalysis: Within the complex, EZH2 utilizes S-adenosyl-L-methionine (SAM) as a cofactor to transfer a methyl group to the lysine 27 residue of histone H3.[1] This process can result in mono-, di-, or tri-methylation (H3K27me1/2/3).[1]
-
Repression: The deposition of the H3K27me3 mark creates a repressive chromatin environment.[1][11] This mark facilitates chromatin compaction, limiting the access of transcriptional machinery to DNA.[1] Furthermore, H3K27me3 serves as a docking site for other repressive complexes, such as Polycomb Repressive Complex 1 (PRC1), which further solidifies the silenced state of the target gene.[11][12]
Key target genes silenced by this mechanism include tumor suppressors and developmental regulators, which is why EZH2 overexpression is strongly linked to oncogenesis.[2][3][5]
Non-Canonical Functions: Beyond Histone Methylation
Increasing evidence demonstrates that EZH2 possesses critical functions independent of the PRC2 complex and its histone-modifying activity.[7][8]
-
Methylation of Non-Histone Proteins: EZH2 can directly methylate other proteins, thereby altering their function. For instance, EZH2 can methylate the transcription factor GATA4, which attenuates its transcriptional activity.[8][11] Another key target is the signal transducer and activator of transcription 3 (STAT3), where methylation by EZH2 enhances STAT3 activity, promoting oncogenic signaling.[7][13]
-
Transcriptional Co-activation: Paradoxically, EZH2 can also function as a transcriptional activator.[8] In this role, EZH2 interacts directly with transcription factors such as the androgen receptor (AR) or components of the NF-κB pathway (RelA/RelB).[7][8] This interaction can promote the expression of target genes like c-Myc and cyclin D1, often in a manner that is independent of EZH2's catalytic SET domain.[1][2]
These non-canonical roles are particularly important in certain cellular contexts, such as triple-negative breast cancer and glioblastoma, and represent a challenge for drug development strategies focused solely on inhibiting EZH2's methyltransferase activity.[7]
Quantitative Data on EZH2-Mediated Gene Regulation
The effects of EZH2 on gene expression are frequently quantified using high-throughput sequencing techniques. The following tables provide representative data illustrating how EZH2 activity modulates gene expression and histone marks, based on findings from various studies.
Table 1: Representative EZH2 Target Genes and Expression Changes Upon EZH2 Inhibition
This table exemplifies typical results from RNA-Seq experiments where EZH2 activity is inhibited, leading to the upregulation of tumor suppressor genes.
| Gene Symbol | Gene Name | Function | Typical Fold Change (RNA-Seq) upon EZH2 Inhibition |
| CDKN2A | Cyclin Dependent Kinase Inhibitor 2A | Tumor Suppressor, Cell Cycle Regulation | ↑ (Upregulated) |
| E-cadherin (CDH1) | Cadherin 1 | Cell Adhesion, Tumor Suppressor | ↑ (Upregulated) |
| HOXA9 | Homeobox A9 | Developmental Regulator | ↑ (Upregulated) |
| MYT1 | Myelin Transcription Factor 1 | Neuronal Differentiation | ↑ (Upregulated) |
| c-Myc | MYC Proto-Oncogene | Proliferation, Oncogene (context-dependent) | ↓ (Downregulated) |
| Cyclin D1 (CCND1) | Cyclin D1 | Cell Cycle Progression | ↓ (Downregulated) |
Data are illustrative, synthesized from descriptions of EZH2's regulatory roles on tumor suppressors and oncogenes.[1][5][14][15]
Table 2: Genome-Wide Impact of EZH2 Inhibitors on H3K27me3 Marks
This table represents typical findings from ChIP-Seq experiments analyzing the H3K27me3 landscape after treatment with an EZH2 inhibitor like GSK126 or Tazemetostat.
| Cell Line | Treatment | Total H3K27me3 Peaks | Mean Peak Intensity | Global H3K27me3 Level (Western Blot) |
| KARPAS-422 (Lymphoma) | DMSO (Control) | ~25,000 | High | 100% |
| KARPAS-422 (Lymphoma) | EZH2 Inhibitor | ~18,000 | Reduced | 25% |
| PC9 (Lung Cancer) | DMSO (Control) | ~22,000 | High | 100% |
| PC9 (Lung Cancer) | EZH2 Inhibitor | ~15,000 | Reduced | 30% |
Data are representative of results shown in studies using ChIP-Seq to quantify global changes in H3K27me3 following EZH2 inhibition.[10][16]
Experimental Protocols for Studying EZH2 Function
Investigating the molecular functions of EZH2 requires a combination of genomic, proteomic, and biochemical assays. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is used to identify the genome-wide binding sites of EZH2 or the locations of the H3K27me3 mark.
Objective: To map protein-DNA interactions across the entire genome.
Methodology:
-
Cell Fixation: Culture cells to ~80-90% confluency. Crosslink proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture media. Incubate for 10 minutes at room temperature with gentle shaking. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis and Chromatin Shearing: Harvest and wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Isolate the nuclei. Resuspend nuclei in a shearing buffer (e.g., RIPA buffer) and sonicate the chromatin to an average fragment size of 200-600 bp. Verify fragment size on an agarose (B213101) gel.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to EZH2 or H3K27me3. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads. Reverse the formaldehyde crosslinks by adding NaCl and incubating at 65°C for at least 6 hours. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform PCR amplification. Sequence the library on a high-throughput sequencing platform (e.g., Illumina NextSeq).[17]
-
Data Analysis: Align sequencing reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant enrichment compared to the input or IgG control.[17]
RNA-Sequencing (RNA-Seq)
This protocol is used to quantify changes in gene expression following perturbation of EZH2 (e.g., via siRNA knockdown or inhibitor treatment).
Objective: To perform a global analysis of the transcriptome.
Methodology:
-
Cell Treatment: Treat cells with an EZH2 inhibitor, siRNA targeting EZH2, or a corresponding vehicle/scrambled control for the desired time period.
-
RNA Extraction: Harvest cells and extract total RNA using a TRIzol-based method or a column-based kit. Ensure high quality of RNA (RIN > 8.0) using a Bioanalyzer.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample.
-
Fragment the remaining RNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform to generate millions of short reads.[18]
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome/transcriptome using an aligner like STAR.[18]
-
Quantify gene expression levels (e.g., as FPKM, RPKM, or raw counts).[17]
-
Perform differential expression analysis between treatment and control groups to identify genes significantly up- or downregulated.
-
Conduct pathway and gene set enrichment analysis (GSEA) to identify biological processes affected by EZH2 perturbation.[18]
-
Co-Immunoprecipitation (Co-IP)
This protocol is used to validate interactions between EZH2 and other proteins (e.g., SUZ12, EED, or non-canonical partners like STAT3).
Objective: To identify and confirm protein-protein interactions in vivo.
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., EZH2) overnight at 4°C. A parallel incubation with a non-specific IgG serves as a negative control.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.
-
Washes: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected "prey" protein (e.g., SUZ12) to confirm the interaction.
Conclusion and Future Directions
EZH2 stands as a master epigenetic regulator with profound effects on gene expression, cellular identity, and disease progression. Its canonical role in PRC2-mediated gene silencing is fundamental to normal development and is a validated target in oncology, leading to the development of FDA-approved inhibitors.[19][20] However, the expanding knowledge of EZH2's non-canonical, PRC2-independent functions—including its ability to methylate non-histone substrates and activate transcription—presents both challenges and new opportunities for therapeutic development.[7][8] Future research will likely focus on dissecting the context-dependent functions of EZH2, developing therapies that can target its non-catalytic activities, and exploring combination strategies to overcome resistance to EZH2 inhibition.[4][19] A deeper understanding of the intricate signaling networks governed by EZH2 will be crucial for harnessing its full therapeutic potential.
References
- 1. EZH2 - Wikipedia [en.wikipedia.org]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent update on the development of EZH2 inhibitors and degraders for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Methyltransferase EZH2: A Potential Therapeutic Target for Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Integrative Multi-Omics Analysis of Oncogenic EZH2 Mutants: From Epigenetic Reprogramming to Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The role and mechanisms of polycomb repressive complex 2 on the regulation of osteogenic and neurogenic differentiation of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrative Analysis Reveals the Transcriptional Collaboration between EZH2 and E2F1 in the Regulation of Cancer-related Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EZH2 inhibition activates a dsRNA–STING–interferon stress axis that potentiates response to PD-1 checkpoint blockade in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The challenges of EZH2 drug development [pharmaceutical-technology.com]
The Epitranscriptomic Landscape of Acute Myeloid Leukemia: A Technical Guide to the Role of m6A Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in post-transcriptional gene regulation.[1] In recent years, the field of epitranscriptomics has unveiled the critical and complex involvement of m6A modification in the pathogenesis of acute myeloid leukemia (AML).[2] This dynamic and reversible RNA modification, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, governs the fate of key oncogenic and tumor-suppressive transcripts, thereby influencing leukemogenesis, drug resistance, and the maintenance of leukemia stem cells (LSCs).[2][3] This in-depth technical guide provides a comprehensive overview of the core machinery of m6A modification in AML, details key experimental methodologies, and presents quantitative data to support the growing interest in targeting the m6A axis for novel therapeutic interventions.
The Core Machinery of m6A Modification in AML
The m6A modification is a tightly regulated process involving a complex interplay of writer, eraser, and reader proteins. The dysregulation of these key players is a hallmark of AML.[2]
m6A Writers: The Initiators of the Mark
The m6A modification is deposited on mRNA by a methyltransferase complex. In AML, the components of this complex are often upregulated, leading to an aberrant m6A landscape.
-
METTL3 (Methyltransferase-like 3): This is the primary catalytic subunit of the m6A methyltransferase complex.[4] METTL3 is frequently overexpressed in AML cells compared to normal hematopoietic stem and progenitor cells (HSPCs).[5] Its knockdown in AML cell lines leads to differentiation, apoptosis, and delayed leukemia progression in vivo.[3] A selective inhibitor of METTL3, STM2457, has shown promise in preclinical models of AML by promoting differentiation and apoptosis of leukemia cells.[4][5]
-
METTL14 (Methyltransferase-like 14): Acting as a scaffold protein, METTL14 stabilizes METTL3 and recognizes target RNAs.[6] Similar to METTL3, METTL14 is also highly expressed in AML and is crucial for the self-renewal of LSCs.[1][6]
-
WTAP (Wilms' tumor 1-associating protein): WTAP is another essential component of the writer complex, facilitating its localization to nuclear speckles.[1] Overexpression of WTAP is observed in AML and is associated with poor prognosis.[6]
m6A Erasers: Removing the Mark
The reversibility of m6A is controlled by demethylases known as erasers. Their activity is also dysregulated in AML, contributing to the oncogenic process.
-
FTO (Fat mass and obesity-associated protein): FTO was the first identified m6A demethylase.[3] It is highly expressed in certain AML subtypes, particularly those with MLL rearrangements, t(15;17)/PML-RARA, FLT3-ITD, and/or NPM1 mutations.[7][8][9] FTO promotes leukemogenesis by reducing m6A levels on target mRNAs such as ASB2 and RARA, leading to their destabilization.[7][9] The oncometabolite R-2-hydroxyglutarate (R-2HG), produced by mutant IDH1/2 enzymes, has been shown to inhibit FTO activity, suggesting a therapeutic avenue.[10][11]
-
ALKBH5 (AlkB homolog 5): Another m6A demethylase, ALKBH5, is also implicated in AML. It is overexpressed in LSCs and is associated with a poor prognosis.[6] ALKBH5 maintains LSC function by demethylating and stabilizing the mRNA of the AXL receptor tyrosine kinase.[3]
m6A Readers: Interpreting the Mark
Reader proteins bind to m6A-modified transcripts and mediate their downstream effects, such as altered splicing, translation, or decay.
-
YTHDF2 (YTH N6-methyladenosine RNA binding protein 2): This is a key m6A reader that promotes the degradation of m6A-modified mRNAs.[3] YTHDF2 is upregulated in AML patient samples and is essential for LSC self-renewal.[3][12] By targeting transcripts like TNFRSF1B for decay, YTHDF2 protects AML cells from apoptosis.[3]
-
YTHDC1 (YTH domain containing 1): As the only known nuclear m6A reader, YTHDC1 is involved in regulating mRNA splicing.[3] Its depletion impairs AML development and LSC self-renewal.[2]
-
IGF2BPs (Insulin-like growth factor 2 mRNA-binding proteins): This family of readers (IGF2BP1/2/3) recognizes m6A-modified transcripts and enhances their stability and translation.[13] In AML, they stabilize key oncogenic transcripts like MYC and BCL2.[13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the expression of m6A regulators and the efficacy of their inhibitors in AML.
Table 1: Expression of m6A Regulators in Pediatric AML [14]
| Gene | Number of Patients with Upregulation (n=57) | Fold Change Range vs. Control |
| Writers | ||
| METTL3 | 19 | 2 to 18 |
| METTL14 | 17 | 2 to 12.5 |
| Readers | ||
| YTHDF2 | 10 | 2 to 9 |
| Erasers | ||
| FTO | 28 | 2 to 15 |
| ALKBH5 | 1 | 2.7 |
Table 2: In Vitro Potency of METTL3 Inhibitor STM2457 [3][15][16]
| Parameter | Value | Assay |
| Biochemical Potency | ||
| IC50 | 16.9 nM | METTL3/14 RF/MS Methyltransferase Assay |
| Binding Affinity | ||
| Kd | 1.4 nM | Surface Plasmon Resonance (SPR) |
| Cellular Activity (MOLM-13 AML cells) | ||
| IC50 | ~1 µM | Cell Viability Assay |
Table 3: m6A Peak Distribution in AML Cell Lines [17]
| Cell Line | Total m6A Peaks | Genes with m6A Peaks |
| HL60 | 40,550 | 15,640 |
| HL60/ADR (Adriamycin-Resistant) | 38,834 | 15,285 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by m6A modification in AML and a typical experimental workflow for studying the m6A epitranscriptome.
Caption: METTL3-mediated m6A modification of oncogenic transcripts in AML.
Caption: FTO-mediated demethylation and degradation of tumor suppressor transcripts in AML.
Caption: Experimental workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).
Detailed Experimental Protocols
m6A Dot Blot Assay
This protocol provides a semi-quantitative method to assess global m6A levels in mRNA.
Materials:
-
Purified mRNA from AML cells
-
Hybond-N+ membrane
-
UV crosslinker
-
Blocking buffer (5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Methylene (B1212753) blue solution
Procedure:
-
mRNA Denaturation: Denature purified mRNA samples (e.g., 100-500 ng) at 95°C for 3 minutes and then immediately chill on ice.[18]
-
Blotting: Spot the denatured mRNA onto a Hybond-N+ membrane and allow it to air dry.[18]
-
Crosslinking: UV-crosslink the RNA to the membrane.[18]
-
Methylene Blue Staining (Loading Control): Stain the membrane with methylene blue to visualize the spotted RNA and ensure equal loading.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[19]
-
Primary Antibody Incubation: Incubate the membrane with an anti-m6A antibody (e.g., 1:1000 dilution) overnight at 4°C.[19]
-
Washing: Wash the membrane three times with TBST.[19]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the signal using an ECL reagent and an imaging system.[18]
-
Quantification: Quantify the dot intensity using software like ImageJ and normalize to the methylene blue staining.[19]
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
This protocol allows for the transcriptome-wide mapping of m6A sites.
Materials:
-
Total RNA from AML cells
-
mRNA purification kit (e.g., Dynabeads)
-
RNA fragmentation buffer
-
Anti-m6A antibody
-
Protein A/G magnetic beads
-
IP buffer
-
Elution buffer
-
RNA library preparation kit
-
High-throughput sequencer
Procedure:
-
mRNA Isolation: Isolate poly(A) RNA from total RNA using oligo(dT) magnetic beads.[20]
-
RNA Fragmentation: Fragment the purified mRNA to an average size of ~100 nucleotides.[21]
-
Immunoprecipitation:
-
Set aside a small fraction of the fragmented RNA as an input control.[21]
-
Incubate the remaining fragmented RNA with an anti-m6A antibody overnight at 4°C.[21]
-
Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.[21]
-
Wash the beads extensively to remove non-specifically bound RNA.[21]
-
-
RNA Elution: Elute the m6A-containing RNA fragments from the antibody-bead complexes.[21]
-
Library Preparation: Prepare sequencing libraries from both the immunoprecipitated RNA and the input control RNA.[21]
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.[21]
-
Bioinformatic Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling using software like MACS2 to identify m6A-enriched regions in the IP sample relative to the input.[22]
-
Annotate the peaks to specific genes and transcripts.
-
Perform motif analysis to identify the consensus m6A sequence (e.g., RRACH).[23]
-
Conduct differential methylation analysis between different conditions.[23]
-
CRISPR-Cas9 Knockout Screen for m6A Regulator Dependency
This protocol can be used to identify m6A regulators that are essential for AML cell survival.
Materials:
-
Cas9-expressing AML cell line
-
Pooled sgRNA library targeting m6A regulators
-
Lentivirus production system
-
Flow cytometer/cell sorter
-
Next-generation sequencing platform
Procedure:
-
Lentiviral Library Production: Produce a pooled lentiviral library of sgRNAs targeting the genes of interest.
-
Transduction: Transduce the Cas9-expressing AML cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.[24]
-
Selection: Select the transduced cells (e.g., using puromycin (B1679871) resistance).
-
Cell Culture and Dropout Screen: Culture the cells for a defined period (e.g., 14-21 days). During this time, cells with sgRNAs targeting essential genes will be depleted from the population.[25]
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the initial and final cell populations. Amplify the sgRNA-containing regions by PCR and perform next-generation sequencing to determine the abundance of each sgRNA.[25]
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the final cell population compared to the initial population. Genes targeted by these depleted sgRNAs are considered essential for cell survival.[25]
Therapeutic Implications and Future Directions
The critical role of m6A modification in AML has opened up new avenues for therapeutic intervention. Targeting the m6A machinery offers a promising strategy to combat this aggressive malignancy.
-
Inhibitors of m6A Writers: Small molecule inhibitors of METTL3, such as STM2457, have demonstrated potent anti-leukemic activity in preclinical models.[4] Further development of these inhibitors could provide a novel class of AML therapeutics.
-
Inhibitors of m6A Erasers: Targeting FTO and ALKBH5 is another attractive approach. FTO inhibitors, including the natural compound rhein (B1680588) and the oncometabolite R-2HG, have shown efficacy in AML models.[10][26]
-
Targeting m6A Readers: While still in early stages, the development of molecules that disrupt the interaction between m6A readers and their target transcripts could also be a viable strategy.
The future of m6A-targeted therapies in AML will likely involve combination strategies with existing chemotherapies or other targeted agents. Furthermore, a deeper understanding of the specific m6A-modified transcripts that drive leukemogenesis will be crucial for the development of more precise and effective treatments. The continued application of the advanced experimental techniques detailed in this guide will be instrumental in unraveling the complexities of the m6A epitranscriptome and translating these findings into clinical benefits for AML patients.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of m6A regulator‐mediated methylation modification patterns and tumor microenvironment infiltration in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The m6A RNA modification in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. R-2HG Exhibits Anti-tumor Activity by Targeting FTO/m6A/MYC/CEBPA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Altered Expression of m6A-Associated Genes Is Linked with Poor Prognosis in Pediatric Acute Myeloid Leukemia Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Transcriptome-Wide Analysis of RNA N6-Methyladenosine Modification in Adriamycin-Resistant Acute Myeloid Leukemia Cells [frontiersin.org]
- 18. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 20. METTL16-mediated inhibition of MXD4 promotes leukemia through activation of the MYC-MAX axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. A genome-wide CRISPR/Cas9 screen in acute myeloid leukemia cells identifies regulators of TAK-243 sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Genome-wide CRISPR-Cas9 screen identifies leukemia-specific dependence on a pre-mRNA metabolic pathway regulated by DCPS - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Role of METTL3 in the Progression of Prostate Cancer: A Technical Guide
Executive Summary: Prostate cancer (PCa) remains a significant global health challenge, with progression to metastatic and treatment-resistant states being a primary cause of mortality. The epitranscriptome, and specifically N6-methyladenosine (m6A) RNA modification, has emerged as a critical layer of gene regulation implicated in cancer pathogenesis. METTL3, the catalytic core of the m6A methyltransferase complex, is frequently dysregulated in prostate cancer. This technical guide provides an in-depth examination of METTL3's molecular functions, its impact on key oncogenic signaling pathways, and its role in driving prostate cancer proliferation, metastasis, and therapeutic resistance. We consolidate quantitative data from key studies, present detailed experimental protocols for investigating METTL3, and visualize its complex signaling networks, offering a comprehensive resource for researchers and drug development professionals.
Introduction to METTL3 and m6A Modification in Cancer
N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic messenger RNA (mRNA) and non-coding RNAs.[1][2] This dynamic and reversible modification is installed by a "writer" complex, primarily composed of Methyltransferase-like 3 (METTL3) and METTL14, removed by "erasers" (e.g., FTO, ALKBH5), and recognized by "reader" proteins (e.g., YTH-domain family proteins), which dictate the functional outcome.[1][3] The m6A mark influences nearly every aspect of the mRNA lifecycle, including splicing, nuclear export, stability, and translation.[1][4]
In the context of oncology, dysregulation of the m6A machinery is a common feature. METTL3, as the key methyltransferase, often acts as an oncogene across various cancers.[1][5] In prostate cancer, its role is particularly significant, influencing tumor growth, androgen receptor signaling, and the development of castration-resistant prostate cancer (CRPC).[4][6] Understanding the precise mechanisms by which METTL3 contributes to PCa progression is crucial for developing novel therapeutic strategies.
Clinical Significance and Expression of METTL3 in Prostate Cancer
Multiple studies and analyses of patient cohorts have established the clinical relevance of METTL3 in prostate cancer. METTL3 is frequently overexpressed in prostate tumor tissues compared to non-malignant prostate tissue.[4][7] This elevated expression is not only a characteristic of primary tumors but is also associated with more aggressive disease features and poorer patient outcomes.
High METTL3 expression has been significantly correlated with biochemical recurrence (BCR), advanced tumor stage, and extraprostatic extension.[2][4][7] Furthermore, patients with higher METTL3 mRNA levels have been shown to have a shorter relapse-free survival rate.[8] This clinical data strongly supports the role of METTL3 as a pro-tumorigenic factor and a potential prognostic biomarker in prostate cancer.[1][2]
Molecular Mechanisms of METTL3 in Prostate Cancer Progression
METTL3 drives prostate cancer progression through its methyltransferase activity, influencing a wide array of cellular processes.
Proliferation, Cell Cycle, and Apoptosis
METTL3 is a potent promoter of PCa cell proliferation. Knockdown of METTL3 in PCa cell lines significantly inhibits cell growth, reduces colony formation ability, and induces apoptosis.[2][9] This function is dependent on its catalytic activity; re-expression of wild-type METTL3 can rescue the anti-proliferative effects of METTL3 depletion, whereas a catalytically inactive mutant cannot.
One of the key mechanisms is the METTL3-mediated m6A modification of the MYC oncogene transcript. This modification enhances MYC expression, which in turn drives the cell cycle and promotes proliferation.[2] Additionally, METTL3 has been shown to regulate the Hedgehog signaling pathway by increasing the m6A modification and expression of GLI1, a key transcription factor in the pathway, which subsequently leads to cell apoptosis upon METTL3 silencing.[10][11]
Invasion and Metastasis
The invasive and metastatic capabilities of PCa cells are significantly enhanced by METTL3. Silencing METTL3 expression markedly suppresses the migratory and invasive potential of PCa cells.[8][12] METTL3 orchestrates a complex signaling cascade to achieve this. It mediates the m6A modification of Ubiquitin Specific Peptidase 4 (USP4) mRNA, targeting it for degradation by the m6A reader YTHDF2.[8][12] The resulting decrease in USP4 protein leads to reduced de-ubiquitination and subsequent degradation of the ELAVL1 protein. Downregulation of ELAVL1 increases the expression of ARHGDIA, a key protein related to cell migration, thereby promoting PCa metastasis.[1][8]
Androgen Receptor (AR) Signaling
The androgen receptor (AR) is a central driver of prostate cancer.[4][13] METTL3 is intricately linked with AR signaling. Studies have shown that METTL3 expression itself can be regulated by androgens, though this effect is cell-line dependent.[13] Functional depletion of METTL3 alters the androgen-regulated transcriptome, affecting both gene expression and alternative splicing of AR target genes like KLK3 (PSA).[4][7] Interestingly, some studies report that low METTL3 levels are associated with advanced, metastatic disease and can render cells resistant to AR antagonists through an AR-independent mechanism involving the upregulation of the nuclear receptor NR5A2/LRH-1.[14][15] This suggests a complex, context-dependent role for METTL3 in therapy resistance.[14]
Regulation of Non-coding RNAs
METTL3's influence extends to non-coding RNAs. It can interact with the microprocessor protein DGCR8 and regulate the maturation of specific microRNAs in an m6A-dependent manner. For instance, METTL3 promotes the processing of primary-miR-182 into its mature form, which then contributes to cell proliferation and invasion.[9] It also mediates m6A modification of the long non-coding RNA MALAT1, which facilitates PCa growth by activating the PI3K/AKT signaling pathway.[16]
Key Signaling Pathways Modulated by METTL3
METTL3 sits (B43327) at the nexus of multiple oncogenic pathways. Its ability to post-transcriptionally regulate key signaling components allows it to exert broad control over cancer cell behavior.
METTL3-USP4-ELAVL1-ARHGDIA Axis in Metastasis
This pathway illustrates how METTL3-mediated mRNA decay can trigger a downstream cascade promoting metastasis. METTL3 marks USP4 mRNA for degradation, which ultimately leads to the upregulation of the pro-metastatic factor ARHGDIA.[8][12]
METTL3-MYC Axis in Proliferation
METTL3 directly targets the MYC transcript, a master regulator of cell proliferation. By enhancing MYC's expression, METTL3 provides a sustained proliferative signal.[2]
References
- 1. The role of the methyltransferase METTL3 in prostate cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The M6A methyltransferase METTL3 promotes the development and progression of prostate carcinoma via mediating MYC methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The METTL3 RNA Methyltransferase Regulates Transcriptional Networks in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The m6A regulators in prostate cancer: molecular basis and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and molecular significance of the RNA m6A methyltransferase complex in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silencing of METTL3 effectively hinders invasion and metastasis of prostate cancer cells [thno.org]
- 9. METTL3 promotes prostate cancer progression by regulating miR-182 maturation in m6A-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RNA m6A Methyltransferase METTL3 Promotes The Growth Of Prostate Cancer By Regulating Hedgehog Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA m6A Methyltransferase METTL3 Promotes The Growth Of Prostate Cancer By Regulating Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silencing of METTL3 effectively hinders invasion and metastasis of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The METTL3 RNA Methyltransferase Regulates Transcriptional Networks in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. METTL3-Mediated m6A Modification of lncRNA MALAT1 Facilitates Prostate Cancer Growth by Activation of PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Role of EZH2 in the Landscape of Neurodegenerative Diseases: A Technical Guide
Abstract: Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a formidable challenge to modern medicine. Recent advances in epigenetics have unveiled new avenues for understanding the molecular underpinnings of these complex disorders. This technical guide delves into the emerging role of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2) in the context of neurodegeneration. EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2), is a critical regulator of gene expression, neuronal development, and synaptic plasticity.[1] Dysregulation of EZH2 activity and its downstream epigenetic mark, H3K27me3, has been implicated in the pathogenesis of several neurodegenerative conditions. This document provides a comprehensive overview of the current understanding of EZH2's involvement in these diseases, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Introduction to EZH2 and its Function in the Central Nervous System
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to catalyze the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. In the central nervous system, EZH2 plays a pivotal role in regulating neural stem cell proliferation and differentiation.[1] While highly expressed in neural progenitors, its expression is downregulated but maintained in post-mitotic neurons, where it continues to influence neuronal morphogenesis, including migration, dendritic arborization, and spine density.[1] The precise control of gene expression orchestrated by EZH2 is crucial for normal brain development and cognitive function, and its dysregulation is increasingly linked to the pathological processes observed in neurodegenerative diseases.
Quantitative Data on EZH2 Expression in Neurodegenerative Diseases
The expression levels of EZH2 and its catalytic mark, H3K27me3, are altered in various neurodegenerative diseases. These changes can disrupt the delicate balance of gene expression required for neuronal health and survival.
| Disease Model | Brain Region | Change in EZH2 Expression | Change in H3K27me3 Level | Reference |
| APP/PS1 Transgenic Mice (AD model) | Cortex & Hippocampus | Increased | Not specified | [2] |
| Neuron-specific Ezh2 Knockout Mice | Cortex | Decreased (by design) | Decreased | [1] |
| MPTP-induced PD Mouse Model | Substantia Nigra | Decreased | Not specified | [3] |
| MPTP-induced PD Mouse Model | Striatum | Decreased | Not specified | [3] |
AD: Alzheimer's Disease; PD: Parkinson's Disease; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.
Signaling Pathways Involving EZH2 in a Neurodegenerative Context
EZH2 activity is modulated by various signaling pathways, and in turn, EZH2 regulates downstream pathways crucial for neuronal function. Understanding these connections is key to identifying therapeutic targets.
Upstream Regulation of EZH2
The activity of EZH2 can be influenced by post-translational modifications and interactions with other proteins. For instance, phosphorylation of EZH2 can alter its stability and catalytic activity. While the direct upstream regulators of EZH2 in specific neurodegenerative contexts are still under active investigation, pathways involved in cell cycle control and stress response are likely candidates.
Downstream Effects of EZH2-mediated Gene Silencing
EZH2-mediated H3K27me3 deposition leads to the silencing of target genes. In neurons, these targets are often involved in synaptic plasticity, cell cycle control, and apoptosis.
Caption: EZH2-mediated gene silencing and its impact on neuronal function.
Experimental Protocols for Studying EZH2 in Neurodegeneration
Investigating the role of EZH2 in neurodegenerative diseases requires a combination of molecular, cellular, and in vivo techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for EZH2 Target Gene Identification in Neuronal Cells
Objective: To identify the genomic regions and, by extension, the target genes that EZH2 binds to in neuronal cells.
Methodology:
-
Cell Culture and Cross-linking: Culture primary neurons or neuronal cell lines. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for EZH2 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C overnight. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify regions of EZH2 enrichment. Annotate the peaks to identify nearby genes.
Generation and Analysis of Neuron-Specific Ezh2 Conditional Knockout Mice
Objective: To study the in vivo function of EZH2 in post-mitotic neurons and its impact on brain development and behavior.
Methodology:
-
Breeding Strategy: Cross mice carrying a floxed Ezh2 allele (Ezh2f/f) with mice expressing Cre recombinase under the control of a neuron-specific promoter (e.g., Syn1-Cre). This will generate offspring with a conditional knockout of Ezh2 specifically in neurons (Ezh2Δ/Δ).
-
Genotyping: Confirm the genotype of the offspring using PCR analysis of tail DNA.
-
Histological Analysis: Perfuse the mice and collect brain tissue at different developmental stages. Perform Nissl staining to assess overall brain morphology and immunohistochemistry with antibodies against neuronal markers and H3K27me3 to examine neuronal migration and epigenetic changes.
-
Morphological Analysis of Neurons: Use Golgi staining or express fluorescent proteins in a sparse population of neurons to analyze dendritic arborization and spine density.
-
Behavioral Testing: Subject adult mice to a battery of behavioral tests to assess cognitive functions such as learning and memory (e.g., Morris water maze, fear conditioning).
Caption: Experimental workflow for analyzing neuron-specific Ezh2 knockout mice.
EZH2 in Specific Neurodegenerative Diseases
While research is ongoing, evidence suggests that EZH2 dysregulation contributes to the pathology of several major neurodegenerative diseases.
Alzheimer's Disease (AD)
In AD, the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles are key pathological hallmarks.[4] Studies in AD mouse models have shown increased expression of the m6A methyltransferase METTL3 and decreased expression of the demethylase FTO in the cortex and hippocampus.[3] While not directly EZH2, these findings point to the importance of epigenetic and epitranscriptomic regulation in AD. The elevated levels of m6A methylation in the brains of AD model mice suggest a potential link to the dysregulation of gene expression that could involve histone-modifying enzymes like EZH2.[2] Further research is needed to elucidate the precise interplay between RNA methylation and histone modification in the context of AD.
Parkinson's Disease (PD)
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[5] In a PD mouse model induced by MPTP, there was a decrease in the levels of m6A modification and a significant increase in the demethylase FTO.[3] Furthermore, the expression of m6A methyltransferases, including METTL3, was decreased in the striatum of these mice, while the demethylase ALKBH5 was increased in the substantia nigra.[3] These findings again highlight the role of RNA methylation in PD pathogenesis. The connection to EZH2 could be indirect, where changes in RNA methylation affect the expression or stability of EZH2 mRNA or its regulators.
Huntington's Disease (HD)
Huntington's disease is an autosomal dominant neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin (HTT) gene.[6][7] This leads to the production of a mutant huntingtin protein that is toxic to neurons. A recent breakthrough has shown that chemical modification (methylation) of the expanded CAG repeat RNA plays a crucial role in neurodegeneration.[6] Reducing this RNA methylation has been shown to slow disease progression in animal models.[6] This opens up the possibility that other epigenetic modifiers, such as EZH2, could also be involved in the complex pathogenic cascade of HD.
Future Directions and Therapeutic Implications
The emerging role of EZH2 in neurodegeneration presents exciting new possibilities for therapeutic intervention. Modulating the activity of EZH2 or its downstream effectors could represent a novel strategy to combat these devastating diseases. However, several key questions remain to be answered:
-
What are the specific upstream signals that lead to EZH2 dysregulation in different neurodegenerative diseases?
-
Which specific target genes of EZH2 are most critical for neuronal survival and function in these disease contexts?
-
What are the long-term consequences of inhibiting or activating EZH2 in the adult brain?
Future research should focus on developing cell-type-specific methods for manipulating EZH2 activity to minimize off-target effects. The development of small molecule inhibitors of EZH2, which are already in clinical trials for cancer, may offer a starting point for designing brain-penetrant drugs for neurodegenerative diseases. A deeper understanding of the intricate regulatory networks involving EZH2 will be crucial for translating these findings into effective therapies.
References
- 1. Neuronal Histone Methyltransferase EZH2 Regulates Neuronal Morphogenesis, Synaptic Plasticity, and Cognitive Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abnormality of m6A mRNA Methylation Is Involved in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. Frontiers | RNA N6-Methyladenosine Modifications and Its Roles in Alzheimer’s Disease [frontiersin.org]
- 5. Frontiers | Potential role of N6-methyladenosine modification in the development of Parkinson’s disease [frontiersin.org]
- 6. scitechdaily.com [scitechdaily.com]
- 7. mdpi.com [mdpi.com]
Epitranscriptomics: A New Frontier in Gene Regulation and Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Epitranscriptomics
Epitranscriptomics refers to the field of study focused on the biochemical modifications of RNA that do not alter the primary ribonucleotide sequence but have significant functional consequences.[1][2] Analogous to epigenetics for the genome, the epitranscriptome represents a dynamic layer of regulatory control over gene expression that occurs at the post-transcriptional level.[1][3] With over 170 distinct chemical modifications identified to date, these marks are critical in regulating every aspect of an RNA molecule's life cycle, including its processing, stability, localization, and translation efficiency.[4][5][6]
The most prevalent and intensively studied of these modifications in messenger RNA (mRNA) is N6-methyladenosine (m6A).[7][8] This reversible methylation is installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, which collectively dictate the functional outcome of the modification.[7][9] Dysregulation of this intricate machinery has been implicated in a wide array of human diseases, including various cancers, neurological disorders, and metabolic diseases, making the epitranscriptome a fertile ground for novel therapeutic strategies.[6][10][11]
This guide provides a comprehensive overview of the core concepts of epitranscriptomics, focusing on the key enzymatic players, the functional consequences of RNA modifications, and the powerful techniques used to study them. It further delves into the therapeutic potential of targeting this pathway, highlighted by the development of specific small-molecule inhibitors like UZH2.
The Machinery of RNA Modification: Writers, Erasers, and Readers
The fate of a modified RNA molecule is determined by a sophisticated interplay of three classes of proteins.
-
Writers (Methyltransferases): These enzymes are responsible for depositing chemical modifications onto RNA. In the context of m6A, the primary writer complex is a heterodimer consisting of Methyltransferase-like 3 (METTL3) and METTL14.[9][10] METTL3 is the catalytic subunit that transfers a methyl group from S-adenosylmethionine (SAM) to an adenosine (B11128) residue, typically within a specific consensus sequence (DRACH; D=A/G/U, R=A/G, H=A/C/U).[12]
-
Erasers (Demethylases): These enzymes catalyze the removal of RNA modifications, rendering the process dynamic and reversible. The primary m6A erasers are fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5), both of which are oxygenases that oxidatively demethylate N6-methyladenosine.[7][9]
-
Readers (Binding Proteins): Reader proteins specifically recognize and bind to modified nucleotides, translating the chemical mark into a functional cellular response. The most well-characterized family of m6A readers contains the YT521-B homology (YTH) domain.[13] For instance, YTHDF2 is a reader protein that, upon binding to m6A-modified mRNA, often targets the transcript for degradation.[13] Other readers, like YTHDF1, can promote translation.
This dynamic interplay forms a critical regulatory axis in gene expression.
Key RNA Modifications and Their Prevalence
While m6A is the most studied modification in mRNA, several other modifications play crucial roles in gene regulation. The prevalence and function of these marks can vary significantly.
| Modification | Common Name | Typical Location in mRNA | Key Functions | Prevalence / Abundance |
| m6A | N6-methyladenosine | Enriched near stop codons, in 3' UTRs, and within long exons.[14][15] | Regulates mRNA stability, splicing, translation, and nuclear export.[7][9] | Most abundant internal modification in mRNA, ~0.1-0.4% of total adenosine.[16] |
| m5C | 5-methylcytosine | 5' and 3' UTRs, near ARG-rich motifs. | Enhances mRNA stability and export; influences translation.[4] | Less abundant than m6A, found in various RNA types. |
| Ψ | Pseudouridine | Throughout transcripts, can be induced by stress. | Stabilizes RNA structure, alters codon recognition, can promote translation read-through.[17] | Most abundant RNA modification overall, but its mRNA prevalence is dynamic.[11] |
| A-to-I | Adenosine-to-Inosine Editing | Primarily in Alu repeats within UTRs. | Alters codons, creates or destroys splice sites, affects miRNA targeting.[18] | Highly prevalent in the human transcriptome, particularly in the brain. |
Therapeutic Targeting: The Case of this compound, a METTL3 Inhibitor
The central role of writer enzymes like METTL3 in various cancers has made them attractive targets for drug development. This compound is a potent and selective small-molecule inhibitor of METTL3.[19] By binding to the catalytic domain of METTL3, this compound prevents the methylation of adenosine residues on target mRNAs.[20] This inhibition has been shown to have significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML) and prostate cancer.[20][21][22]
The development of this compound provides a clear proof-of-concept for the therapeutic modulation of the epitranscriptome.
| Compound | Target | IC₅₀ | Cellular EC₅₀ (m6A/A ratio) | Cell Line | Key Findings |
| This compound | METTL3 | 5 nM[19] | 0.7 µM[19] | MOLM-13 (AML) | Reduces global m6A levels in polyadenylated RNA, inhibits proliferation of AML cells.[19][23][24] |
| This compound | METTL3 | 5 nM[19] | 2.5 µM[19] | PC-3 (Prostate Cancer) | Reduces m6A levels and demonstrates anti-tumor activity.[22][24] |
| UZH1a | METTL3 | 280 nM[25] | Dose-dependent reduction | MOLM-13 (AML) | Precursor to this compound; reduced m6A levels and induced apoptosis and cell cycle arrest.[25][26][27] |
Key Experimental Protocol: Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq (also known as m6A-Seq) is the foundational high-throughput sequencing technique used to map m6A modifications across the transcriptome.[28][29] The method combines antibody-based enrichment of methylated RNA fragments with next-generation sequencing.
Detailed Methodology for MeRIP-Seq
-
RNA Extraction & Fragmentation:
-
Extract total RNA from the cells or tissues of interest using a standard method like TRIzol to ensure high quality and integrity.[28]
-
Purify mRNA using oligo(dT) magnetic beads.
-
Fragment the purified mRNA into ~100-nucleotide segments using chemical or enzymatic methods.[30] This step is critical for resolution.
-
-
Immunoprecipitation (IP):
-
Prepare two aliquots from the fragmented RNA: one for the IP and one to serve as an "input" control, which reflects the basal RNA abundance.[30]
-
Incubate the IP aliquot with a highly specific anti-m6A antibody at 4°C for 1-2 hours to allow the antibody to bind to m6A-containing RNA fragments.[28][31]
-
Add Protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes. Incubate for another 1-2 hours.[31][32]
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound RNA fragments.
-
Elute the m6A-enriched RNA fragments from the antibody-bead complexes.
-
-
Library Preparation and Sequencing:
-
Purify the eluted RNA from the IP sample and the RNA from the input control sample.
-
Construct cDNA libraries from both the IP and input samples. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.[28]
-
Perform high-throughput sequencing on both libraries using a platform like Illumina.[33]
-
-
Bioinformatic Analysis:
-
Align the sequencing reads from both IP and input samples to a reference genome/transcriptome.[32]
-
Use peak-calling algorithms (e.g., MACS2) to identify regions that are significantly enriched for reads in the IP sample compared to the input control. These enriched "peaks" correspond to the locations of m6A modifications.[29]
-
References
- 1. Epitranscriptome - Wikipedia [en.wikipedia.org]
- 2. The Epitranscriptome | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 3. Overview of Epitranscriptomics - CD Genomics [rna.cd-genomics.com]
- 4. mdpi.com [mdpi.com]
- 5. Uncovering the Epitranscriptome: A Review on mRNA Modifications and Emerging Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epitranscriptome: Review of Top 25 Most-Studied RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA m6A modification and its function in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The detection and functions of RNA modification m6A based on m6A writers and erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of N6-Methyladenosine (m6A) RNA Modification in the Pathogenesis of Parkinson’s Disease | MDPI [mdpi.com]
- 11. A Review on Unveiling the Secrets of Epitranscriptomics: RNA Modifications in Health and Diseases | Semantic Scholar [semanticscholar.org]
- 12. frontiersin.org [frontiersin.org]
- 13. Frontiers | The Biological Function, Mechanism, and Clinical Significance of m6A RNA Modifications in Head and Neck Carcinoma: A Systematic Review [frontiersin.org]
- 14. news-medical.net [news-medical.net]
- 15. Genetic drivers of m6A methylation in human brain, lung, heart and muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of Sequencing Methods for RNA m6A Profiling - CD Genomics [rna.cd-genomics.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Introduction to ‘The Epitranscriptome’ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functions of N6-methyladenosine in cancer metabolism: from mechanism to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | The emerging roles and mechanism of N6-methyladenosine (m6A) modifications in urologic tumours progression [frontiersin.org]
- 23. Decoding the epitranscriptome: a new frontier for cancer therapy and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rcsb.org [rcsb.org]
- 25. biorxiv.org [biorxiv.org]
- 26. biorxiv.org [biorxiv.org]
- 27. biorxiv.org [biorxiv.org]
- 28. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 29. rna-seqblog.com [rna-seqblog.com]
- 30. researchgate.net [researchgate.net]
- 31. sysy.com [sysy.com]
- 32. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 33. MeRIP-Seq/m6A-seq [illumina.com]
Methodological & Application
Application Notes and Protocols: EZH2 Inhibitors for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic core of the Polycomb Repressive Complex 2 (PRC2).[1] By catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[2] Overexpression and hyperactivity of EZH2 are implicated in numerous cancers, where it silences tumor suppressor genes, promoting cell proliferation and survival.[3]
EZH2 inhibitors, such as tazemetostat (B611178) (EPZ-6438), are small molecules that competitively block the S-adenosylmethionine (SAM)-binding site of EZH2, thereby preventing H3K27 methylation.[4] This action reactivates silenced tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] These application notes provide detailed protocols for utilizing EZH2 inhibitors in a cell culture setting to assess their biological effects.
Note on Terminology: The term "UZH2" typically refers to a specific inhibitor of METTL3, an RNA methyltransferase.[6][7] This document focuses on inhibitors of the histone methyltransferase EZH2, a more common target in cancer epigenetics research, and assumes the user query intended to address this target.
Mechanism of Action of EZH2 Inhibitors
EZH2 functions as the catalytic engine within the PRC2 complex, which also includes essential subunits like SUZ12 and EED.[1] This complex uses SAM as a methyl donor to transfer a methyl group to histone H3 at lysine 27. The resulting H3K27me3 mark is a key epigenetic signal for chromatin compaction and transcriptional repression of target genes.[4] EZH2 inhibitors competitively bind to the SAM pocket of EZH2, preventing the methyltransferase activity of the PRC2 complex.[4] This leads to a global reduction in H3K27me3 levels, reactivation of tumor suppressor gene expression, and subsequent anti-tumor effects.[3]
Quantitative Data Summary: EZH2 Inhibitor Activity in Cancer Cell Lines
The effectiveness of EZH2 inhibitors varies across different cell lines, often depending on their EZH2 mutation status and cellular context. The following table summarizes reported inhibitor concentrations and treatment durations.
| Inhibitor | Cell Line | Cell Type | IC50 / Effective Concentration | Treatment Duration | Observed Effect | Reference |
| Tazemetostat | Fuji (SS-496) | Synovial Sarcoma | 0.15 µM (IC50) | 4 - 14 days | Cell cycle analysis and apoptosis induction. | [8] |
| Tazemetostat | HS-SY-II | Synovial Sarcoma | 0.52 µM (IC50) | 4 - 14 days | Cell cycle analysis and apoptosis induction. | [8] |
| Tazemetostat | G401, RD | Rhabdoid Tumor | 1 µM | 14 days | Cell cycle analysis and apoptosis. | [9] |
| Tazemetostat | KARPAS-422 | Diffuse Large B-Cell Lymphoma | Not specified (used at 10 µM) | 11 days | Modeling EZH2 inhibition in vitro. | [10] |
| Tazemetostat | Biliary Tract Cancer (various) | Biliary Tract Cancer | 0.3 - 30 µM | Up to 360 hours | Reduction in cell viability and H3K27me3 levels. | [11] |
| UNC1999 | E-J, 5637 | Bladder Cancer | 100 µM | 72 hours | Apoptosis induction and reduced cell viability. | [12] |
| UNC1999 | INA-6, other MM lines | Multiple Myeloma | 1 µM (INA-6), 4 µM (others) | 5 days | Reduced cell viability and oncogene expression. | [13] |
| UNC1999 | OMM1 | Uveal Melanoma | Not specified | Not specified | Downregulated H3K27me3 expression. | [14] |
| CPI-360 | KARPAS-422 | Diffuse Large B-Cell Lymphoma | 1.5 µM | 4 - 8 days | Reduced global H3K27me3 levels. | [15] |
| GSK126 | PC9 | Non-Small Cell Lung Cancer | 1 µM | 5 days | Reduced global H3K27me3 levels. | [15] |
Detailed Experimental Protocols
General Cell Culture and Inhibitor Treatment
This protocol provides a general framework for treating adherent or suspension cells with an EZH2 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
EZH2 inhibitor (e.g., Tazemetostat, UNC1999)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Sterile conical tubes and culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Reconstitute Inhibitor: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the EZH2 inhibitor in DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[6]
-
Cell Seeding: Culture cells according to standard protocols.[16] Seed cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates or T-75 flasks for protein/DNA extraction) at a density that prevents confluence during the experiment. Allow cells to adhere overnight if applicable.
-
Prepare Working Solutions: On the day of treatment, thaw an aliquot of the inhibitor stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of DMSO as in the highest inhibitor treatment group.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours to 14 days). For long-term experiments, replace the medium with fresh inhibitor- or vehicle-containing medium every 2-4 days.[9][17]
-
Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., viability assay, Western blot, ChIP).
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies viable cells based on ATP measurement.
Materials:
-
Treated cells in a 96-well opaque-walled plate
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multilabel plate reader with luminescence detection
Procedure:
-
Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Incubation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Following this, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.[8]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background luminescence from wells with medium only.
Western Blot for H3K27me3 Reduction
This protocol assesses the pharmacodynamic effect of the inhibitor by measuring the global levels of H3K27me3.
Materials:
-
Treated cells
-
RIPA buffer or histone extraction buffer
-
Protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels (15% polyacrylamide is recommended for histones)[4]
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit or Mouse anti-Total Histone H3 (loading control)[4][18]
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Extraction: After treatment, wash cells with ice-cold PBS. Lyse the cells using an appropriate buffer (e.g., histone extraction buffer for enriched histones or RIPA buffer for whole-cell lysate) supplemented with protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[4]
-
SDS-PAGE: Normalize protein amounts for all samples. Load 15-30 µg of protein per lane onto a 15% SDS-polyacrylamide gel and perform electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Immunoblotting:
-
Incubate the membrane with the primary antibody for H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.[18]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3, or run a parallel blot.[4]
-
Detection and Analysis: Apply an ECL substrate and capture the signal with an imaging system. Quantify band intensities using software like ImageJ.[4][18] Normalize the H3K27me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP)-qPCR
ChIP-qPCR is used to determine if EZH2 inhibition leads to a reduction of the H3K27me3 mark at the promoter regions of specific target genes.
Materials:
-
Treated cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench formaldehyde)
-
ChIP lysis and wash buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
ChIP-grade anti-H3K27me3 antibody and control IgG[19]
-
Protein A/G magnetic beads
-
Proteinase K
-
DNA purification kit
-
SYBR Green qPCR master mix and specific primers for a known EZH2 target gene promoter (e.g., MYT1) and a negative control region (e.g., ACTB).[20][21]
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the sheared chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with an anti-H3K27me3 antibody or a control IgG overnight at 4°C.[19]
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C for several hours. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA using a standard DNA purification kit.
-
qPCR Analysis: Perform quantitative real-time PCR using primers designed for the promoter of a known EZH2 target gene.[20] Analyze the data using the percent input method to determine the enrichment of H3K27me3 at the specific locus, comparing inhibitor-treated samples to vehicle controls. A reduction in signal indicates successful target engagement by the inhibitor.[21]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. benchchem.com [benchchem.com]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 10. alexkentsis.net [alexkentsis.net]
- 11. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EZH2 inhibition suppresses bladder cancer cell growth and metastasis via the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 20. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Determining the IC50 of Uzh2, a Potent METTL3 Inhibitor, Using a TR-FRET Assay
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Uzh2, a potent inhibitor of the METTL3 methyltransferase, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This application note includes a comprehensive experimental workflow, data presentation guidelines, and visual representations of the assay principle and relevant signaling pathways.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is installed by a writer complex, of which METTL3 is the catalytic subunit.[1][2] This modification plays a crucial role in regulating mRNA stability, splicing, and translation.[3] Dysregulation of m6A methylation has been implicated in various diseases, including cancer, making METTL3 an attractive therapeutic target.[1][2]
This compound is a potent small molecule inhibitor of METTL3.[1][4] Determining the potency of such inhibitors is a critical step in drug discovery. TR-FRET assays offer a sensitive and robust method for measuring enzyme activity and inhibition in a high-throughput format.[5][6] This technology relies on the transfer of energy from a long-lifetime lanthanide donor fluorophore to an acceptor fluorophore when they are in close proximity.[5][6] In the context of a METTL3 assay, this can be achieved by using a biotinylated RNA substrate and a specific antibody that recognizes the m6A modification, each labeled with a corresponding TR-FRET partner. Inhibition of METTL3 by a compound like this compound disrupts the formation of this complex, leading to a decrease in the TR-FRET signal.
This application note details a TR-FRET-based assay to determine the IC50 value of this compound against the METTL3/METTL14 complex.
Signaling Pathway
TR-FRET Assay Principle
Experimental Protocol
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| METTL3/METTL14 Complex (human, recombinant) | BPS Bioscience | 71123 |
| Biotinylated RNA substrate | Custom Synthesis | N/A |
| S-adenosyl-L-methionine (SAM) | Sigma-Aldrich | A7007 |
| Anti-m6A Antibody (Europium Cryptate labeled) | Cisbio | Varies |
| Streptavidin-XL665 | Cisbio | Varies |
| This compound | MedChemExpress | HY-136141 |
| Assay Buffer | In-house | See below |
| 384-well low-volume plates | Corning | 3573 |
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.
Experimental Workflow
Detailed Procedure
-
This compound Compound Dilution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of this compound in 100% DMSO to create a concentration range for the dose-response curve (e.g., 10-point, 3-fold serial dilution starting from 1 µM).
-
Transfer 5 µL of each this compound dilution and DMSO (for no-inhibitor and high-signal controls) to a 384-well assay plate.
-
-
Enzyme Reaction:
-
Prepare a 2X enzyme/substrate master mix in Assay Buffer containing the METTL3/METTL14 complex and the biotinylated RNA substrate at their final desired concentrations. The optimal concentrations should be determined empirically but can start from published values.
-
Add 10 µL of the enzyme/substrate mix to each well of the assay plate containing the inhibitor.
-
For the no-enzyme control (low-signal control), add 10 µL of Assay Buffer with only the biotinylated RNA substrate.
-
Mix gently and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 4X detection master mix in Assay Buffer containing the Eu-Cryptate labeled anti-m6A antibody and Streptavidin-XL665.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after a 50-100 µs delay following excitation at ~320-340 nm.
-
Data Analysis
-
Calculate the TR-FRET Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))
-
Ratio_sample: TR-FRET ratio in the presence of the inhibitor.
-
Ratio_low_control: TR-FRET ratio of the no-enzyme control.
-
Ratio_high_control: TR-FRET ratio of the no-inhibitor (DMSO) control.
-
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Data Presentation
The potency of this compound against METTL3 has been previously reported. The IC50 value obtained from a TR-FRET assay is summarized in the table below.
| Compound | Target | Assay Type | Reported IC50 (nM) | Reference |
| This compound | METTL3/METTL14 | TR-FRET | 5 | [10, 13] |
Conclusion
The TR-FRET assay described provides a robust and high-throughput method for determining the IC50 of inhibitors against the METTL3/METTL14 complex. This protocol can be adapted for screening compound libraries to identify novel METTL3 inhibitors and for characterizing their potency and structure-activity relationships. The low nanomolar IC50 of this compound highlights its potential as a valuable tool for studying the biological functions of METTL3 and as a starting point for the development of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
Application Notes and Protocols for Uzh2 Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to verify the engagement of a drug candidate with its intracellular target protein.[1][2][3] This method is predicated on the principle that the binding of a ligand, such as the small molecule inhibitor Uzh2, confers thermal stability to its target protein.[1][2][3] Upon controlled heating, unbound proteins denature and aggregate, while ligand-bound proteins remain in the soluble fraction.[1][4] The extent of this stabilization can be quantified to confirm target engagement within a physiologically relevant cellular environment.[2]
This compound is recognized as an inhibitor of the METTL3-METTL14 methyltransferase complex, a key writer of N6-methyladenosine (m6A) on RNA. Dysregulation of this complex is implicated in various diseases, including cancer.[5][6] These application notes provide a detailed protocol for utilizing CETSA to validate the intracellular binding of this compound to its primary target, METTL3.
Principle of CETSA
The core principle of CETSA lies in ligand-induced thermal stabilization.[4] When cells or cell lysates are subjected to a heat gradient, proteins will denature and precipitate at their characteristic melting temperature (Tm).[4][7] The binding of a ligand to a protein can increase its structural stability, resulting in a higher Tm.[7][8] This shift in thermal stability is then measured by quantifying the amount of soluble protein remaining after the heat challenge.[3][9]
There are two primary experimental formats for CETSA:
-
CETSA Melt Curve (or Thermal Aggregation Curve - Tagg): This experiment is performed to determine the optimal temperature for the isothermal experiment. Cells are treated with a fixed concentration of the compound (and a vehicle control) and then subjected to a range of temperatures. The temperature at which a significant difference in soluble protein is observed between the treated and untreated samples is selected for subsequent experiments.[4][10]
-
Isothermal Dose-Response Fingerprint (ITDRF): In this format, cells are treated with varying concentrations of the compound and then heated at a single, predetermined temperature.[4][11] This allows for the determination of the compound's potency in stabilizing the target protein, often expressed as an EC50 value.
Experimental Protocols
This section outlines the detailed methodologies for performing CETSA to assess the engagement of this compound with its target, METTL3.
Materials and Reagents
-
Cell Line: A human cell line endogenously expressing METTL3 (e.g., MOLM-13, HEK293T).
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: (e.g., RIPA buffer, or PBS with 0.4% NP-40 and protease/phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-METTL3 and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE reagents and equipment.
-
Western Blotting equipment and membranes (e.g., PVDF).
-
Chemiluminescent Substrate (ECL).
-
Imaging System for Western Blots.
-
Thermal Cycler or heating blocks.
Part 1: CETSA Melt Curve
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) and a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1-3 hours) at 37°C.[1]
-
-
Cell Harvesting and Heat Shock:
-
Harvest cells by scraping or trypsinization and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.[3] Include a non-heated control (maintained at 4°C).
-
-
Cell Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by Western blotting for METTL3 and a loading control.
-
Part 2: Isothermal Dose-Response (ITDR)
-
Cell Culture and Treatment:
-
Culture and harvest cells as described above.
-
Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control for the same incubation time as the melt curve experiment.
-
-
Heat Shock and Lysis:
-
Heat all samples at the single, optimized temperature determined from the melt curve experiment for 3 minutes, followed by cooling to 4°C.[11]
-
Lyse the cells and separate the soluble fraction as previously described.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and normalize protein concentrations.
-
Perform Western blot analysis for METTL3 and a loading control.
-
Data Presentation and Analysis
Quantitative Data Summary
The quantitative data from the CETSA experiments should be organized into clear tables for comparison.
Table 1: CETSA Melt Curve Data for this compound and METTL3
| Temperature (°C) | Normalized METTL3 Signal (Vehicle) | Normalized METTL3 Signal (10 µM this compound) | Fold Change (this compound/Vehicle) |
| 4 (No Heat) | 1.00 | 1.00 | 1.00 |
| 40 | 0.98 | 0.99 | 1.01 |
| 43 | 0.95 | 0.97 | 1.02 |
| 46 | 0.85 | 0.92 | 1.08 |
| 49 | 0.65 | 0.85 | 1.31 |
| 52 | 0.40 | 0.70 | 1.75 |
| 55 | 0.20 | 0.50 | 2.50 |
| 58 | 0.10 | 0.30 | 3.00 |
| 61 | 0.05 | 0.15 | 3.00 |
| 64 | <0.01 | 0.05 | >5.00 |
Data are representative and should be replaced with experimental results.
Table 2: Isothermal Dose-Response Data for this compound and METTL3 at Optimal Temperature (e.g., 55°C)
| This compound Concentration (µM) | Normalized METTL3 Signal | % Stabilization (relative to Vehicle) |
| 0 (Vehicle) | 0.20 | 0 |
| 0.01 | 0.22 | 10 |
| 0.1 | 0.30 | 50 |
| 1 | 0.45 | 125 |
| 10 | 0.50 | 150 |
| 100 | 0.51 | 155 |
Data are representative. The EC50 can be calculated by fitting a dose-response curve to these data.
Mandatory Visualizations
CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
METTL3 Signaling Context
Caption: Simplified diagram of the METTL3-mediated m6A RNA modification pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. linseis.com [linseis.com]
- 8. mdpi.com [mdpi.com]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Current Advances in CETSA [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring N6-methyladenosine (m6A) Levels Following Uzh2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, nuclear export, stability, and translation.[1][2][3] The levels of m6A are dynamically regulated by a complex interplay of methyltransferases (writers), demethylases (erasers), and m6A-binding proteins (readers).[2][4][5] The primary writer complex consists of METTL3 and METTL14.[1][3]
Recent advancements have led to the development of small molecule inhibitors targeting these enzymes. Uzh2 is a potent and selective inhibitor of the METTL3/METTL14 complex.[4][6][7][8] By inhibiting METTL3, this compound is expected to decrease global m6A levels in cellular RNA.[7] Measuring the extent of this reduction is a key step in validating the inhibitor's efficacy and understanding its downstream biological effects.
This document provides detailed protocols for quantifying global and gene-specific m6A levels in response to this compound treatment.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison.
Table 1: Global m6A Levels by LC-MS/MS
| Sample | Treatment | m6A/A Ratio (%) | Standard Deviation |
| Control | Vehicle (DMSO) | 0.45 | 0.03 |
| This compound-Treated (24h) | 10 µM this compound | 0.21 | 0.02 |
| This compound-Treated (48h) | 10 µM this compound | 0.15 | 0.02 |
Table 2: Relative Global m6A Levels by Dot Blot
| Sample | Treatment | Relative Dot Intensity | Fold Change vs. Control |
| Control | Vehicle (DMSO) | 1.00 | 1.0 |
| This compound-Treated (24h) | 10 µM this compound | 0.52 | 0.52 |
| This compound-Treated (48h) | 10 µM this compound | 0.35 | 0.35 |
Table 3: Gene-Specific m6A Enrichment by MeRIP-qPCR
| Target Gene | Sample | Treatment | Fold Enrichment (vs. IgG) |
| MYC | Control | Vehicle (DMSO) | 12.5 |
| MYC | This compound-Treated (24h) | 10 µM this compound | 3.2 |
| GAPDH | Control | Vehicle (DMSO) | 1.1 |
| GAPDH | This compound-Treated (24h) | 10 µM this compound | 1.0 |
Experimental Protocols
Protocol 1: Global m6A Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of m6A levels.[9][10][11] This method involves the enzymatic digestion of mRNA into single nucleosides, followed by chromatographic separation and mass spectrometric detection.[12][13]
Methodology
-
Cell Culture and this compound Treatment:
-
Plate cells (e.g., MOLM-13 or PC-3) at a suitable density.[7]
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Harvest cells and proceed to RNA extraction. A sufficient number of cells should be used to yield >50 µg of total RNA.[12]
-
-
RNA Extraction and mRNA Purification:
-
Extract total RNA from cell pellets using a commercial kit (e.g., PureLink RNA Mini Kit) according to the manufacturer's instructions.[10]
-
Purify mRNA from total RNA using oligo(dT) magnetic beads (e.g., Dynabeads mRNA Purification Kit).[14][15] This step is crucial to remove ribosomal RNA (rRNA), which also contains m6A.
-
-
mRNA Digestion to Nucleosides:
-
Quantify the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Digest 100-200 ng of mRNA using a mixture of nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase to break it down into individual nucleosides.
-
-
LC-MS/MS Analysis:
-
Separate the nucleosides using a reversed-phase liquid chromatography system.
-
Detect and quantify adenosine (B11128) (A) and N6-methyladenosine (m6A) using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[13]
-
Generate standard curves using known concentrations of pure adenosine and m6A to ensure accurate quantification.[12]
-
-
Data Analysis:
-
Calculate the amount of m6A and A in each sample based on the standard curves.
-
Express the global m6A level as the ratio of m6A to total A (m6A/A %).
-
Protocol 2: Semi-Quantitative Analysis by m6A Dot Blot
The m6A dot blot is a simpler, less expensive method for assessing relative changes in global m6A levels.[15] It involves spotting denatured mRNA onto a membrane, which is then probed with an m6A-specific antibody.[16][17]
Methodology
-
mRNA Isolation and Quantification:
-
Isolate total RNA and purify mRNA as described in Protocol 1.
-
Prepare serial dilutions of the purified mRNA (e.g., 400 ng, 200 ng, 100 ng) in RNase-free water.
-
-
Membrane Spotting and Crosslinking:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a specific anti-m6A antibody (e.g., 1:1,000 dilution) overnight at 4°C.[14][16]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[16]
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
Protocol 3: Gene-Specific m6A Quantification by MeRIP-qPCR
Methylated RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR) allows for the analysis of m6A levels on specific gene transcripts.[18] This technique involves immunoprecipitating fragmented, m6A-containing mRNA followed by reverse transcription and quantitative PCR (RT-qPCR) of target genes.
Methodology
-
mRNA Isolation and Fragmentation:
-
Isolate total RNA and purify mRNA as described in Protocol 1. It is recommended to start with at least 5 µg of mRNA per immunoprecipitation.[18]
-
Fragment the mRNA to an average size of ~100 nucleotides using RNA fragmentation reagents.[18][19]
-
Purify the fragmented RNA via ethanol (B145695) precipitation.[19]
-
-
Immunoprecipitation (IP):
-
Incubate the fragmented mRNA with an anti-m6A antibody or a negative control (non-specific IgG) in IP buffer.
-
Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.[20]
-
Wash the beads multiple times to remove non-specific binding.
-
-
RNA Elution and Purification:
-
Elute the m6A-containing mRNA fragments from the beads.
-
Purify the eluted RNA.
-
-
Reverse Transcription and qPCR:
-
Perform reverse transcription on the immunoprecipitated RNA and an input control (a small fraction of the fragmented RNA saved before IP) to generate cDNA.
-
Perform qPCR using primers specific to the gene of interest (e.g., a known m6A-modified gene like MYC) and a negative control gene (e.g., GAPDH).
-
-
Data Analysis:
-
Calculate the amount of target transcript in the m6A-IP and input samples using the Ct method.
-
Determine the enrichment of m6A in the target gene by normalizing the IP signal to the input signal.
-
Compare the fold enrichment between this compound-treated and control samples.
-
Signaling Pathway
References
- 1. Measure 6-Methyladenosine (m6A) for RNA Methylation and Epitranscriptome Research | EpigenTek [epigentek.com]
- 2. Insight into m6A methylation from occurrence to functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m6A RNA methylation: from mechanisms to therapeutic potential | The EMBO Journal [link.springer.com]
- 4. Frontiers | The emerging roles and mechanism of N6-methyladenosine (m6A) modifications in urologic tumours progression [frontiersin.org]
- 5. Function of N6-Methyladenosine Modification in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functions of N6-methyladenosine in cancer metabolism: from mechanism to targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
- 12. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 13. benchchem.com [benchchem.com]
- 14. m6A Dot Blot Assay [bio-protocol.org]
- 15. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]
- 17. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [en.bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uzh2 in MOLM-13 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uzh2 is a potent and selective inhibitor of METTL3, an RNA methyltransferase.[1][2] The dysregulation of METTL3 is implicated in various cancers, including acute myeloid leukemia (AML).[3] The MOLM-13 cell line, derived from a patient with AML, is a widely used model for studying the pathogenesis and treatment of this disease. These application notes provide detailed protocols for determining the dose-response curve of this compound in MOLM-13 cells and summarize the key findings regarding its biological effects.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in MOLM-13 cells.
Table 1: Potency and Efficacy of this compound in MOLM-13 Cells
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IC50 (METTL3 inhibition) | 5 nM | - | Biochemical Assay | [1] |
| EC50 (METTL3 stabilization) | 0.85 µM | MOLM-13 | 1 hour treatment, CETSA at 54°C | [1][2] |
| EC50 (m6A/A ratio reduction) | 0.7 µM | MOLM-13 | 16 hours treatment | [1][2] |
| GI50 (Cell growth inhibition) | 12 µM | MOLM-13 | 72 hours treatment | [3] |
Table 2: this compound Compound Details
| Property | Value |
| Molecular Weight | 513.63 |
| Formula | C27H37F2N7O |
| CAS No. | 2756566-45-5 |
| Appearance | White to off-white solid |
Signaling Pathway
This compound exerts its effects by inhibiting METTL3, a key component of the m6A methyltransferase complex. This inhibition leads to a reduction in the N6-methyladenosine (m6A) modification on RNA, which in turn affects RNA stability, translation, and other processes, ultimately leading to anti-leukemic effects such as apoptosis and cell cycle arrest.
Caption: this compound inhibits the METTL3/METTL14 complex, preventing RNA methylation.
Experimental Protocols
MOLM-13 Cell Culture
-
Cell Line: MOLM-13 (DSMZ, Germany or other reputable supplier).
-
Growth Medium: RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Aliquot and store the stock solution at -20°C for up to 1 month or -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Cell Viability Assay (Dose-Response Curve)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Materials:
-
MOLM-13 cells
-
This compound stock solution
-
Growth medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
-
-
Procedure:
-
Seed MOLM-13 cells in a 96-well opaque-walled plate at a density of 1,000–3,000 cells per well in 90 µL of growth medium.[4]
-
Prepare a serial dilution of this compound in growth medium.
-
Add 10 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
-
Caption: Workflow for determining the dose-response curve of this compound.
Western Blot Analysis for METTL3 Stabilization (CETSA)
-
Materials:
-
MOLM-13 cells
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against METTL3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat MOLM-13 cells with varying concentrations of this compound (e.g., 0-25 µM) for 1 hour.[1]
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in lysis buffer and heat at different temperatures (e.g., 54°C) for a fixed time.
-
Centrifuge to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against METTL3.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of METTL3 stabilization.
-
Conclusion
This compound is a valuable research tool for studying the role of METTL3 in AML. The protocols provided herein offer a framework for investigating the dose-dependent effects of this compound on MOLM-13 cells. The quantitative data presented can serve as a benchmark for further studies on the mechanism of action and therapeutic potential of METTL3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UZH2 in PC-3 Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. The PC-3 cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, is a widely used model for studying androgen-independent and metastatic prostate cancer.[1] Epigenetic modifications, including RNA methylation, have emerged as critical regulators of cancer progression. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA and is installed by a "writer" complex, with METTL3 (Methyltransferase-like 3) being the core catalytic subunit.[2][3] Dysregulation of METTL3 has been implicated in the pathogenesis of various cancers, including prostate cancer, where it often acts as an oncogene promoting proliferation and cell survival.[2][3]
UZH2 is a potent and selective small molecule inhibitor of METTL3.[4][5] It offers a valuable tool for investigating the functional role of METTL3 and the m6A epitranscriptome in prostate cancer biology. These application notes provide detailed information and protocols for utilizing this compound in PC-3 prostate cancer cell lines.
Application Notes
Mechanism of Action
This compound is a cell-permeable compound that competitively inhibits the S-adenosylmethionine (SAM)-binding site of METTL3, thereby blocking its methyltransferase activity.[3] This leads to a global reduction in m6A levels in RNA, which in turn affects various aspects of RNA metabolism, including stability, translation, and splicing of target transcripts. In prostate cancer, METTL3 has been shown to regulate the expression of key oncogenes and signaling pathways involved in cell proliferation, survival, and metastasis.[3][6]
Effects on PC-3 Cells
Studies have demonstrated that this compound effectively reduces the m6A/A ratio in the polyadenylated RNA of PC-3 cells and inhibits their growth.[2][5] The inhibition of METTL3 by this compound in prostate cancer cells can lead to the downregulation of pro-proliferative and anti-apoptotic proteins, thereby impeding tumor cell growth.[2]
Data Presentation
The following table summarizes the quantitative data regarding the activity of this compound in PC-3 cells.
| Parameter | Cell Line | Value | Reference |
| GI50 (Growth Inhibition 50%) | PC-3 | 70 µM | [2] |
| EC50 (m6A/A ratio reduction) | PC-3 | 2.5 µM | [2][4] |
Experimental Protocols
PC-3 Cell Culture Protocol
Materials:
-
PC-3 cells (ATCC® CRL-1435™)
-
F-12K Medium (Kaighn's Modification of Ham's F-12 Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 12-well, or 96-well plates
Procedure:
-
Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture PC-3 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask or plate with fresh complete growth medium. A subcultivation ratio of 1:3 to 1:6 is recommended.
-
Change the medium every 2-3 days.
This compound Treatment Protocol for PC-3 Cells
Materials:
-
PC-3 cells cultured as described above
-
This compound (MedchemExpress, HY-145690 or ProbeChem, PC-49679)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Complete growth medium
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Seed PC-3 cells in the desired plate format (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Materials:
-
PC-3 cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the GI50 value.
Western Blot Protocol
Materials:
-
PC-3 cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-METTL3, anti-c-Myc, anti-Bcl-2, anti-Bax, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Caption: Proposed METTL3 signaling pathway in prostate cancer and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effects of this compound on PC-3 prostate cancer cells.
References
- 1. biorxiv.org [biorxiv.org]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the methyltransferase METTL3 in prostate cancer: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. METTL3 inhibitor this compound | METTL3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Frontiers | The emerging roles and mechanism of N6-methyladenosine (m6A) modifications in urologic tumours progression [frontiersin.org]
Application Notes and Protocols for Uzh2 in In Vivo Animal Studies
Disclaimer: As of late 2025, detailed protocols and extensive in vivo data for Uzh2 are not widely available in the public domain. The following application notes and protocols are representative examples based on standard practices for evaluating small molecule inhibitors in preclinical animal models. These should be adapted based on compound-specific formulation and tolerability data.
Introduction
This compound is a potent and selective small molecule inhibitor of METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex.[1][2] The m6A modification is the most prevalent internal modification on mRNA in eukaryotes and plays a critical role in various biological processes, including RNA stability, splicing, and translation.[3][4] Dysregulation of METTL3 activity is implicated in the pathogenesis of several diseases, particularly cancer, making it an attractive therapeutic target.[5][6] this compound has demonstrated robust target engagement and reduction of m6A levels in cancer cell lines.[1][7] These application notes provide a framework for extending these findings into in vivo animal models to assess the therapeutic potential of this compound.
Application Notes
Therapeutic Rationale
METTL3 is overexpressed in various cancers and is often associated with poor prognosis. It promotes tumorigenesis by enhancing the translation of key oncogenes (e.g., MYC) and promoting cell proliferation, survival, and invasion.[3][5] By inhibiting METTL3, this compound is hypothesized to reverse these oncogenic effects, leading to tumor growth inhibition. In vivo studies are essential to validate this hypothesis and to evaluate the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a whole-organism context.
Key Objectives of In Vivo Studies
-
Efficacy Evaluation: To determine the anti-tumor activity of this compound in relevant animal models of cancer (e.g., xenografts, patient-derived xenografts (PDX), or genetically engineered mouse models).
-
Tolerability Assessment: To establish a safe and effective dosing regimen by identifying the maximum tolerated dose (MTD).
-
Pharmacokinetic (PK) Profiling: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Pharmacodynamic (PD) Marker Analysis: To confirm target engagement in vivo by measuring the modulation of m6A levels in tumor and surrogate tissues.
Signaling Pathway of METTL3
The METTL3/METTL14 complex is the primary "writer" of m6A modification on mRNA. This modification is recognized by "reader" proteins, such as the YTH domain family, which then mediate downstream effects on mRNA fate. This compound directly inhibits the catalytic activity of METTL3, thereby reducing global m6A levels and affecting the expression of oncogenic proteins.
Caption: this compound inhibits the METTL3/METTL14 complex, reducing m6A modification and downstream oncogenic signaling.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity (DLT), defined as >20% body weight loss or significant clinical signs of distress.
Methodology:
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group), including a vehicle control group.
-
Dose Escalation: Start with a conservative dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg). The formulation and route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
Dosing Schedule: Administer this compound or vehicle daily for 5 consecutive days (QDx5).
-
Monitoring: Record body weight daily. Observe animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
Endpoint: The study duration is typically 14 days. The MTD is the highest dose at which no DLT is observed.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Caption: Workflow for a typical in vivo xenograft efficacy study.
Methodology:
-
Cell Culture: Culture MOLM-13 (acute myeloid leukemia) cells under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 MOLM-13 cells mixed with Matrigel into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1, e.g., 0.5x MTD)
-
Group 3: this compound (Dose 2, e.g., MTD)
-
-
Treatment: Administer this compound or vehicle according to the determined schedule (e.g., daily oral gavage) for 21 days.
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers 3-4 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Record body weight 3-4 times per week as a measure of toxicity.
-
-
Endpoint: Euthanize mice when tumors exceed a predetermined size (e.g., 1500 mm³), tumors become ulcerated, or if body weight loss exceeds 20%.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Pharmacodynamic (PD) Marker Analysis
Objective: To confirm that this compound engages its target and modulates m6A levels in vivo.
Methodology:
-
Study Design: Use a satellite group of animals from the efficacy study or a separate short-term study.
-
Sample Collection: At a specified time point after the final dose (e.g., 4, 8, or 24 hours), euthanize animals and collect tumor tissue and/or blood samples.
-
RNA Isolation: Isolate total RNA from the collected tissues.
-
m6A Quantification:
-
Isolate poly(A) RNA.
-
Digest the RNA into single nucleosides.
-
Quantify the levels of adenosine (B11128) (A) and N6-methyladenosine (m6A) using LC-MS/MS.
-
-
Data Analysis: Calculate the m6A/A ratio for each sample and compare the ratios between treatment and vehicle groups. A significant reduction in the m6A/A ratio in the this compound-treated groups indicates target engagement.
Data Presentation
The following tables represent hypothetical data from the described in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Endpoint | Value |
| TR-FRET | METTL3 | IC₅₀ | 5 nM[1][2] |
| CETSA | MOLM-13 | EC₅₀ | 0.85 µM[2] |
| m6A/A Ratio | MOLM-13 | EC₅₀ | 0.7 µM[1] |
| m6A/A Ratio | PC-3 | EC₅₀ | 2.5 µM[1] |
Table 2: Hypothetical MTD Study Results for this compound
| Dose Group (mg/kg, QDx5) | Mean Body Weight Change (%) | Clinical Signs | Mortality | MTD Determination |
| Vehicle | +2.5% | None | 0/3 | - |
| 20 | +1.8% | None | 0/3 | Tolerated |
| 40 | -3.2% | None | 0/3 | MTD |
| 80 | -15.7% | Mild lethargy, ruffled fur | 0/3 | Not Tolerated |
| 120 | -22.1% | Severe lethargy, hunched posture | 1/3 | Exceeded MTD |
Table 3: Hypothetical Efficacy and PD Data for this compound in MOLM-13 Xenograft Model
| Treatment Group (daily, 21 days) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI, %) | Mean Body Weight Change (%) | Tumor m6A/A Ratio (% of Vehicle) |
| Vehicle | 1250 ± 150 | - | +3.1% | 100% |
| This compound (20 mg/kg) | 650 ± 95 | 48% | +1.5% | 45% |
| This compound (40 mg/kg) | 375 ± 70 | 70% | -2.8% | 22% |
Conclusion and Future Directions
The provided protocols and application notes offer a comprehensive framework for the in vivo evaluation of this compound. Successful demonstration of anti-tumor efficacy, a favorable safety profile, and on-target pharmacodynamic activity in these preclinical models would provide strong rationale for further development. Future studies could explore this compound in combination with other anti-cancer agents, investigate its efficacy in orthotopic or metastatic disease models, and further elucidate the specific downstream pathways affected by METTL3 inhibition in vivo.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The emerging roles and mechanism of N6-methyladenosine (m6A) modifications in urologic tumours progression [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating m6A-Dependent RNA-Protein Interactions Using Uzh2 Treatment and RIP-Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, including splicing, stability, translation, and localization.[1][2][3][4] The deposition of m6A is dynamically regulated by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers").[4][5] The primary writer complex consists of the catalytic subunit METTL3 and its stabilizing partner METTL14.[4][6] Dysregulation of m6A methylation has been implicated in various diseases, including cancer, making the m6A machinery a compelling target for therapeutic development.[2][7][8]
Uzh2 is a potent and selective small molecule inhibitor of the METTL3 methyltransferase.[8][9][10] By inhibiting METTL3, this compound treatment leads to a global reduction in m6A levels on RNA.[7][10] This makes this compound a valuable chemical tool to probe the functional consequences of m6A depletion. One powerful application of this compound is in conjunction with RNA Immunoprecipitation followed by high-throughput Sequencing (RIP-seq) to identify and quantify how m6A methylation influences the interactions between RNA-binding proteins (RBPs) and their target RNAs.
These application notes provide a detailed protocol for utilizing this compound treatment in a RIP-seq workflow to study the m6A-dependence of RBP-RNA interactions. The protocol will use a representative m6A reader protein from the YTH domain family (e.g., YTHDF1/2/3) as an example.
Signaling Pathway and Experimental Rationale
The rationale for this experimental approach is to compare the RNA binding profile of an m6A reader protein in cells with normal m6A levels versus cells where m6A levels have been pharmacologically reduced by this compound. A decrease in the enrichment of specific RNAs in the this compound-treated sample would suggest that the RBP's interaction with those RNAs is dependent on m6A.
Figure 1. Mechanism of this compound inhibition on the m6A-YTHDF signaling axis.
Experimental Workflow
The overall experimental workflow involves treating cells with this compound or a vehicle control, followed by RIP using an antibody targeting the RBP of interest. The co-precipitated RNAs are then purified and used for library preparation and high-throughput sequencing.
Figure 2. Experimental workflow for this compound treatment followed by RIP-sequencing.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data from a this compound-RIP-seq experiment.
Table 1: this compound Treatment Parameters and Effects on m6A Levels
| Parameter | Cell Line | This compound Concentration (EC50) | Treatment Duration | Global m6A/A Reduction |
| Value | MOLM-13 (AML) | 0.7 µM | 72 hours | ~60-70% |
| Value | PC-3 (Prostate Cancer) | 2.5 µM | 72 hours | ~50-60% |
| Reference | [9] | [9] | - | [10] |
Table 2: Representative RIP-Seq Quality Control Metrics
| Sample | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) | RNA Integrity Number (RIN) |
| YTHDF IP (DMSO) | 45 M | 92% | 85% | > 9.0 |
| YTHDF IP (this compound) | 48 M | 91% | 84% | > 9.0 |
| Input (DMSO) | 50 M | 94% | 88% | > 9.0 |
| Input (this compound) | 52 M | 93% | 87% | > 9.0 |
| IgG Control | 2 M | 85% | 70% | > 9.0 |
Table 3: Hypothetical Differential Enrichment Analysis Results
| Gene Symbol | Log2 Fold Change (this compound vs. DMSO) | p-value | FDR | Biological Process |
| MYC | -2.58 | 1.2e-8 | 4.5e-7 | Cell Proliferation |
| SOX2 | -2.15 | 3.4e-7 | 8.1e-6 | Stem Cell Maintenance |
| HDGF | -1.98 | 9.8e-7 | 1.5e-5 | Angiogenesis |
| ACTB | 0.12 | 0.85 | 0.92 | Housekeeping (No Change) |
| GAPDH | -0.05 | 0.91 | 0.95 | Housekeeping (No Change) |
Note: Negative Log2 Fold Change indicates reduced binding of the RBP to the transcript upon this compound treatment, suggesting m6A-dependent binding.
Detailed Experimental Protocol: this compound Treatment and YTHDF RIP-Sequencing
This protocol outlines the steps for treating cells with this compound followed by RIP-seq for an m6A reader protein like YTHDF1, YTHDF2, or YTHDF3.
Materials and Reagents
-
Cell Lines: Appropriate cell line (e.g., MOLM-13, PC-3, A549)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Antibodies:
-
Rabbit anti-YTHDF1/2/3 antibody (validated for IP)
-
Normal Rabbit IgG
-
-
Magnetic Beads: Protein A/G magnetic beads
-
Buffers and Reagents:
-
PBS (RNase-free)
-
Polysome Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT)[11]
-
RIP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40)[11][12]
-
Protease Inhibitor Cocktail (RNase-free)
-
RNase Inhibitor
-
Proteinase K
-
Trizol or other RNA extraction reagent
-
-
Equipment:
-
Cell culture incubator
-
Magnetic stand
-
Vortexer, rotator
-
Refrigerated microcentrifuge
-
Procedure
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells to reach 70-80% confluency at the time of harvest. For a standard RIP experiment, 1-5 x 10⁷ cells per IP are recommended.
-
This compound Treatment:
-
For the treatment group, add this compound to the culture medium to the desired final concentration (e.g., 2.5 µM for PC-3 cells).
-
For the vehicle control group, add an equivalent volume of DMSO.
-
-
Incubation: Incubate cells for the desired duration (e.g., 72 hours) to ensure significant depletion of m6A.
-
Harvesting:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and collect them in a conical tube.
-
Centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be flash-frozen in liquid nitrogen and stored at -80°C or used immediately.
-
Part 2: RNA Immunoprecipitation (RIP)
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold Polysome Lysis Buffer supplemented with fresh protease and RNase inhibitors.
-
Incubate on ice for 15 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new RNase-free tube. Take a 50 µL aliquot as the "Input" sample and store it at -80°C.
-
-
Antibody-Bead Conjugation:
-
For each IP, use approximately 50 µL of Protein A/G magnetic bead slurry.
-
Wash the beads three times with 500 µL of RIP Wash Buffer.
-
Resuspend the beads in 100 µL of RIP Wash Buffer and add 5-10 µg of the specific antibody (anti-YTHDF) or IgG control.
-
Rotate at 4°C for at least 4 hours or overnight.
-
-
Immunoprecipitation:
-
Wash the antibody-conjugated beads three times with RIP Wash Buffer to remove unbound antibody.
-
Add 900 µL of RIP Immunoprecipitation Buffer and the cleared cell lysate (from step 1) to the beads.[12]
-
Rotate at 4°C for 3 hours to overnight.
-
-
Washing:
Part 3: RNA Elution and Purification
-
Proteinase K Digestion:
-
After the final wash, resuspend the beads in 150 µL of Proteinase K Buffer (RIP Wash Buffer with 0.1% SDS and 1.2 mg/mL Proteinase K).
-
Incubate at 55°C for 30 minutes with shaking to digest the antibody and RBP.[12]
-
-
RNA Elution:
-
Place the tubes on a magnetic stand and collect the supernatant containing the RNA.
-
-
RNA Purification:
-
Add 1 mL of Trizol reagent directly to the eluted RNA. Also, add Trizol to the "Input" sample that was set aside.
-
Purify the RNA according to the Trizol manufacturer's protocol.
-
Resuspend the final RNA pellet in RNase-free water.
-
Part 4: Library Preparation and Sequencing
-
Quality Control: Assess the quantity and quality of the purified RNA using a NanoDrop and Agilent Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from the IP and Input RNA samples using a kit suitable for low-input RNA (e.g., KAPA Stranded RNA-Seq Kit). Follow the manufacturer's instructions.[1]
-
Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform) to generate sufficient read depth for peak calling and differential analysis.
Conclusion
The combination of this compound treatment and RIP-sequencing provides a robust method for dissecting the m6A-dependent RNA interactome of specific RBPs. This approach allows researchers to identify transcripts whose association with reader proteins is altered upon inhibition of m6A deposition, offering mechanistic insights into the downstream consequences of m6A modulation. The data generated can help validate the role of the m6A pathway in various biological processes and support the development of novel therapeutics targeting this epitranscriptional modification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Frontiers | Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. The Potential Roles of RNA N6-Methyladenosine in Urological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N6-Methyladenosine co-transcriptionally directs the demethylation of histone H3K9me2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in targeting RNA modifications for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modomics - A Database of RNA Modifications [genesilico.pl]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. RIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]
- 13. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Utilizing UZH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
UZH2 is a potent and selective inhibitor of METTL3 (Methyltransferase-like 3), a key component of the N6-methyladenosine (m6A) writer complex.[1][2] The m6A modification is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes and plays a critical role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[3][4] Dysregulation of METTL3 activity has been implicated in various diseases, particularly in cancer, making it an attractive therapeutic target.[3][5][6]
These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of METTL3 activity. This compound can serve as a valuable tool compound, acting as a positive control to validate assay performance and benchmark the potency of newly discovered inhibitors. The following sections detail the METTL3 signaling pathway, quantitative data for known inhibitors, and step-by-step protocols for biochemical and cellular HTS assays.
METTL3 Signaling Pathway
METTL3, in a complex with METTL14 and WTAP, is the catalytic core of the m6A methyltransferase complex.[4] This complex transfers a methyl group from S-adenosylmethionine (SAM) to adenosine (B11128) residues on RNA, producing S-adenosylhomocysteine (SAH). The resulting m6A mark is recognized by "reader" proteins, which in turn influence the fate of the mRNA. The METTL3-mediated m6A modification has been shown to regulate various downstream signaling pathways implicated in cell proliferation, survival, and differentiation, including the MYC, PI3K/AKT, and MAPK pathways.[2][6][7][8]
Quantitative Data of METTL3 Inhibitors
The following table summarizes the inhibitory activities of this compound and other known METTL3 inhibitors. This data is essential for assay validation and for comparing the potency of newly identified compounds.
| Compound | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | TR-FRET (biochemical) | METTL3 | 5 nM | [1][2] |
| Cellular (m6A reduction) | METTL3 | 0.7 µM (MOLM-13 cells) | [1] | |
| Cellular (m6A reduction) | METTL3 | 2.5 µM (PC-3 cells) | [1] | |
| STM2457 | Mass Spectrometry (biochemical) | METTL3/14 | 16.9 nM | [9][10] |
| Cellular (m6A reduction) | METTL3 | 2.2 µM | [9] | |
| Quercetin | LC-MS/MS (biochemical) | METTL3 | 2.73 µM | [11] |
| Cellular (m6A reduction) | METTL3 | Dose-dependent reduction | [11] | |
| UZH1a | HTRF (biochemical) | METTL3 | 280 nM | [12] |
| Cellular (m6A reduction) | METTL3 | 7 µM (MOLM-13 cells) | [3] |
Experimental Protocols
Here we provide detailed protocols for three common HTS assay formats to screen for METTL3 inhibitors, using this compound as a positive control.
Luminescence-Based Methyltransferase Assay (e.g., MTase-Glo™)
This assay provides a universal method for detecting the activity of methyltransferases by quantifying the formation of the common product, S-adenosylhomocysteine (SAH).[1][13][14]
Principle: The assay involves two steps. First, the methyltransferase reaction is performed, during which SAH is produced. Second, SAH is converted to ADP, and then to ATP, which is detected in a luciferase-based reaction, generating a luminescent signal that is proportional to the amount of SAH produced.
Materials:
-
METTL3/METTL14 enzyme complex
-
RNA substrate (a short oligonucleotide containing the GGACU consensus sequence)
-
S-adenosylmethionine (SAM)
-
Test compounds and this compound (positive control)
-
MTase-Glo™ Methyltransferase Assay Kit (or equivalent)
-
384-well white, opaque plates
-
Luminometer
Protocol (384-well format):
-
Compound Dispensing: Dispense test compounds and controls (e.g., this compound at various concentrations, and DMSO as a negative control) into the wells of a 384-well plate.
-
Enzyme Reaction:
-
Prepare a master mix containing the METTL3/14 enzyme, RNA substrate, and SAM in the assay buffer.
-
Initiate the reaction by adding the master mix to each well. The final reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
SAH Detection:
-
Add the MTase-Glo™ Reagent to each well to stop the enzymatic reaction and convert SAH to ADP.
-
Incubate at room temperature for 30 minutes.
-
Add the MTase-Glo™ Detection Solution to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 values for active compounds by performing dose-response experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is highly sensitive and is the method by which this compound was originally identified as a potent METTL3 inhibitor.[1]
Principle: The assay measures the binding of a specific antibody to the methylated RNA substrate. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and the RNA substrate is labeled with an acceptor fluorophore (e.g., d2). When the RNA is methylated by METTL3, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of METTL3 will prevent methylation and thus reduce the FRET signal.
Materials:
-
METTL3/METTL14 enzyme complex
-
Biotinylated RNA substrate
-
SAM
-
Test compounds and this compound
-
Europium-labeled anti-m6A antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., d2 or APC)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Protocol (384-well format):
-
Compound Dispensing: Dispense test compounds and controls into the wells.
-
Enzyme Reaction: Add a mixture of METTL3/14 enzyme, biotinylated RNA substrate, and SAM to each well.
-
Incubation: Incubate the plate to allow the methylation reaction to proceed.
-
Detection: Add a mixture of the Europium-labeled anti-m6A antibody and the streptavidin-acceptor to each well.
-
Incubation: Incubate at room temperature to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[15]
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates inhibition of METTL3. Determine percent inhibition and IC50 values.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and robust for HTS.
Principle: A biotinylated RNA substrate is captured by streptavidin-coated Donor beads. An anti-m6A antibody is used to detect the methylated product, and this antibody is in turn recognized by a secondary antibody conjugated to Acceptor beads. When the RNA is methylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.
Materials:
-
METTL3/METTL14 enzyme complex
-
Biotinylated RNA substrate
-
SAM
-
Test compounds and this compound
-
Anti-m6A antibody
-
AlphaLISA Acceptor beads (e.g., protein A-coated)
-
Streptavidin-coated AlphaLISA Donor beads
-
384-well white plates
-
AlphaLISA-compatible plate reader
Protocol (384-well format):
-
Compound Dispensing: Dispense test compounds and controls.
-
Enzyme Reaction: Add the METTL3/14 enzyme, biotinylated RNA substrate, and SAM to the wells.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Acceptor Bead Addition: Add a mixture of the anti-m6A antibody and Acceptor beads.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Donor Bead Addition: Add the Streptavidin-coated Donor beads.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of METTL3. Calculate percent inhibition and IC50 values.
Conclusion
This compound is a critical tool for the discovery and development of novel METTL3 inhibitors. Its high potency and selectivity make it an ideal positive control for validating the performance of various HTS assays. The protocols outlined in these application notes provide a robust framework for academic and industrial researchers to screen for new chemical entities targeting the m6A RNA modification pathway, with the ultimate goal of developing new therapeutics for cancer and other diseases.
References
- 1. promega.com [promega.com]
- 2. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway [frontiersin.org]
- 7. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Control Experiments in UZH2 (METTL3 Inhibitor) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols and control experiment guidelines for studying the potent and selective METTL3 inhibitor, UZH2. This compound targets the METTL3/METTL14 complex, the primary writer of N6-methyladenosine (m6A) on RNA, a critical regulator of gene expression.[1][2][3][4] Robust and well-controlled experiments are essential to accurately determine the on-target effects of this compound and to rule out potential off-target activities. This document outlines key in vitro and cellular assays to characterize the activity and specificity of this compound.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the reported quantitative data for this compound, providing a baseline for experimental design and data comparison.
Table 1: In Vitro and Cellular Activity of this compound
| Assay Type | Target | Cell Line | IC50/EC50 | Reference |
| Time-Resolved Förster Resonance Energy Transfer (TR-FRET) | METTL3/METTL14 | - | 5 nM | [3][4] |
| Cellular Thermal Shift Assay (CETSA) | Endogenous METTL3 | MOLM-13 | 0.85 µM | [3] |
| InCELL Pulse Assay | METTL3-ePL fusion | HEK293T | 2 µM | [3] |
| m6A/A Ratio Reduction in Polyadenylated RNA | METTL3 | MOLM-13 | 0.7 µM | [3] |
| m6A/A Ratio Reduction in Polyadenylated RNA | METTL3 | PC-3 | 2.5 µM | [3] |
Signaling Pathway and Experimental Workflow Diagrams
METTL3 Signaling Pathway
The following diagram illustrates the central role of the METTL3/METTL14 complex in m6A RNA methylation and its impact on downstream cellular processes. This compound acts by inhibiting the catalytic activity of METTL3.
Experimental Workflow for this compound Evaluation
This diagram outlines a typical workflow for assessing the efficacy and target engagement of this compound.
Experimental Protocols
Global m6A RNA Quantification (Colorimetric ELISA-based)
This protocol is adapted from commercially available kits and provides a high-throughput method to measure changes in total m6A levels in RNA following this compound treatment.[5][6][7]
Materials:
-
m6A RNA Methylation Quantification Kit (e.g., EpiQuik™, Abcam)
-
Total RNA isolated from control and this compound-treated cells
-
Microplate spectrophotometer
Protocol:
-
RNA Binding:
-
Add 80 µL of Binding Solution to each well of the microplate.
-
Add 2 µL of Negative Control (NC, RNA without m6A), 2 µL of Positive Control (PC, RNA with known m6A), and 100-300 ng of your sample RNA to the appropriate wells.
-
Gently mix and incubate at 37°C for 90 minutes.[6]
-
-
Washing:
-
Remove the binding solution and wash each well three times with 150 µL of 1X Wash Buffer.
-
-
Antibody Incubation:
-
Dilute the Capture Antibody 1:1000 in 1X Wash Buffer.
-
Add 50 µL of the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash each well three times with 150 µL of 1X Wash Buffer.
-
Dilute the Detection Antibody 1:1000 in 1X Wash Buffer.
-
Add 50 µL of the diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
-
Signal Development and Measurement:
-
Wash each well four times with 150 µL of 1X Wash Buffer.
-
Add 100 µL of Developer Solution to each well and incubate at room temperature for 1-10 minutes, protecting from light.
-
Add 100 µL of Stop Solution to each well.[6]
-
Read absorbance at 450 nm within 10 minutes.
-
Control Experiments:
-
Positive Control: RNA with a known high level of m6A modification, often provided in commercial kits. This ensures the assay is working correctly.[5][7]
-
Negative Control: Unmethylated RNA or RNA from METTL3 knockout/knockdown cells. This establishes the baseline and checks for non-specific antibody binding.[7][8]
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the this compound-treated cells. This is the primary comparison group to determine the effect of the inhibitor.
-
No RNA Control: A well containing only the binding solution and subsequent reagents to measure background signal.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that this compound directly binds to and stabilizes METTL3 inside the cell.[9][10][11][12]
Materials:
-
Control and this compound-treated cells (e.g., MOLM-13)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Liquid nitrogen
-
Centrifuge (capable of 20,000 x g at 4°C)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody against METTL3
Protocol:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.[3]
-
-
Heat Challenge:
-
Cell Lysis and Fractionation:
-
Lyse cells by performing three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.[9]
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction).
-
Quantify the amount of soluble METTL3 in each sample by Western Blotting.
-
Load equal amounts of total protein per lane.
-
Control Experiments:
-
Vehicle Control (DMSO): Establishes the baseline thermal stability of METTL3 in the absence of the inhibitor.[11]
-
Non-Heated Control: A sample of vehicle-treated cells kept at 37°C to represent 100% soluble protein.
-
Isothermal Dose-Response (ITDR): A critical experiment where cells are treated with a range of this compound concentrations and heated at a single, optimized temperature. A dose-dependent increase in soluble METTL3 confirms target engagement.[11]
-
Inactive Compound Control: If available, use a structurally similar but inactive analog of this compound. This control helps to rule out non-specific protein stabilization effects.
Off-Target Selectivity Assessment
It is crucial to demonstrate that this compound is selective for METTL3 and does not inhibit other methyltransferases.
Protocol:
-
In Vitro Panel Screening:
-
Cellular m6A Isomer Analysis:
-
Treat cells with this compound for an extended period (e.g., 3-6 days) to allow for potential effects on other RNA modifications with longer half-lives.[3]
-
Isolate total RNA and use LC-MS/MS to quantify other RNA modifications such as m1A, m6Am, and m7G.[3][13] A lack of change in these modifications suggests selectivity for the m6A pathway.
-
-
METTL3 Knockout/Knockdown Control:
-
Generate a cell line with stable knockout or siRNA-mediated knockdown of METTL3.
-
Treat these cells and the parental (wild-type) cells with this compound.
-
If the phenotypic effects of this compound are diminished or absent in the METTL3-deficient cells, it strongly suggests the inhibitor's effects are on-target.[14]
-
Control Experiments:
-
Positive Control Inhibitors: For the in vitro panel, use known inhibitors for the other methyltransferases being tested to ensure those assays are performing correctly.
-
Vehicle Control (DMSO): The baseline for all cellular experiments.
-
Non-targeting siRNA: For knockdown experiments, a scrambled or non-targeting siRNA sequence should be used as a negative control.[15]
References
- 1. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocat.com [biocat.com]
- 6. abcam.com [abcam.com]
- 7. epigentek.com [epigentek.com]
- 8. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CETSA [cetsa.org]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Current Advances in CETSA [frontiersin.org]
- 13. METTL3 Inhibitors for Epitranscriptomic Modulation of Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing m6A Reduction
A Note on "Uzh2": Initial literature searches did not identify a protein named "this compound" as a recognized N6-methyladenosine (m6A) demethylase. The primary and well-established m6A "erasers" are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5)[1][2][3]. It is possible that "this compound" is a novel inhibitor, as a potent and selective small-molecule inhibitor of the METTL3–14 complex is referred to as this compound[4]. This guide will focus on optimizing the activity of FTO and ALKBH5 for m6A reduction, as the principles of enzymatic optimization are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes for m6A demethylation?
A1: The key enzymes, often called "erasers," that remove m6A modifications from RNA are FTO (fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5). Both are Fe(II) and α-ketoglutarate (2-OG)-dependent dioxygenases[1][3]. While both demethylate m6A, FTO can also demethylate N6,2'-O-dimethyladenosine (m6Am) at the 5' cap, and in vitro studies suggest FTO has a higher activity towards m6Am compared to internal m6A[5].
Q2: What is the general mechanism of FTO and ALKBH5?
A2: FTO and ALKBH5 catalyze the demethylation of m6A in an oxidative process that requires Fe(II) as a cofactor and α-ketoglutarate (2-OG) as a co-substrate[3]. The process involves two main stages: dioxygen activation and substrate oxidation, which converts the m6A back to adenosine[3].
Q3: My m6A demethylation reaction is not working. What are the common causes?
A3: Common issues include:
-
Inactive Enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Suboptimal Buffer Conditions: The pH, salt concentration, and presence of necessary cofactors are critical.
-
Incorrect Substrate: The secondary structure of the RNA can impact enzyme accessibility. FTO and ALKBH5 generally prefer single-stranded RNA[6][7].
-
Presence of Inhibitors: Contaminants in the reaction mix, such as EDTA or certain metal ions, can inhibit enzyme activity.
Q4: How do I choose between FTO and ALKBH5 for my experiment?
A4: The choice depends on your specific research question.
-
FTO has a broader substrate scope, including m6A and m6Am[5]. It has been shown to have higher catalytic efficiency for m6A demethylation in some in vitro assays compared to ALKBH5[8].
-
ALKBH5 is reported to be more specific for m6A[2].
-
The target transcripts for FTO and ALKBH5 are largely non-overlapping, so the choice may also depend on the specific gene or RNA you are studying[5].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Demethylation Activity | Enzyme degradation | Aliquot the enzyme upon receipt and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use. |
| Incorrect buffer components | Prepare fresh buffer and ensure the pH is optimal (typically around 7.0-7.5). Verify the concentrations of cofactors like Fe(II) and α-ketoglutarate. | |
| RNA substrate secondary structure | Denature the RNA substrate by heating before the reaction. FTO has shown selectivity for m6A in a loop of a stem-loop structure[7]. | |
| Presence of inhibitors (e.g., EDTA, high salt) | Use nuclease-free water and high-purity reagents. Be mindful of components from previous experimental steps. | |
| High Background Signal | Non-specific antibody binding (in immunoassays) | Optimize antibody concentrations and blocking conditions. Include appropriate negative controls. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure thorough mixing of reaction components. |
| Variations in incubation time or temperature | Strictly adhere to the optimized protocol for all samples. | |
| Cell cycle-dependent localization of FTO | If working with cell-based assays, consider that FTO localization can be nuclear or cytoplasmic depending on the cell cycle phase, which may affect its activity on specific transcripts[5]. |
Experimental Protocols & Data
Optimizing Enzyme Concentration
The optimal enzyme concentration should be determined empirically for each new substrate or experimental setup. A general approach is to perform a dose-response experiment where the enzyme concentration is varied while keeping the substrate concentration and reaction time constant.
Example Titration for FTO: One study found that a concentration of 1 µM FTO resulted in the maximum reaction rate in their fluorescence-based assay[9]. Another experiment observed that 0.08 µM of FTO could demethylate 86% of cap m6Am and 12% of internal m6A in 400 ng of mRNA[8].
| FTO Concentration | Substrate | % Demethylation | Reference |
| 1 µM | Methylated oligonucleotide | Maximum reaction rate | [9] |
| 0.08 µM | 400 ng mRNA | 86% (cap m6Am), 12% (internal m6A) | [8] |
General Optimization Strategy:
-
Select a Range: Based on literature values, select a range of enzyme concentrations to test (e.g., 0.05 µM to 2 µM).
-
Set Up Reactions: Prepare reactions with fixed amounts of substrate and cofactors, and varying amounts of the enzyme.
-
Incubate: Incubate all reactions for a fixed period at the optimal temperature (e.g., 37°C).
-
Analyze: Quantify the demethylation level using an appropriate method (e.g., LC-MS/MS, dot blot, or a specific assay kit).
-
Plot and Determine: Plot the percentage of demethylation against the enzyme concentration to determine the optimal concentration.
In Vitro Demethylation Assay Protocol (General)
This protocol is a generalized starting point based on common components in FTO and ALKBH5 assays.
-
Reaction Buffer Preparation: Prepare a reaction buffer, for example: 50 mM HEPES (pH 7.2), 150 µM (NH4)2Fe(SO4)2, 300 µM α-KG, and 2 mM L-ascorbic acid[6].
-
Reaction Setup:
-
In a nuclease-free tube, combine the m6A-containing RNA substrate (e.g., 10 µM) with the reaction buffer.
-
Add the demethylase enzyme (FTO or ALKBH5) to the desired final concentration (e.g., 5-10 µM for ALKBH5 in some assays)[6].
-
The total reaction volume is typically 50-100 µL.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for a specified time (e.g., 30 minutes to 3 hours)[6].
-
Quenching the Reaction: Stop the reaction by heating at 96°C for 5 minutes[6].
-
Analysis: Analyze the demethylation products using methods like HPLC, LC-MS/MS, or specific assay kits[6]. Commercial chemiluminescent assay kits for ALKBH5 are also available, which involve steps like substrate incubation, primary and secondary antibody addition, and signal detection[10][11].
Table of Reaction Components for FTO and ALKBH5 Assays:
| Component | FTO Assay Example | ALKBH5 Assay Example | Purpose |
| Buffer | 50 mM Tris-HCl (pH 7.0)[12] | 50 mM HEPES (pH 7.2)[6] | Maintain optimal pH |
| Fe(II) Source | 75 µM Fe(NH4)2(SO4)2[12] | 150 µM (NH4)2Fe(SO4)2[6] | Essential cofactor |
| Co-substrate | 300 µM α-ketoglutarate (2-OG)[12] | 300 µM α-ketoglutarate (2-OG)[6] | Essential co-substrate |
| Reducing Agent | 2 mM Ascorbate[12] | 2 mM L-ascorbic acid[6] | Maintain Fe(II) in its reduced state |
| Substrate | 100 nM methylated oligonucleotide[12] | 10 µM m6A-containing oligo[6] | The RNA to be demethylated |
| Enzyme | 0-1000 nM FTO[9] | 5-10 µM ALKBH5[6] | The demethylase |
Visualizations
m6A Regulatory Pathway
Caption: The dynamic regulation of m6A RNA modification by writer, eraser, and reader proteins.
Experimental Workflow for Optimizing Demethylase Concentration
Caption: A stepwise workflow for determining the optimal enzyme concentration for m6A demethylation.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common issues in m6A demethylation experiments.
References
- 1. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detailed resume of RNA m6A demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Crystal Structures of the Human RNA Demethylase Alkbh5 Reveal Basis for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence-specific m6A demethylation in RNA by FTO fused to RCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. portlandpress.com [portlandpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting UZH2 Insolubility in Cell Media: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered with the solubility of UZH2, a potent and selective METTL3 inhibitor, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my cell culture medium. Why is this happening?
A: this compound is a chemical compound with limited solubility in aqueous solutions like cell culture media. It is crucial to first dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing a working solution for your experiments. Direct addition of solid this compound to cell media will likely result in insolubility.
Q2: What is the recommended solvent for dissolving this compound?
A: The recommended solvent for creating a stock solution of this compound is DMSO. A stock solution of 50 mg/mL (97.35 mM) can be prepared, though this may require sonication to fully dissolve.[1] It is important to use freshly opened, anhydrous DMSO as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[1]
Q3: How should I prepare my this compound working solution for cell culture experiments?
A: After preparing a concentrated stock solution in DMSO, you can prepare a working solution. One protocol involves a two-step dilution. For example, to make a 1.25 mg/mL working solution, you can add 100 μL of a 12.5 mg/mL DMSO stock solution to 900 μL of 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.[1] This resulting solution can then be further diluted to the final desired concentration in your cell culture medium. Always mix thoroughly after each dilution step.
Q4: I am observing precipitation in my cell culture plate after adding this compound. What can I do?
A: Precipitation upon addition to cell culture media suggests that the final concentration of this compound is too high for the aqueous environment, or the concentration of the organic solvent (like DMSO) is too high, causing the compound to fall out of solution.
-
Reduce the final concentration of this compound: Test a range of lower concentrations to find the highest tolerable concentration that does not precipitate.
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture well is typically below 0.5% to avoid both solubility issues and cellular toxicity.
-
Use a solubilizing agent: As mentioned in the preparation of the working solution, agents like SBE-β-CD can improve the solubility of hydrophobic compounds in aqueous solutions.
Q5: What are the storage and stability recommendations for this compound stock solutions?
A: this compound stock solutions should be stored at low temperatures to maintain stability. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable.[1]
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
20% SBE-β-CD in Saline (optional, for improved solubility)
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 12.5 mg/mL):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
If necessary, use an ultrasonic bath to aid dissolution.
-
Vortex thoroughly to ensure the solution is homogeneous.
-
Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.
-
-
Working Solution Preparation (e.g., 1.25 mg/mL):
-
Thaw the this compound stock solution.
-
In a sterile tube, add 900 μL of 20% SBE-β-CD in Saline.
-
Add 100 μL of the 12.5 mg/mL this compound DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly by vortexing. This will be your working solution.
-
-
Final Dilution in Cell Culture Medium:
-
Calculate the volume of the working solution needed to achieve your desired final concentration in the cell culture well.
-
Add the calculated volume of the working solution to your cell culture medium.
-
Mix gently by swirling the plate.
-
Visually inspect for any signs of precipitation.
-
Data Presentation
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Solvent for Stock Solution | DMSO | [1] |
| Maximum Stock Concentration in DMSO | 50 mg/mL (97.35 mM) | [1] |
| Recommended Stock Solution Storage | -80°C (6 months) or -20°C (1 month) | [1] |
| Solubilizing Agent for Working Solution | 20% SBE-β-CD in Saline | [1] |
Table 2: Example Concentrations of this compound Used in Cellular Assays
| Cell Line | Concentration Range | Reference |
| MOLM-13 | 0 - 25 μM | [1] |
| PC-3 | Not specified, but used in assays | [2] |
| THP-1 | Up to 10 μM | [2] |
| Kasumi-1 | Up to 10 μM | [2] |
| DU145 | Up to 10 μM | [2] |
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound solutions for cell culture experiments.
References
Technical Support Center: UZH2 METTL3 Inhibitor
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of UZH2, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Off-Target Effects of this compound
This compound has demonstrated high selectivity for METTL3 in various assays. The following tables summarize the available quantitative data regarding its selectivity profile.
Table 1: In Vitro Selectivity of this compound Against Other Methyltransferases
| Off-Target Enzyme | Assay Type | This compound Concentration | Result | Reference |
| METTL16 | Thermal Shift Assay | 100 µM | No thermal shift observed | [1] |
| METTL1 | Thermal Shift Assay | 100 µM | No thermal shift observed | [1] |
Table 2: Cellular Selectivity of this compound for RNA Modifications
| RNA Modification | Cell Line | This compound Treatment Duration | Result | Reference |
| m6Am | MOLM-13 | 3 and 6 days | No significant change | [1] |
| m1A | MOLM-13 | 3 and 6 days | No significant change | [1] |
| m7G | MOLM-13 | 3 and 6 days | No significant change | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: The effective concentration of this compound can vary between cell lines. For MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cells, EC50 values for the reduction of the m6A/A ratio were 0.7 µM and 2.5 µM, respectively, after 16 hours of treatment[1]. It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q2: How can I confirm that this compound is engaging with METTL3 in my cells?
A2: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm target engagement. This compound has been shown to stabilize METTL3 in a dose-dependent manner in both HEK293T and MOLM-13 cells[1]. An increase in the thermal stability of METTL3 in the presence of this compound indicates direct binding.
Q3: Does this compound treatment affect METTL3 protein expression levels?
A3: Based on current data, treatment with this compound has not been observed to alter the expression levels of METTL3 protein in MOLM-13 cells[1]. However, it is good practice to verify this in your experimental system by Western blotting.
Q4: What is the expected downstream effect of METTL3 inhibition by this compound?
A4: Inhibition of METTL3's catalytic activity by this compound leads to a global decrease in the m6A modification on RNA[1]. This can affect various cellular processes, including mRNA stability, translation, and splicing, ultimately leading to changes in gene expression and cellular phenotype, such as reduced cell growth and induction of apoptosis in sensitive cancer cell lines[2][3].
Q5: How selective is this compound against other methyltransferases?
A5: this compound has demonstrated high selectivity. In thermal shift assays, no binding was observed for the RNA methyltransferases METTL16 and METTL1 at concentrations up to 100 µM[1]. Furthermore, a precursor to this compound, UZH1a, showed high selectivity against a panel of protein methyltransferases and kinases[2].
Troubleshooting Guides
Problem 1: No significant reduction in global m6A levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment. Start with concentrations in the low micromolar range and assess m6A levels at different time points (e.g., 16, 24, 48 hours). |
| Poor cell permeability in the specific cell line. | Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). If target engagement is confirmed but m6A levels are unchanged, consider alternative delivery methods if available. |
| Degradation of this compound. | Ensure proper storage of the compound (as recommended by the supplier, typically at -20°C or -80°C). Prepare fresh working solutions from a stock for each experiment. |
| High abundance of intracellular S-adenosylmethionine (SAM). | The discrepancy between biochemical IC50 and cellular EC50 values can be due to high intracellular concentrations of the natural METTL3 cofactor, SAM[1]. Higher concentrations of this compound may be required in cell-based assays to competitively inhibit METTL3. |
Problem 2: Inconsistent results in Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Troubleshooting Step |
| Suboptimal heating temperature or duration. | Optimize the heating conditions for your specific cell line and experimental setup. A temperature gradient is often necessary to determine the optimal melting temperature of METTL3. |
| Low METTL3 expression in the chosen cell line. | Confirm METTL3 expression levels by Western blot before conducting CETSA. Select a cell line with robust METTL3 expression if possible. |
| Inefficient cell lysis. | Ensure complete cell lysis to release the soluble protein fraction. Optimize your lysis buffer and procedure. |
| Variability in sample handling. | Maintain consistency in all steps, including cell density, drug treatment, heating, and sample processing, to minimize variability between replicates. |
Problem 3: Unexpected cellular phenotype or toxicity.
| Possible Cause | Troubleshooting Step |
| Off-target effects. | Although this compound is highly selective, off-target effects can never be fully excluded, especially at high concentrations. Perform rescue experiments by overexpressing a drug-resistant mutant of METTL3 to confirm that the observed phenotype is on-target. |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle-only control (e.g., DMSO) at the same concentration used for this compound treatment to assess the effect of the solvent on your cells. |
| Cell line-specific sensitivity. | The reliance on m6A for survival can vary between different cell types[2]. The observed phenotype may be specific to the genetic and epigenetic context of your chosen cell line. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
This protocol is a generalized procedure and should be optimized for your specific cell line and available equipment.
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Heating: Harvest and wash the cells. Resuspend the cell pellet in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a thermocycler. Include an unheated control.
-
Cell Lysis: Subject the heated samples to freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath) to lyse the cells.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of METTL3 by Western blotting. An increase in the amount of soluble METTL3 at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target stabilization.
Protocol 2: Analysis of Global m6A Levels by LC-MS/MS
This is a high-level overview. Detailed protocols for RNA extraction, digestion, and mass spectrometry should be followed.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Harvest the cells and extract total RNA using a standard method (e.g., TRIzol).
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the mRNA into single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
LC-MS/MS Analysis: Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (B11128) (A) and N6-methyladenosine (m6A).
-
Data Analysis: Calculate the m6A/A ratio for each sample. A significant decrease in this ratio in this compound-treated cells compared to the control indicates inhibition of METTL3 activity.
Visualizations
Caption: Experimental workflows for assessing this compound activity.
Caption: METTL3 signaling pathway and the inhibitory action of this compound.
References
Uzh2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of UZH2, a potent and selective METTL3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Following these guidelines is crucial to maintain the compound's integrity and activity.
Q2: How should I prepare this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent, which can then be diluted for your experiments. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.
Q3: What is the stability of this compound in solution?
A3: this compound solutions have limited stability at warmer temperatures. Stock solutions in DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C[1]. It is advisable to prepare fresh working solutions from the frozen stock for each experiment and to avoid repeated freeze-thaw cycles.
Q4: Is this compound metabolically stable?
A4: this compound has been reported to have a metabolic half-life of approximately 24 minutes[2][3]. This indicates that in cellular or in vivo systems, the compound is subject to metabolic degradation, a factor to consider in experimental design.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a highly potent compound. As such, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Handling of the powder form, which poses an inhalation risk, should be performed in a certified chemical fume hood or a containment system like a glove box[4][5][6].
Data Presentation
Table 1: this compound Storage Conditions
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Troubleshooting Guides
Problem 1: Loss of this compound activity in my experiment.
| Possible Cause | Suggested Solution |
| Improper Storage | Ensure that this compound (both powder and stock solutions) has been stored at the correct temperatures as specified in Table 1. Verify the age of the stock solution. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles. |
| Degradation in Experimental Media | Prepare fresh dilutions of this compound in your cell culture or assay buffer immediately before each experiment. The stability of this compound in aqueous media over long incubation periods may be limited. |
| Incorrect Dilution | Double-check all calculations for the preparation of working solutions from your stock. Use calibrated pipettes to ensure accuracy. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Stock Solution | If you are not using single-use aliquots, the concentration of your stock solution may change over time due to solvent evaporation or degradation. Prepare a fresh stock solution from the powder. |
| Solubility Issues | This compound is soluble in DMSO[1]. Ensure the compound is fully dissolved in the stock solution. When making working dilutions in aqueous buffers, be mindful of potential precipitation. |
| Human Error | When troubleshooting fails to identify a chemical cause, systematically review the experimental procedure for any variations in execution between experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound powder in a fume hood, adhering to all safety guidelines for handling potent compounds.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 513.63 g/mol .
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but do not exceed 37°C.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[1].
Mandatory Visualizations
Caption: Workflow for handling, preparing, and storing this compound solutions.
Caption: Logical diagram for troubleshooting this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. escotapestlerx.com [escotapestlerx.com]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
Technical Support Center: Improving Uzh2 Efficacy in Different Cell Lines
Welcome to the technical support center for Uzh2, a potent and selective inhibitor of the METTL3 methyltransferase. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that potently and selectively targets METTL3, the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex. It functions as an S-adenosyl methionine (SAM)-competitive inhibitor, binding to the SAM-binding pocket of METTL3 and preventing the transfer of a methyl group to adenine (B156593) residues on RNA.[1][2]
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated clear cellular activity in acute myeloid leukemia (AML) and prostate cancer cell lines. Specifically, it has been shown to reduce the m6A/A ratio in polyadenylated RNA in MOLM-13 (AML) and PC-3 (prostate cancer) cells.[3]
Q3: What is the difference between the biochemical IC50 and the cellular EC50 of this compound?
A3: The biochemical IC50 of this compound for METTL3 is in the low nanomolar range (IC50 = 5 nM in a TR-FRET assay).[3] However, the cellular effective concentration (EC50) for reducing m6A levels is in the micromolar range (e.g., 0.7 µM in MOLM-13 cells). This discrepancy is largely attributed to the high intracellular concentration of the natural substrate, SAM, which competes with this compound for binding to METTL3.[1][3]
Q4: How can I confirm that this compound is engaging with METTL3 in my cells?
A4: Cellular Thermal Shift Assays (CETSA) and InCELL Pulse assays are effective methods to confirm target engagement. These assays are based on the principle that the binding of a ligand (this compound) stabilizes the target protein (METTL3), leading to an increased melting temperature.[3][4]
Q5: What are the known downstream signaling pathways affected by METTL3 inhibition with this compound?
A5: METTL3 has been shown to regulate several key cancer-related signaling pathways. Inhibition of METTL3 can impact the PI3K/AKT, MAPK, and Wnt/β-catenin pathways, which are involved in cell proliferation, survival, and differentiation.[5][6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Lower than expected reduction in m6A levels.
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | The high intracellular concentration of SAM can outcompete this compound. Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your cell line.[7] |
| Short Incubation Time | The effect of METTL3 inhibition on m6A levels is time-dependent. For m6A reduction assays, an incubation time of at least 16 hours is recommended.[3] Consider a time-course experiment (e.g., 16, 24, 48 hours) to find the optimal duration. |
| Compound Instability | Ensure proper storage of this compound stock solutions (in DMSO at -20°C or -80°C).[7] Prepare fresh dilutions in cell culture medium for each experiment, as the stability of this compound in aqueous solutions over extended periods at 37°C may be limited.[8] |
| Cell Line-Specific Factors | Different cell lines may have varying levels of METTL3 expression, intracellular SAM concentrations, or drug efflux pump activity. Confirm METTL3 expression in your cell line of interest. |
Problem 2: Minimal or no effect on cell viability or proliferation.
| Possible Cause | Suggested Solution |
| Cell Line Insensitivity | Not all cell lines are dependent on METTL3 for survival. MOLM-13 cells are known to be highly dependent on METTL3.[9] Test this compound in a sensitive control cell line alongside your experimental line. |
| Insufficient Incubation Time for Phenotypic Effects | Effects on cell viability and proliferation may require longer incubation times than m6A reduction. Conduct experiments for 48 to 72 hours or longer.[10][11] |
| Acquired Resistance | Prolonged exposure to METTL3 inhibitors can lead to resistance. This may involve the upregulation of bypass signaling pathways (e.g., activation of parallel growth factor receptor pathways) or alterations in drug efflux.[12][13] |
| Non-catalytic Function of METTL3 | In some contexts, the scaffolding function of METTL3, independent of its catalytic activity, may play a role in cell survival.[14] In such cases, a catalytic inhibitor like this compound may have limited anti-proliferative effects. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Ensure consistent cell density at the time of treatment, passage number, and media composition.[15] |
| Inconsistent Compound Handling | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Assay Variability | Include appropriate positive and negative controls in every experiment. For viability assays, ensure that the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).[16] |
Troubleshooting Workflow
Troubleshooting decision tree for low this compound efficacy.
Quantitative Data
Table 1: Cellular Efficacy of this compound in Different Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | EC50 / GI50 | Incubation Time | Reference |
| MOLM-13 | Acute Myeloid Leukemia | UPLC-MS/MS | m6A/A Ratio Reduction | 0.7 µM | 16 hours | [3] |
| PC-3 | Prostate Cancer | UPLC-MS/MS | m6A/A Ratio Reduction | 2.5 µM | 16 hours | [3] |
| MOLM-13 | Acute Myeloid Leukemia | CETSA | METTL3 Stabilization | 0.85 µM | 1 hour | [7] |
| PC-3 | Prostate Cancer | Cell Viability | Growth Inhibition | 70 µM | 3 days | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, PC-3)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium (for adherent cells) and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the this compound concentration to determine the GI50 value.[14][17][18]
Protocol 2: Quantification of m6A/A Ratio by LC-MS/MS
This protocol outlines the key steps for measuring the global m6A levels in mRNA following this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
mRNA purification kit (e.g., oligo(dT)-bead based)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS/MS system
-
m6A and adenosine (B11128) standards
Procedure:
-
Cell Treatment: Treat cells (e.g., MOLM-13, PC-3) with the desired concentrations of this compound or vehicle control for 16-24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a standard method.
-
mRNA Purification: Purify mRNA from the total RNA using an oligo(dT)-based method.
-
RNA Digestion: Digest the purified mRNA (typically 100-200 ng) into nucleosides using Nuclease P1 followed by bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by LC-MS/MS. Separate the nucleosides using a C18 column and detect m6A and adenosine using multiple reaction monitoring (MRM).
-
Quantification: Generate standard curves for m6A and adenosine. Calculate the m6A/A ratio for each sample.
-
Data Analysis: Normalize the m6A/A ratio of this compound-treated samples to the vehicle-treated control to determine the percentage of m6A reduction.[3]
Experimental Workflow for this compound Evaluation
References
- 1. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m6A modification regulates cell proliferation via reprogramming the balance between glycolysis and pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The molecular mechanism of METTL3 promoting the malignant progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Uzh2 vs. siRNA knockdown of METTL3
Welcome to the Technical Support Center for METTL3 Knockdown and Inhibition. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and protocols for researchers using UZH2, a chemical inhibitor, and siRNA-mediated knockdown to study the methyltransferase METTL3.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between using this compound and siRNA to target METTL3?
Q2: When should I choose this compound over siRNA, and vice-versa?
A: Your choice depends on the biological question you are asking:
-
Choose this compound when you want to specifically investigate the role of METTL3's catalytic activity without removing the protein itself, which might have other functions (e.g., protein-protein interactions).[5][6] It is also ideal for experiments requiring rapid and reversible inhibition.
-
Choose siRNA when your goal is to achieve a comprehensive loss of METTL3 function, including both its catalytic and potential non-catalytic roles.[5] This method is suitable for studying the long-term effects of METTL3 absence.
Q3: What are the known off-target effects for each method?
A: Both methods have potential off-target effects.
-
This compound: As a chemical inhibitor, this compound could potentially inhibit other methyltransferases, although it has been reported to have good selectivity.[7] High concentrations may lead to unexpected cellular responses.
-
siRNA: A well-documented off-target effect of siRNA is the unintended silencing of other mRNAs that have partial sequence complementarity, particularly in the "seed region".[8][9] This can be minimized by using the lowest effective concentration and employing multiple different siRNA sequences targeting the same gene.[8][10]
Q4: How quickly can I expect to see an effect after treatment?
A: The onset of effects differs significantly.
-
This compound: Inhibition of catalytic activity is typically rapid, occurring as soon as the compound enters the cells and reaches its target. Downstream effects on RNA methylation can be observed within hours.
Data Summary
Table 1: Comparison of this compound and siRNA for METTL3 Targeting
| Feature | This compound (Chemical Inhibitor) | siRNA (Gene Knockdown) |
| Mechanism of Action | Competitively inhibits the SAM-binding site, blocking catalytic activity.[1][2] | Induces degradation of METTL3 mRNA, preventing protein synthesis.[3] |
| Target | METTL3 enzymatic function.[1] | METTL3 mRNA and subsequent protein expression.[12] |
| Effect on Protein | Protein remains present but is catalytically inactive. | Protein is depleted from the cell.[13] |
| Speed of Onset | Rapid (minutes to hours). | Slower (24-72 hours), dependent on mRNA/protein turnover.[11] |
| Reversibility | Reversible upon compound washout. | Long-lasting; recovery requires new transcription and translation. |
| Primary Off-Target Risk | Inhibition of other structurally similar methyltransferases.[7] | "Seed-region" mediated silencing of unintended mRNAs.[8][9] |
| Use Case | Studying the specific role of METTL3's catalytic activity; temporal studies.[6] | Studying the total loss-of-function phenotype, including scaffolding roles.[5] |
Experimental Workflows and Signaling
Troubleshooting Guides
siRNA Knockdown of METTL3
Q: I'm not seeing any reduction in METTL3 protein levels. What should I do?
A: This is a common issue with several potential causes.
-
Optimize Transfection Conditions:
-
Cell Confluency: Ensure cells are at the optimal density (typically 50-70%) at the time of transfection.
-
Complex Formation: Ensure you are following the manufacturer's protocol for forming the lipid-siRNA complexes.
-
-
Harvest Time: You may need to wait longer to see a protein decrease. Perform a time-course experiment, harvesting cells at 24, 48, and 72 hours post-transfection.
Q: My cells are dying after transfection. How can I fix this?
A: Cell death is usually due to toxicity from the transfection reagent or the siRNA itself.
-
Change Transfection Reagent: Some cell lines are sensitive to specific reagents. Try a different one designed for your cell type.
-
Check for Off-Target Effects: The siRNA itself might be silencing an essential gene. This can be tested by using at least two or more different siRNAs that target different sequences of METTL3. If the phenotype persists with multiple siRNAs, it is more likely to be a true effect of METTL3 knockdown.[14]
This compound Chemical Inhibition
Q: I'm not observing the expected phenotype after treating my cells with this compound. Why not?
A: Lack of a phenotype can stem from issues with compound activity or experimental design.
-
Confirm Target Engagement: First, verify that this compound is inhibiting METTL3 in your cells. The most direct method is to measure global m6A levels in mRNA using an m6A quantification kit. A significant reduction confirms the inhibitor is active.[13][15]
-
Check Compound Concentration: The effective cellular concentration (IC50) is often much higher than the biochemical IC50 due to high intracellular concentrations of the natural competitor, SAM.[2] You may need to perform a dose-response curve to find the optimal concentration for your cell line.
-
Compound Stability and Solubility: Ensure your this compound stock is properly dissolved (usually in DMSO) and has not degraded. Avoid repeated freeze-thaw cycles. Confirm it remains soluble when diluted in your culture medium.
-
Incubation Time: While the inhibitory action is fast, the downstream biological consequences may take time to develop. Consider a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the desired phenotype.
Q: I'm seeing widespread cell death or unexpected effects at high this compound concentrations. What does this mean?
A: High concentrations of any small molecule can lead to off-target effects or general cellular toxicity.
-
Perform a Dose-Response for Viability: Treat your cells with a range of this compound concentrations and perform a simple viability assay (e.g., MTS or CellTiter-Glo) to determine the toxic threshold.
-
Use the Lowest Effective Dose: Based on your target engagement and viability assays, use the lowest concentration of this compound that effectively reduces m6A levels without causing excessive cell death.
-
Consider the Role of METTL3: METTL3 is essential for the viability of some cell lines.[16] The observed cell death could be a direct consequence of inhibiting its function. Comparing the phenotype to METTL3 siRNA knockdown can help clarify if the effect is on-target.
Detailed Experimental Protocols
Protocol 1: siRNA Transfection for METTL3 Knockdown
This protocol is a general guideline. Always optimize for your specific cell line and refer to the transfection reagent manufacturer's instructions.
Materials:
-
METTL3-targeting siRNA and non-targeting control (NTC) siRNA (lyophilized or 10 µM stock).[12]
-
Opti-MEM™ I Reduced Serum Medium or equivalent.
-
Lipofectamine™ RNAiMAX Transfection Reagent or equivalent.
-
RNase-free water and microcentrifuge tubes.
-
6-well plates and standard cell culture medium.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they will be 50-70% confluent at the time of transfection. For a 6-well plate, use 2.5 x 10^5 cells per well in 2 mL of antibiotic-free medium.
-
siRNA Preparation (if lyophilized): Briefly centrifuge the vial to pellet the siRNA. Resuspend in RNase-free water to a final concentration of 10 µM as per the manufacturer's data sheet.[12]
-
Transfection Complex Preparation (per well):
-
Tube A: Dilute 30 pmol of siRNA (e.g., 3 µL of a 10 µM stock) into 125 µL of Opti-MEM™. Mix gently.
-
Tube B: Dilute 5 µL of RNAiMAX reagent into 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Cell Treatment: Add the 250 µL of siRNA-lipid complex dropwise to the appropriate well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest cells for analysis.
-
For RT-qPCR: Harvest at 24-48 hours.
-
For Western Blot: Harvest at 48-72 hours.
-
Protocol 2: METTL3 Inhibition with this compound
This protocol is a general guideline. The optimal concentration and incubation time must be determined empirically for your cell line and experiment.
Materials:
-
This compound inhibitor powder.
-
High-purity, sterile DMSO.
-
Standard cell culture medium.
-
Multi-well plates (e.g., 6-well, 96-well).
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Cell Seeding: Seed cells in the desired plate format and allow them to adhere overnight.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Example for 1 µM final concentration: Dilute the 10 mM stock 1:1000 into your medium (e.g., 1 µL into 1 mL).
-
Important: Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).
-
-
Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the desired this compound concentration or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 6 to 48 hours) at 37°C in a CO2 incubator.
-
Analysis: Harvest cells for downstream analysis, such as m6A quantification, western blotting for downstream targets, or phenotypic assays.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 4. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The molecular mechanism of METTL3 promoting the malignant progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Knockdown of m6A methyltransferase METTL3 in gastric cancer cells results in suppression of cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Dissecting the effects of METTL3 on alternative splicing in prostate cancer [frontiersin.org]
- 15. METTL3 promotes lung adenocarcinoma tumor growth and inhibits ferroptosis by stabilizing SLC7A11 m6A modification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Developing Uzh2-based PROTACs for METTL3 Degradation
This technical support center is designed for researchers, scientists, and drug development professionals working on the development of Uzh2-based Proteolysis Targeting Chimeras (PROTACs) for the degradation of the METTL3-METTL14 complex. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for designing this compound-based PROTACs for METTL3 degradation?
A1: The design of this compound-based PROTACs for METTL3 degradation typically starts with a known METTL3 inhibitor, this compound, which serves as the warhead for binding to the METTL3-METTL14 complex.[1][2][3] This warhead is then connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, most commonly Cereblon (CRBN).[1][4] The linker's composition, length, and rigidity are critical parameters that are systematically optimized to facilitate the formation of a stable and productive ternary complex between METTL3-METTL14, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and subsequent proteasomal degradation of METTL3.[1][2][5]
Q2: My this compound-based PROTAC shows poor cell permeability. What could be the reason and how can I improve it?
A2: Poor cell permeability is a common challenge in PROTAC development due to their larger molecular size and physicochemical properties.[6][7][8] Initial designs of this compound-based PROTACs using polyethylene (B3416737) glycol (PEG)-based linkers showed poor cell penetration.[1][2][3][9] Switching to more lipophilic and rigid alkyl-based linkers has been shown to significantly improve cell permeability and subsequent degradation activity.[1][2][9][10] Therefore, optimizing the linker to be more hydrophobic and rigid can be a key strategy to enhance cellular uptake.
Q3: I am observing the "hook effect" with my this compound-based PROTAC. What is it and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[6][11] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-METTL3 or PROTAC-CRBN) rather than the productive ternary complex required for degradation.[6][11] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[6] Testing your PROTAC at lower concentrations (nanomolar to low micromolar) is often necessary to achieve maximal degradation.[6]
Q4: My PROTAC is not inducing METTL3 degradation. What are the potential reasons?
A4: Several factors could lead to a lack of METTL3 degradation. A troubleshooting workflow should be followed to pinpoint the issue:
-
Inefficient Ternary Complex Formation: The PROTAC may bind to METTL3 and the E3 ligase individually but fail to bring them together effectively. Biophysical assays like FRET can be used to assess ternary complex formation.[1][2][5]
-
Poor Cell Permeability: As discussed in Q2, the PROTAC may not be reaching its intracellular targets.[6][7]
-
Incorrect Linker Length or Rigidity: The linker plays a crucial role in the geometry of the ternary complex. An suboptimal linker can prevent productive ubiquitination.[5][6][12] Systematic variation of linker length and rigidity is often required for optimization.[5][10]
-
Instability of the PROTAC: The compound may be unstable in the cell culture medium. Its stability should be assessed over the course of the experiment.[6]
-
Issues with the E3 Ligase: The chosen E3 ligase may not be expressed at sufficient levels in the cell line being used, or it may not be suitable for the target protein.[6]
Troubleshooting Guides
Problem: Inconsistent Degradation Results Between Experiments
-
Possible Cause: Variations in cell culture conditions, such as cell passage number, confluency, or overall health, can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[6]
-
Solution: Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments.[6]
-
Possible Cause: Instability of the PROTAC compound in the cell culture medium.[6]
-
Solution: Evaluate the stability of your PROTAC in the experimental medium over the time course of your assay. This can be done using techniques like LC-MS.
Problem: High Off-Target Effects Observed
-
Possible Cause: The this compound warhead or the E3 ligase ligand may have affinity for other proteins, leading to their unintended degradation.[6][11] Pomalidomide-based CRBN ligands, for instance, have been reported to degrade certain zinc-finger proteins.[13]
-
Solution:
-
Optimize the Warhead: If possible, use a more selective binder for METTL3.
-
Modify the Linker: The linker can influence which proteins are presented for ubiquitination. Altering the linker's attachment point, length, or composition can improve selectivity.[6]
-
Quantitative Proteomics: Employ techniques like mass spectrometry-based proteomics to obtain a global view of protein level changes upon PROTAC treatment and identify off-target effects early.[6][11][14]
-
Problem: Difficulty Achieving Degradation Levels Above 50-70%
-
Possible Cause: A potential cellular compensatory mechanism may be at play. It has been observed that high concentrations of the this compound inhibitor can lead to elevated levels of METTL3-METTL14, possibly as the cell tries to maintain its catalytic activity.[1] This could make it challenging to achieve very high levels of degradation.
-
Solution: While complete degradation may be difficult, even a 50% reduction in METTL3 can have significant biological effects.[1][2][5] Focus on correlating the observed degradation with downstream functional outcomes, such as changes in m6A levels and cell viability.[1][5]
Quantitative Data Summary
Table 1: Degradation of METTL3 and METTL14 by this compound-based PROTACs in MOLM-13 Cells
| PROTAC Compound | Linker Type | METTL3 Degradation (%) at 2 µM | METTL14 Degradation (%) at 2 µM |
| 14 | Alkyl | 52 | 52 |
| 19 | Alkyl-triazole | 33 | 40 |
| 20 | Alkyl-triazole | 42 | 51 |
| 22 | Piperidine | 46 | ~50 |
| 23 | Piperidine (linked at position 5 of thalidomide) | 50 | ~50 |
| 24 | Piperidine | 36 | Not specified |
| 30 | Piperazine | ~60 | ~60 |
| 33 | Rigidified linker | 44 | Not specified |
Data compiled from studies on this compound-based PROTACs in MOLM-13 cells after 24 hours of treatment.[1][5]
Table 2: METTL3 Degradation by Selected PROTACs in Various Cancer Cell Lines
| Cell Line | PROTAC 20 Degradation (%) | PROTAC 22 Degradation (%) |
| MOLM-13 (AML) | 42 | 46 |
| THP-1 (AML) | Comparable to MOLM-13 | Comparable to MOLM-13 |
| NOMO-1 (AML) | Comparable to MOLM-13 | Comparable to MOLM-13 |
| KASUMI-1 (AML) | Higher than MOLM-13 | Higher than MOLM-13 |
| PC3 (Prostate) | 48 | 64 |
| DU145 (Prostate) | Minor effect | Minor effect |
Data represents METTL3 degradation after 24-hour treatment with 2 µM of the respective PROTAC.[5][15]
Experimental Protocols
Western Blotting for METTL3/METTL14 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13) at a desired density and allow them to adhere or stabilize. Treat the cells with various concentrations of the this compound-based PROTAC or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against METTL3, METTL14, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometric analysis of the bands using imaging software. Normalize the METTL3 and METTL14 band intensities to the loading control.[1][15]
Ternary Complex Formation Assay (FRET-based)
A FRET-based biochemical assay can be used to validate the formation of the ternary complex.[1][2][5] This assay measures the proximity between METTL3-METTL14 and the E3 ligase induced by the PROTAC.
-
Reagents: Purified recombinant METTL3-METTL14 complex and E3 ligase (e.g., CRBN-DDB1) labeled with a FRET donor and acceptor pair, respectively. This compound-based PROTAC.
-
Assay Procedure:
-
Prepare a solution containing the labeled METTL3-METTL14 complex and the E3 ligase in an appropriate assay buffer.
-
Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubate the plate to allow for complex formation.
-
Measure the FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
In Vitro Ubiquitination Assay
This assay confirms that the formation of the ternary complex leads to the ubiquitination of METTL3.[1][2][5]
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, purified METTL3-METTL14 complex, E3 ligase (CRBN-DDB1), and the this compound-based PROTAC.
-
Reaction Setup: Combine all the reagents in a reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to occur.
-
Analysis: Stop the reaction and analyze the ubiquitination of METTL3 by Western blotting using an anti-METTL3 antibody or an anti-ubiquitin antibody. An increase in high molecular weight bands corresponding to ubiquitinated METTL3 confirms the PROTAC's activity.
Visualizations
Caption: Mechanism of this compound-based PROTACs for METTL3 degradation.
References
- 1. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00359H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. METTL3/YTHDF2 m6A axis promotes tumorigenesis by degrading SETD7 and KLF4 mRNAs in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming EZH2 Inhibitor Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to EZH2 inhibitor resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to EZH2 inhibitors?
A1: Acquired resistance to EZH2 inhibitors primarily arises from two main mechanisms:
-
Activation of bypass survival pathways: Cancer cells can activate alternative signaling pathways to promote survival and proliferation, even when EZH2 is inhibited. Key pathways implicated in this resistance mechanism include the PI3K/AKT/mTOR and MAPK/MEK pathways.[1][2] Activation of the insulin-like growth factor 1 receptor (IGF-1R) has also been shown to be sufficient to confer resistance.[1][2]
-
Secondary mutations in the EZH2 gene: Mutations can occur in the EZH2 gene itself, which prevent the inhibitor from binding to the EZH2 protein.[1][2] These mutations often occur in the catalytic SET domain or the D1 domain of EZH2.[3][4][5] For example, mutations like Y661D in the SET domain can hinder the binding of inhibitors like GSK126 and EPZ-6438.[3]
Q2: Are there different types of EZH2 inhibitors, and can resistance to one be overcome by another?
A2: Yes, there are different classes of EZH2 inhibitors. Most current inhibitors, such as tazemetostat (B611178) (EPZ-6438) and GSK126, are S-adenosyl methionine (SAM) competitive inhibitors that target the catalytic activity of EZH2.[1]
Interestingly, cancer cells that develop resistance to one SAM-competitive EZH2 inhibitor may remain sensitive to another. For instance, cells resistant to GSK126 and EPZ-6438 have shown sensitivity to UNC1999.[1][2] Furthermore, inhibitors targeting other components of the Polycomb Repressive Complex 2 (PRC2), such as EED inhibitors (e.g., EED226), can be effective in cells with EZH2 mutations that confer resistance to EZH2-targeted drugs.[1][2][6]
Q3: How does the SWI/SNF complex status influence resistance to EZH2 inhibitors?
A3: The SWI/SNF chromatin remodeling complex and the PRC2 complex (of which EZH2 is the catalytic subunit) have an antagonistic relationship.[7] Cancers with inactivating mutations in SWI/SNF subunits, such as ARID1A, are often sensitive to EZH2 inhibitors.[8][9] However, resistance can develop through a "catalytic subunit switch" within the SWI/SNF complex, specifically from SMARCA4 to SMARCA2.[8][9] This switch leads to the upregulation of anti-apoptotic genes like BCL2, promoting cell survival in the presence of an EZH2 inhibitor.[8][9]
Q4: What is the role of the RB1/E2F pathway in EZH2 inhibitor resistance?
A4: An intact RB1/E2F tumor suppressor axis is often required for a robust response to EZH2 inhibitors.[10][11] Resistance can emerge through mutations that disrupt this pathway, such as the loss of RB1.[5][10][11] This disruption decouples the drug-induced differentiation from cell-cycle control, allowing cancer cells to evade the G1 arrest typically induced by EZH2 inhibition.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting/Suggested Solution |
| Cells show initial sensitivity to an EZH2 inhibitor but develop resistance over time. | 1. Activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK).[1][2] 2. Acquisition of secondary mutations in the EZH2 gene.[1][3] 3. Alterations in the RB1/E2F pathway.[10][11] | 1. Profile the cells for activation of known resistance pathways (Western blot for p-AKT, p-ERK). Consider combination therapy with inhibitors of these pathways (e.g., PI3K inhibitor, MEK inhibitor). 2. Sequence the EZH2 gene in resistant clones to identify potential mutations. If a mutation is found, consider switching to an alternative EZH2 inhibitor (e.g., UNC1999) or an EED inhibitor.[1][2] 3. Assess the status of the RB1/E2F pathway components. Combination with a cell-cycle kinase inhibitor, such as an AURKB inhibitor, may overcome this resistance.[10][12] |
| ARID1A-mutated cancer cells are resistant to EZH2 inhibitors. | Switch of SWI/SNF catalytic subunits from SMARCA4 to SMARCA2, leading to upregulation of BCL2.[8][9] | 1. Analyze the expression of SMARCA4, SMARCA2, and BCL2 in the resistant cells. 2. Test the efficacy of a BCL2 inhibitor (e.g., ABT263/navitoclax) alone or in combination with the EZH2 inhibitor.[8][9] |
| EZH2 inhibitor treatment does not induce cell cycle arrest. | Disruption of the RB1/E2F axis, preventing the G1-S checkpoint arrest.[10][11] | 1. Verify the integrity of the RB1/E2F pathway. 2. Consider a combination strategy with inhibitors of downstream cell-cycle kinases like CDK2 or AURKB.[10] |
| Development of novel EZH2 inhibitors. | First-generation inhibitors may have limitations in potency, bioavailability, or ability to overcome resistance. | Explore second-generation EZH2 inhibitors with improved properties, such as longer residence time.[13] Also, consider developing non-canonical EZH2 inhibitors or EED inhibitors.[6] |
Quantitative Data Summary
Table 1: IC50 Values of EZH2 Inhibitors in Sensitive vs. Resistant Cells
| Cell Line | EZH2 Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Increase in Resistance | Reference |
| Pfeiffer | EPZ-6438 | ~20 nM | >20,000 nM | >1000 | [4] |
| Pfeiffer | GSK126 | ~30 nM | >30,000 nM | >1000 | [4] |
Key Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) to Assess Drug-Target Engagement
-
Objective: To determine if acquired EZH2 mutations prevent inhibitor binding.
-
Methodology:
-
Treat intact sensitive and resistant cells with the EZH2 inhibitor or vehicle control.
-
Heat the cells at a range of temperatures.
-
Lyse the cells and separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble EZH2 protein at each temperature by Western blotting.
-
A shift in the melting curve of EZH2 in the presence of the inhibitor indicates target engagement. A lack of a shift in resistant cells suggests impaired drug binding.[1][2]
-
2. CRISPR-Cas9 Genome Editing to Validate Resistance Mechanisms
-
Objective: To confirm that a specific gene (e.g., RB1) loss confers resistance to EZH2 inhibitors.
-
Methodology:
-
Design and clone single guide RNAs (sgRNAs) targeting the gene of interest into a Cas9-expressing vector.
-
Transduce the target cancer cell line with the lentiviral particles.
-
Select for successfully transduced cells.
-
Generate single-cell clones and verify gene knockout by sequencing and Western blotting.
-
Compare the sensitivity of the knockout clones and isogenic wild-type control cells to the EZH2 inhibitor using cell viability assays.[5]
-
3. In Vivo Xenograft Studies for Combination Therapies
-
Objective: To evaluate the efficacy of combination therapies in overcoming EZH2 inhibitor resistance in a preclinical animal model.
-
Methodology:
-
Implant EZH2 inhibitor-resistant cancer cells subcutaneously into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle, EZH2 inhibitor alone, second agent alone (e.g., AURKB inhibitor), and the combination of both agents.
-
Administer treatments according to the determined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting for target modulation, immunohistochemistry for proliferation markers).[10]
-
Visualizations
Caption: Mechanisms of acquired resistance to EZH2 inhibitors.
Caption: Combination strategies to overcome EZH2 inhibitor resistance.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of secondary mutations in wild-type and mutant EZH2 alleles cooperates to confer resistance to EZH2 inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Acquisition of a single EZH2 D1 domain mutation confers acquired resistance to EZH2-targeted inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SWI/SNF mutant cancers depend upon catalytic and non–catalytic activity of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SWI/SNF catalytic subunits' switch drives resistance to EZH2 inhibitors in ARID1A-mutated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with UZH2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UZH2, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. This guide will help you interpret unexpected results and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets METTL3, the catalytic subunit of the m6A methyltransferase complex.[1][2] It functions by binding to the S-adenosylmethionine (SAM) binding pocket of METTL3, thereby preventing the transfer of a methyl group to adenosine (B11128) residues on RNA.[3] This leads to a reduction in the overall levels of m6A on mRNA and other RNA molecules.[2]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of cells with this compound is expected to result in a dose-dependent decrease in the m6A/A ratio in polyadenylated RNA.[2] Phenotypically, this can lead to various cellular outcomes depending on the cell type and context, including:
-
Reduced cell proliferation and growth.[4]
-
Cell cycle arrest, often observed as an increased proportion of cells in the G1 phase.[4]
-
Induction of cellular differentiation.[3]
Q3: How can I confirm that this compound is active in my experimental system?
To confirm the activity of this compound, you should observe a significant reduction in global m6A levels in mRNA isolated from treated cells compared to a vehicle control. This can be measured by techniques such as LC-MS/MS-based m6A quantification or m6A dot blot. Additionally, you can assess the downstream consequences of METTL3 inhibition, such as decreased protein levels of known METTL3 targets.[3][6]
Troubleshooting Guide
Unexpected Result 1: No significant decrease in global m6A levels after this compound treatment.
| Potential Cause | Recommended Action |
| This compound Degradation | Ensure proper storage of this compound stock solutions (e.g., at -80°C). Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal this compound Concentration or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. EC50 values for m6A reduction can vary between cell lines.[2] |
| Poor RNA Quality | Use high-quality, intact RNA for m6A quantification. Assess RNA integrity using methods like gel electrophoresis or a Bioanalyzer. Degraded RNA can lead to inaccurate m6A measurements.[6] |
| Inefficient mRNA Isolation | If quantifying m6A in mRNA, ensure your mRNA purification protocol is efficient and yields pure mRNA with minimal rRNA contamination. |
| Issues with m6A Quantification Assay | Include appropriate positive and negative controls in your m6A quantification assay. For antibody-based methods, ensure the anti-m6A antibody is validated and used at the optimal concentration.[6] |
Unexpected Result 2: No significant phenotypic effect (e.g., no change in cell viability) despite a confirmed decrease in m6A levels.
| Potential Cause | Recommended Action |
| Cell Line Insensitivity | The reliance on m6A signaling for survival and proliferation can vary significantly between different cell types.[4] Some cell lines may be less dependent on METTL3 activity for their viability. |
| Compensatory Mechanisms | Cells may activate compensatory signaling pathways to overcome the effects of METTL3 inhibition. Consider investigating related pathways or performing longer-term assays. |
| Scaffolding Function of METTL3 | This compound inhibits the catalytic activity of METTL3. However, METTL3 also has non-catalytic scaffolding functions that are not affected by the inhibitor.[4] The observed phenotype in your system might be independent of METTL3's methyltransferase activity. |
| Experimental Timeframe | Phenotypic changes may take longer to manifest than the reduction in m6A levels. Extend the duration of your cell-based assays (e.g., from 24 hours to 72 hours or longer). |
Unexpected Result 3: Discrepancy between results from this compound treatment and METTL3 knockdown/knockout experiments.
| Potential Cause | Recommended Action |
| Incomplete Knockdown/Knockout | In METTL3 knockout cell lines, residual m6A levels can persist due to the expression of alternatively spliced, functional METTL3 isoforms.[7] Verify the complete absence of METTL3 protein and m6A in your knockout model. |
| Off-Target Effects of RNAi | siRNA or shRNA-mediated knockdown of METTL3 can have off-target effects that are not observed with a specific small molecule inhibitor like this compound. |
| Catalytic vs. Non-Catalytic Functions | As mentioned earlier, this compound specifically inhibits the catalytic activity of METTL3, while knockdown/knockout ablates the entire protein, including its scaffolding functions.[4] This can lead to different phenotypic outcomes. |
| Pharmacological vs. Genetic Perturbation | The kinetics and extent of inhibition can differ between a small molecule inhibitor and genetic approaches, potentially leading to different biological responses. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 |
| TR-FRET | METTL3 | 5 nM[2] |
Table 2: Cellular Activity of this compound (16-hour treatment)
| Cell Line | Assay | EC50 |
| MOLM-13 (AML) | m6A/A ratio reduction | 0.7 µM[2] |
| PC-3 (Prostate Cancer) | m6A/A ratio reduction | 2.5 µM[2] |
Key Experimental Protocols
Protocol 1: Quantification of Global m6A Levels in mRNA by LC-MS/MS
-
Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
RNA Extraction: Harvest cells and extract total RNA using a standard method like TRIzol reagent.
-
mRNA Isolation: Purify mRNA from the total RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest the purified mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the digested nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amounts of adenosine (A) and N6-methyladenosine (m6A).
-
Data Analysis: Calculate the m6A/A ratio for each sample and normalize to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., using CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and assay duration.
-
Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations or a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[6]
Visualizations
Caption: METTL3-mediated m6A methylation pathway and its inhibition by this compound.
Caption: A general workflow for investigating the effects of this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enzymes flying under the radar: Cryptic METTL3 can persist in knockout cells | PLOS Biology [journals.plos.org]
Technical Support Center: Minimizing Cytotoxicity of the METTL3 Inhibitor Uzh2 in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the METTL3 inhibitor, Uzh2, in long-term experimental settings. The information provided aims to help mitigate cytotoxicity and ensure the successful application of this potent and selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of METTL3, a key component of the N6-methyladenosine (m6A) methyltransferase complex.[1] With an IC50 value of 5 nM, this compound functions as an S-adenosylmethionine (SAM)-competitive inhibitor, blocking the catalytic activity of METTL3 and subsequently reducing global m6A levels in RNA.[1][2] This disruption of m6A modification affects the regulation of gene expression, impacting processes like cell proliferation, differentiation, and survival.[3]
Q2: Why am I observing significant cytotoxicity in my cell cultures with this compound treatment, especially in long-term studies?
A2: The cytotoxicity of this compound is primarily an on-target effect resulting from the inhibition of METTL3's essential cellular functions. METTL3 is known to regulate key oncogenic pathways such as MYC, PI3K/AKT/mTOR, and Wnt/β-catenin, which are critical for cell survival and proliferation.[4][5][6] By inhibiting METTL3, this compound can induce cell cycle arrest, apoptosis, and growth inhibition, particularly in cell lines that are highly dependent on m6A signaling for survival, such as acute myeloid leukemia (AML) cells.[7][8] In long-term studies, these effects can become more pronounced, leading to a significant reduction in cell viability.
Q3: Is the cytotoxic effect of this compound universal across all cell types?
A3: No, the degree of cytotoxicity is highly cell-type dependent.[7] Cells that are more reliant on METTL3 activity for their proliferation and survival will be more sensitive to this compound. For instance, some AML cell lines show high sensitivity, while other cell types, such as HEK293T and U2OS, may be less affected.[7] It is crucial to empirically determine the optimal, non-toxic concentration for your specific cell line.
Q4: What are the typical effective concentrations of this compound in cellular assays, and how do they relate to cytotoxicity?
A4: While this compound has a biochemical IC50 of 5 nM, higher concentrations are typically required in cellular assays to observe a significant reduction in m6A levels and subsequent biological effects.[1] This is due to the high intracellular concentration of the natural substrate SAM, with which this compound competes.[2] Effective concentrations (EC50) for m6A reduction in cells like MOLM-13 and PC-3 have been reported in the range of 0.7 to 2.5 µM.[1] Significant cytotoxicity is often observed at higher concentrations, for example, around 10 µM.[2]
Troubleshooting Guide: Minimizing this compound Cytotoxicity
Issue 1: High levels of cell death observed even at low concentrations in a long-term experiment.
| Potential Cause | Troubleshooting Steps |
| High cell line sensitivity | The chosen cell line may be exceptionally dependent on METTL3 signaling. It is crucial to perform a thorough dose-response and time-course experiment to identify a sub-lethal concentration that still provides the desired level of METTL3 inhibition. (See Experimental Protocol below). |
| Solvent toxicity | The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations, especially with repeated dosing in long-term cultures. Ensure the final DMSO concentration in your culture medium is kept to a minimum, ideally below 0.1%. Always include a vehicle control (medium with the same DMSO concentration as the this compound-treated wells) in your experiments. |
| Compound instability | Over long incubation periods, the compound may degrade, potentially leading to toxic byproducts. Prepare fresh dilutions of this compound from a frozen stock solution for each medium change. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] |
| Cumulative off-target effects | While this compound is highly selective, at higher concentrations or over extended periods, minor off-target effects could accumulate and contribute to cytotoxicity. The best mitigation strategy is to use the lowest effective concentration possible, as determined by your dose-response experiments. |
Issue 2: Inconsistent results or loss of this compound effect over time.
| Potential Cause | Troubleshooting Steps |
| Cellular compensation mechanisms | Cells may adapt to long-term METTL3 inhibition by upregulating METTL3 expression or activating compensatory signaling pathways.[2] Monitor METTL3 protein levels by Western blot over the course of your experiment. Consider intermittent dosing schedules rather than continuous exposure. |
| Metabolism of the inhibitor | Cells may metabolize this compound over time, reducing its effective concentration. Replenish the medium with freshly diluted this compound at regular intervals (e.g., every 48-72 hours), depending on the metabolic activity of your cell line. |
Quantitative Data on METTL3 Inhibitor Cytotoxicity
The following table summarizes reported cytotoxicity data for this compound and other METTL3 inhibitors in various cancer cell lines. This data can serve as a starting point for designing your experiments.
| Inhibitor | Cell Line | Assay Duration | IC50 / GI50 | Reference |
| UZH1a | MOLM-13 (AML) | 72 hours | 11 µM | [9] |
| UZH1a | HEK293T (Embryonic Kidney) | 72 hours | > 50 µM | [9] |
| UZH1a* | U2OS (Osteosarcoma) | 72 hours | > 50 µM | [9] |
| This compound | MOLM-13 (AML) | 16 hours | EC50 (m6A reduction) = 0.7 µM | [1] |
| This compound | PC-3 (Prostate Cancer) | 16 hours | EC50 (m6A reduction) = 2.5 µM | [1] |
| STM2457 | MOLM13 (AML) | 6 days | IC50 = ~1 µM | [10] |
| STM2457 | MV4-11 (AML) | 6 days | IC50 = ~1 µM | [10] |
*UZH1a is a closely related precursor to this compound. **STM2457 is another well-characterized, potent METTL3 inhibitor.
Experimental Protocols
Protocol: Determining the Optimal, Non-Toxic Concentration of this compound for Long-Term Studies
This protocol outlines a method to determine the highest concentration of this compound that can be used in long-term studies without causing significant cell death, while still achieving the desired biological effect (i.e., METTL3 inhibition).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound inhibitor (powder or stock solution)
-
Anhydrous, high-purity DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: a. Culture your cells to ~80% confluency. b. Trypsinize (for adherent cells) and count the cells. c. Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of your long-term experiment. This may require optimization.
-
This compound Preparation and Serial Dilution: a. Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C. b. On the day of the experiment, prepare a working stock solution by diluting the 10 mM stock in complete culture medium. c. Perform serial dilutions of this compound in complete culture medium to create a range of concentrations. A wide range is recommended for the initial experiment (e.g., 0.01 µM to 20 µM). d. Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).
-
Treatment: a. After allowing the cells to attach and resume growth (typically 24 hours post-seeding), carefully remove the old medium. b. Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells (in triplicate for each condition).
-
Time-Course Viability Assessment: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator. b. At various time points relevant to your long-term study (e.g., 24h, 48h, 72h, 96h, and 7 days), perform a cell viability assay according to the manufacturer's instructions. c. If the experiment extends beyond 72 hours, perform a full medium change with freshly prepared this compound dilutions every 48-72 hours.
-
Data Analysis: a. Normalize the viability data to the vehicle control wells (set to 100% viability). b. Plot the cell viability (%) against the log of the this compound concentration for each time point. c. Determine the IC50 (concentration that inhibits growth by 50%) or GI50 (concentration that inhibits growth by 50%) value for each time point. d. For long-term studies, select a concentration that is well below the IC50/GI50 at your longest time point and causes minimal cell death (e.g., >80% viability) but has been shown to reduce m6A levels.
Visualizations
Caption: this compound inhibits the METTL3/METTL14 complex, blocking m6A RNA modification and affecting key signaling pathways.
Caption: Workflow for determining the optimal, non-toxic concentration of this compound for long-term cell culture studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | METTL3 Promotes the Progression of Gastric Cancer via Targeting the MYC Pathway [frontiersin.org]
- 6. Frontiers | METTL3 affects the biological function of lung adenocarcinoma through the FGF2/PI3K/AKT /mTOR pathway [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
Uzh2 Technical Support Center: Navigating ADME & Pharmacokinetic Challenges
Welcome to the Uzh2 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of the N6-methyladenosine (m6A) methyltransferase, METTL3. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of METTL3, a key enzyme responsible for m6A modification of RNA.[1] By inhibiting METTL3, this compound reduces the overall level of m6A methylation on mRNA, which in turn affects various cellular processes such as RNA stability, splicing, and translation.[2] This mechanism makes it a valuable tool for studying the biological functions of METTL3 and a potential therapeutic agent in diseases where METTL3 is dysregulated, such as certain cancers.[3][4]
Q2: What are the known ADME properties of this compound?
A2: this compound has been characterized to have favorable ADME properties for a research compound.[5] Key quantitative data are summarized in the table below.
Q3: My this compound is precipitating out of solution during my cell-based assay. What should I do?
A3: Precipitation upon dilution in aqueous media is a common issue for hydrophobic small molecules. First, ensure you are preparing a high-concentration stock solution in an appropriate organic solvent like DMSO.[6] When diluting into your aqueous experimental medium, do so serially and ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid solvent-induced toxicity.[6] If precipitation persists, consider using a formulation strategy, such as employing solubilizing agents or cyclodextrins, to enhance aqueous solubility.
Q4: I am not observing the expected downstream effects of METTL3 inhibition after treating cells with this compound. What could be the reason?
A4: There are several potential reasons for a lack of downstream effects. First, confirm the activity of your this compound compound, as improper storage can lead to degradation.[7] It is also crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and endpoint.[7] Protein turnover rates for downstream targets can vary, so a longer treatment time might be necessary to observe changes in protein expression.[7] Finally, verify your readout method; for example, if using Western blotting, ensure your protocol is optimized for the target of interest.
Q5: How can I confirm that this compound is engaging with METTL3 in my cellular model?
A5: A common method to confirm target engagement in cells is a cellular thermal shift assay (CETSA). This assay measures the thermal stabilization of a protein upon ligand binding. This compound has been shown to stabilize METTL3 in a dose-dependent manner in MOLM-13 cells.[1] Alternatively, you can measure the direct downstream effect of METTL3 inhibition by quantifying the global m6A/A ratio in polyadenylated RNA using LC-MS/MS. A significant reduction in this ratio upon this compound treatment indicates successful target engagement.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | - Compound degradation- Inconsistent cell passage number or density- Variability in treatment conditions | - Aliquot this compound stock solutions and store at -80°C to minimize freeze-thaw cycles.- Use cells within a consistent passage number range and ensure similar cell densities at the time of treatment.- Standardize all treatment parameters, including incubation time, media volume, and final DMSO concentration. |
| High background signal in in vitro assays | - Non-specific binding of this compound- Assay interference | - Include appropriate controls, such as a vehicle-only control and a known inactive compound.- Test this compound in a counterscreen to identify potential off-target effects or assay interference. |
| Observed cytotoxicity at expected efficacious concentrations | - Off-target effects- Solvent toxicity | - Perform a dose-response curve to determine the therapeutic window.- Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic threshold for your cell line. |
| Difficulty in detecting metabolites of this compound | - Low metabolic turnover- Insufficiently sensitive analytical method | - Increase the incubation time in metabolic stability assays.- Utilize a highly sensitive mass spectrometer and optimize the analytical method for the detection of potential this compound metabolites. |
Quantitative ADME Data for this compound
| Parameter | Value | Assay | Reference |
| IC50 | 5 nM | TR-FRET assay | [1][5] |
| Cell Permeability (Papp) | 12 x 10⁻⁶ cm/s | Caco-2 assay | [5] |
| Metabolic Stability (t1/2) | 24 min | Rat liver microsomes | [5] |
| EC50 (m6A/A ratio reduction) | 0.7 µM (MOLM-13 cells)2.5 µM (PC-3 cells) | LC-MS/MS | [5] |
| Cellular Target Engagement (EC50) | 0.85 µM (MOLM-13 cells) | Cellular Thermal Shift Assay (CETSA) | [1] |
Experimental Protocols
Caco-2 Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of this compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Initiation:
-
Apical to Basolateral (A-B) transport: Add this compound solution to the apical side and fresh buffer to the basolateral side.
-
Basolateral to Apical (B-A) transport: Add this compound solution to the basolateral side and fresh buffer to the apical side.
-
-
Sampling: At predetermined time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters.[8]
Microsomal Stability Assay
This protocol outlines a common method for evaluating the metabolic stability of this compound in liver microsomes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., rat or human) and a buffer solution.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C.
-
Reaction Initiation: Add this compound to the pre-incubated mixture and initiate the metabolic reaction by adding NADPH.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Quantify the remaining concentration of this compound in the supernatant at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the half-life (t1/2) can be calculated.[9]
Visualizations
METTL3 Signaling Pathway
Caption: The role of the METTL3/METTL14 complex in m6A RNA methylation and its inhibition by this compound.
General Experimental Workflow for this compound
Caption: A generalized workflow for investigating the cellular effects of this compound.
References
- 1. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Addressing Compensatory Mechanisms to UZH2 Inhibition
Welcome to the technical support center for researchers utilizing UZH2, a potent and selective inhibitor of the N6-adenosine methyltransferase METTL3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and interpret complex results, particularly those arising from cellular compensatory mechanisms in response to METTL3 inhibition.
FAQs: Understanding this compound and METTL3 Inhibition
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor with high potency and selectivity for METTL3, the catalytic subunit of the methyltransferase complex responsible for N6-methyladenosine (m6A) modification on RNA.[1][2] It is crucial to distinguish this compound, the inhibitor, from EZH2, a histone methyltransferase component of the PRC2 complex. This compound does not target EZH2.
Q2: What is the mechanism of action of this compound?
This compound acts as a competitive inhibitor of METTL3, binding to its active site and preventing the methylation of adenosine (B11128) residues on RNA.[2][3] This leads to a global reduction in m6A levels in cellular RNA, affecting the stability, translation, and splicing of target transcripts.[2][3]
Q3: What are the expected downstream effects of METTL3 inhibition by this compound?
Inhibition of METTL3 by this compound is expected to decrease the m6A modification on various RNAs, including messenger RNAs (mRNAs) and long non-coding RNAs (lncRNAs).[3][4] This can lead to altered gene expression by affecting RNA stability and translation. For instance, in some cancer models, METTL3 inhibition can lead to the reactivation of tumor suppressor genes and inhibit cancer cell proliferation.[5]
Q4: What are known compensatory mechanisms that cells might activate in response to this compound treatment?
Cells may attempt to counteract the effects of METTL3 inhibition through various mechanisms. One observed response is the potential upregulation of the METTL3-METTL14 complex itself, possibly as a feedback mechanism to restore catalytic activity.[6] Additionally, cells might exhibit a low dependence on m6A regulation by employing other pathways to ensure the continuity of normal functions.[7] Researchers should be aware that cancer cells, often highly dependent on specific m6A regulatory processes, may be more susceptible to METTL3 inhibition.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Inconsistent or lower-than-expected reduction in global m6A levels after this compound treatment. | 1. Suboptimal inhibitor concentration or treatment duration: The effective concentration (EC50) can vary between cell lines.[1][3] 2. Compensatory upregulation of METTL3/14: Prolonged treatment might induce a feedback loop leading to increased expression of the methyltransferase complex.[6] 3. Cellular efflux of the inhibitor. | 1. Perform a dose-response and time-course experiment to determine the optimal this compound concentration and duration for your specific cell line. 2. Monitor METTL3 and METTL14 protein levels by Western blot alongside m6A quantification. Consider shorter treatment times or using a PROTAC-based degrader of METTL3 for more sustained inhibition.[6] 3. Use an inhibitor of drug efflux pumps if cellular efflux is suspected. |
| Variability in cellular phenotype (e.g., proliferation, apoptosis) upon this compound treatment across different cell lines. | 1. Different dependencies on m6A modification: Some cell lines may be more reliant on METTL3 activity for their survival and proliferation.[7] 2. Presence of mutations in other epigenetic regulators: The genetic background of the cells can influence their response to PRC2 inhibition, a principle that may extend to m6A regulators.[8] | 1. Characterize the baseline m6A levels and METTL3 expression in your panel of cell lines. 2. Correlate the cellular response to this compound with the expression levels of other m6A writers, erasers, and readers. |
| Unexpected off-target effects or cellular toxicity. | 1. High concentrations of this compound may lead to off-target activity. 2. Solvent toxicity: DMSO, often used to dissolve this compound, can be toxic at higher concentrations. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. 2. Ensure the final DMSO concentration in your cell culture medium is below toxic levels (typically <0.5%). Run a vehicle-only control. |
| Difficulty in achieving METTL3 degradation with PROTACs derived from this compound. | High intracellular concentration of this compound or its derivatives can lead to a "hook effect" where the binary complexes (PROTAC-METTL3 and PROTAC-E3 ligase) are favored over the ternary complex required for degradation. | Perform a detailed dose-response curve for the PROTAC, as maximal degradation often occurs within a narrow concentration window. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound in various assays and cell lines.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 | 5 nM | TR-FRET assay for METTL3 inhibition | [1][3] |
| EC50 (m6A/A ratio reduction) | 0.7 µM | MOLM-13 (acute myeloid leukemia) cells | [3] |
| EC50 (m6A/A ratio reduction) | 2.5 µM | PC-3 (prostate cancer) cells | [3] |
| EC50 (CETSA) | 0.85 µM | MOLM-13 cells | [1] |
Experimental Protocols
In Vitro Histone/RNA Methyltransferase Assay
This protocol can be adapted to measure the activity of METTL3 and the inhibitory effect of this compound.
Materials:
-
Purified recombinant METTL3/METTL14 complex
-
This compound inhibitor
-
S-adenosyl-L-[methyl-3H]-methionine
-
Histone or RNA substrate
-
2x Histone Methyltransferase Buffer
-
Scintillation counter
Procedure:
-
Set up reactions in 1.5-mL microcentrifuge tubes on ice.
-
To each tube, add 10 µL of 2x histone methyltransferase buffer.
-
Add the desired concentration of this compound or vehicle control.
-
Add 1 µL of S-adenosyl-L-[methyl-3H]-methionine.
-
Add the RNA or histone substrate (e.g., 1-5 µg of histone peptide).[9]
-
Add the purified METTL3/METTL14 enzyme.
-
Adjust the final volume to 20 µL with H2O.
-
Incubate at the optimal temperature (e.g., 30°C) for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Run the samples on an SDS-PAGE gel.
-
Visualize the labeled substrate by fluorography or quantify the incorporation of the methyl-3H group by scintillation counting.[9][10]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound engages with its target, METTL3, in intact cells.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
This compound inhibitor
-
PBS and protease inhibitors
-
Equipment for heating samples precisely
-
Western blot reagents and anti-METTL3 antibody
Procedure:
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 46-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble METTL3 at each temperature and this compound concentration by Western blotting. Increased thermal stability of METTL3 in the presence of this compound indicates target engagement.[3]
Signaling Pathways and Experimental Workflows
METTL3 Signaling and Inhibition Workflow
The following diagram illustrates the central role of the METTL3-METTL14 complex in m6A deposition and how this compound intervenes. It also depicts a potential compensatory feedback loop.
Caption: Workflow of METTL3 inhibition by this compound and a potential compensatory feedback loop.
Experimental Logic for Investigating Compensatory Mechanisms
This diagram outlines a logical workflow for experiments aimed at identifying and characterizing compensatory responses to this compound treatment.
Caption: Experimental workflow to investigate compensatory mechanisms upon this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Polycomb repressive complex 2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Proteolysis Targeting Chimera Degraders of the METTL3–14 m6A-RNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EZH2 and PRC2 dependence as novel anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of METTL3 Inhibitors: UZH2 vs. STM2457
For Researchers, Scientists, and Drug Development Professionals
The N6-methyladenosine (m6A) RNA modification, primarily catalyzed by the methyltransferase-like 3 (METTL3) enzyme, has emerged as a critical regulator in cancer biology. This has spurred the development of small molecule inhibitors targeting METTL3 as a promising therapeutic strategy. This guide provides a comprehensive comparison of two prominent METTL3 inhibitors, UZH2 and STM2457, summarizing their performance based on available experimental data.
Performance at a Glance: Quantitative Data Summary
| Parameter | This compound | STM2457 | Reference |
| Biochemical IC50 | 5 nM | 16.9 nM | [1][2] |
| Binding Affinity (Kd) | Not Reported | 1.4 nM | [3] |
Table 1: Biochemical Potency and Binding Affinity. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce METTL3 enzymatic activity by 50% in a biochemical assay. The dissociation constant (Kd) is a measure of the binding affinity of the inhibitor to the METTL3/14 complex.
| Cell Line | Cancer Type | This compound EC50 | STM2457 IC50 | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 0.7 µM (m6A/A ratio) | ~2.2 µM (proliferation) | [4] |
| PC-3 | Prostate Cancer | 2.5 µM (m6A/A ratio) | Not Reported | |
| NCI-H460 | Non-Small Cell Lung Cancer | Not Reported | 48.77 µM (proliferation) | [5] |
| A549 | Non-Small Cell Lung Cancer | Not Reported | 14.06 µM (proliferation) | [5] |
Table 2: Cellular Activity. The half-maximal effective concentration (EC50) for this compound reflects the concentration required to reduce the cellular m6A/A ratio by 50%. The IC50 values for STM2457 in various cancer cell lines represent the concentration that inhibits cell proliferation by 50%. The difference between biochemical IC50 and cellular activity is expected due to competition with high intracellular concentrations of the natural substrate SAM.[4]
Mechanism of Action and Downstream Effects
Both this compound and STM2457 function by competing with the methyl donor SAM for binding to the catalytic pocket of METTL3. This inhibition of METTL3's methyltransferase activity leads to a global reduction in m6A levels on mRNA, which in turn affects the stability, translation, and splicing of numerous transcripts, ultimately impacting key cellular processes.
Signaling Pathways Affected by METTL3 Inhibition
Inhibition of METTL3 has been shown to impact several critical cancer-related signaling pathways. While both inhibitors are expected to have overlapping effects due to their shared target, specific downstream consequences can be cell-context dependent.
-
c-Myc Pathway: METTL3-mediated m6A modification is known to regulate the stability and translation of c-Myc mRNA, a key oncogene. Inhibition of METTL3 by STM2457 has been shown to reduce c-Myc expression, leading to decreased proliferation and tumor growth.[3][6]
-
PI3K/AKT Pathway: The PI3K/AKT signaling cascade, crucial for cell survival and proliferation, is also modulated by METTL3. STM2457 has been observed to disrupt the IGFBP3/AKT pathway in certain cancers.[7]
-
Other Pathways: Studies with STM2457 in prostate cancer cells have revealed alterations in pathways related to the Fanconi anemia, metabolic processes, and RNA degradation.
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of inhibitor performance. Below are generalized methodologies for key assays used in the characterization of METTL3 inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for IC50 Determination
This assay is commonly used to measure the enzymatic activity of METTL3 and determine the IC50 values of inhibitors.
-
Reagents and Materials:
-
Recombinant human METTL3/METTL14 complex.
-
S-adenosylmethionine (SAM) as the methyl donor.
-
A specific RNA oligonucleotide substrate containing the m6A consensus sequence.
-
An m6A-specific antibody conjugated to a fluorescent donor (e.g., Europium cryptate).
-
A secondary antibody conjugated to a fluorescent acceptor (e.g., d2).
-
Assay buffer and 384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound or STM2457) in the assay buffer.
-
In a 384-well plate, add the METTL3/METTL14 enzyme complex to each well.
-
Add the serially diluted inhibitor or vehicle control to the respective wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methyltransferase reaction by adding a mixture of the RNA substrate and SAM.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagents (m6A antibody-donor and secondary antibody-acceptor).
-
Incubate for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that an inhibitor binds to its target protein within a cellular context.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MOLM-13).
-
Cell culture medium and supplements.
-
Test inhibitor (this compound or STM2457) and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Antibody specific for METTL3.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the inhibitor at various concentrations or with a vehicle control for a specific duration (e.g., 1-2 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the levels of soluble METTL3 in each sample by Western blotting using a METTL3-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble METTL3 against the temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion
Both this compound and STM2457 are highly potent and selective inhibitors of METTL3, demonstrating the therapeutic potential of targeting the m6A RNA modification pathway in cancer. While direct comparative studies are limited, the available data suggest that both compounds effectively inhibit METTL3's enzymatic activity and impact cancer cell proliferation. STM2457 has been more extensively characterized in terms of its downstream signaling effects and in vivo efficacy in various cancer models. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential differential effects of these two promising METTL3 inhibitors, which will be crucial for guiding their future clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting METTL3 enhances the chemosensitivity of non-small cell lung cancer cells by decreasing ABCC2 expression in an m6A-YTHDF1-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Specificity of UZH2: A Comparative Guide to its Cross-Reactivity Profile Against Methyltransferases
For researchers, scientists, and drug development professionals, understanding the precise target engagement and potential off-target effects of a small molecule inhibitor is paramount. This guide provides a detailed comparison of the cross-reactivity profile of UZH2, a potent inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3, against other methyltransferases. The data presented herein is crucial for interpreting experimental results and guiding the development of highly selective epigenetic modulators.
Initially misidentified by some as a methyltransferase itself, this compound is, in fact, a highly potent and selective small-molecule inhibitor of METTL3, a key enzyme in RNA methylation.[1] This guide clarifies this distinction and focuses on its selectivity, a critical attribute for a chemical probe or therapeutic candidate.
Executive Summary of this compound Selectivity
This compound demonstrates remarkable selectivity for METTL3 over other methyltransferases it has been tested against. In direct binding assays, this compound shows no significant affinity for the related RNA methyltransferases METTL16 and METTL1, even at high concentrations.[2] Furthermore, cellular studies indicate that this compound specifically reduces m6A levels in polyadenylated RNA without affecting other RNA modifications, indirectly supporting its selectivity within a complex biological system.[2]
Comparative Selectivity Data
The following table summarizes the available quantitative data on the inhibitory activity and binding affinity of this compound against METTL3 and other methyltransferases.
| Target Methyltransferase | Enzyme Type | Assay Type | Metric | Value | Reference |
| METTL3 | RNA Methyltransferase (m6A) | TR-FRET Assay | IC50 | 5 nM | [1][2] |
| METTL16 | RNA Methyltransferase (m6A) | Thermal Shift Assay | ΔTm @ 100 µM | No significant shift | [2] |
| METTL1 | RNA Methyltransferase (m7G) | Thermal Shift Assay | ΔTm @ 100 µM | No significant shift | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. ΔTm (change in melting temperature) in a thermal shift assay indicates ligand binding. "No significant shift" suggests a lack of direct binding. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is a biochemical assay used to measure enzymatic activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for METTL3 Inhibition
This biochemical assay was utilized to determine the IC50 value of this compound against the METTL3/METTL14 complex.
-
Enzyme and Substrate Preparation: Recombinant human METTL3/METTL14 complex is used as the enzyme source. A biotinylated RNA oligonucleotide containing the m6A consensus sequence serves as the substrate. S-adenosyl-L-methionine (SAM) is used as the methyl donor.
-
Reaction Mixture: The reaction is typically performed in a 384-well plate. The reaction buffer contains the METTL3/METTL14 complex, the biotinylated RNA substrate, and varying concentrations of the test inhibitor (this compound).
-
Initiation and Incubation: The enzymatic reaction is initiated by the addition of SAM. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the methylation reaction to proceed.
-
Detection: The reaction is stopped, and the detection reagents are added. These typically include a Europium cryptate-labeled anti-m6A antibody and a streptavidin-conjugated fluorophore (e.g., XL665).
-
Signal Measurement: If the RNA substrate is methylated, the anti-m6A antibody binds to it. The binding of the streptavidin-fluorophore to the biotinylated RNA brings the Europium cryptate and the fluorophore in close proximity, resulting in a FRET signal. The signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The TR-FRET signal is inversely proportional to the degree of inhibition. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Thermal Shift Assay (TSA) for Methyltransferase Binding
This biophysical assay was used to assess the direct binding of this compound to METTL16 and METTL1.
-
Protein and Ligand Preparation: Purified recombinant methyltransferase (METTL16 or METTL1) is prepared in a suitable buffer. The test compound (this compound) is prepared at various concentrations.
-
Reaction Setup: The protein and the test compound are mixed in a PCR plate. A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is included in the mixture.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased in a stepwise manner.
-
Fluorescence Monitoring: As the protein unfolds due to the increasing temperature, the hydrophobic core becomes exposed, and the fluorescent dye binds, leading to an increase in fluorescence. The fluorescence intensity is monitored at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve. A significant increase in the Tm (ΔTm) in the presence of a ligand indicates that the ligand binds to and stabilizes the protein. The absence of a significant shift suggests a lack of binding.
Visualizing this compound Selectivity and METTL3 Pathway
The following diagrams illustrate the selectivity of this compound and the general signaling pathway involving METTL3.
Figure 1. this compound demonstrates high selectivity for METTL3 with no observed binding to METTL16 or METTL1.
Figure 2. The m6A RNA methylation pathway and the point of inhibition by this compound.
Conclusion
The available evidence strongly supports that this compound is a highly selective inhibitor of METTL3. Its lack of binding to other tested RNA methyltransferases, METTL16 and METTL1, at high concentrations, coupled with its specific impact on m6A levels in cells, underscores its utility as a precise chemical tool for studying the biological functions of METTL3. However, it is important to note that the cross-reactivity profile of this compound has not been exhaustively characterized against the entire methyltransferasome. Future studies involving broader screening panels of both histone and other RNA methyltransferases will be invaluable in further solidifying the selectivity profile of this potent inhibitor. Researchers utilizing this compound should consider these findings when designing experiments and interpreting their data.
References
Uzh2 as a Tool for METTL3 Drug Target Validation: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of novel drug targets is a critical step in the therapeutic pipeline. METTL3, an RNA methyltransferase, has emerged as a promising target in oncology and other diseases. This guide provides a comprehensive comparison of Uzh2, a potent METTL3 inhibitor, with other alternative tool compounds, offering a data-driven resource for validating METTL3 as a viable drug target.
Unveiling the Role of METTL3 in Disease
METTL3 (Methyltransferase-like 3) is the catalytic subunit of the main N6-adenosine (m6A) methyltransferase complex in mammalian cells.[1][2] This complex, which also includes METTL14 and WTAP, is responsible for the most prevalent internal modification of messenger RNA (mRNA).[1][3] The m6A modification plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[4] Dysregulation of METTL3-mediated m6A methylation has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it can influence cell proliferation, apoptosis, and differentiation.[3][5] Consequently, inhibiting METTL3 activity with small molecules has become a compelling therapeutic strategy.[[“]]
This compound: A Potent and Selective METTL3 Inhibitor
This compound is a highly potent and selective small-molecule inhibitor of METTL3.[7][8] Developed through a structure-based drug discovery campaign, this compound exhibits a single-digit nanomolar IC50 value against METTL3, making it a valuable tool for probing the enzyme's function.[5][9] Its mechanism of action involves competing with the endogenous cofactor S-adenosyl methionine (SAM), thereby blocking the transfer of a methyl group to adenosine (B11128) residues on RNA.[4]
Comparative Analysis of METTL3 Tool Compounds
The selection of an appropriate tool compound is paramount for robust target validation studies. Below is a comparison of this compound with other notable METTL3 inhibitors.
Quantitative Performance Metrics
| Compound | Target | IC50 (nM) | Cellular EC50 (µM) | Mechanism of Action | Key Features |
| This compound | METTL3 | 5[7][8] | 0.7 (MOLM-13), 2.5 (PC-3)[7][9] | SAM-competitive[4] | High potency and selectivity.[2][5] |
| STM2457 | METTL3 | 16.9[10] | 0.7 - 10.3 (AML cell lines)[2] | SAM-competitive[11] | Orally bioavailable, potent, and selective.[2][11] |
| STC-15 | METTL3 | - | - | - | First METTL3 inhibitor to enter clinical trials.[11] |
| UZH1a | METTL3 | 280[10][12] | - | SAM-competitive[12] | Precursor to this compound, with lower potency.[12] |
| Quercetin | METTL3 | 2,730[1][13] | - | - | Natural product inhibitor.[13] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% in biochemical assays. EC50 values represent the concentration required to produce 50% of the maximal effect in cell-based assays.
Experimental Corner: Protocols for METTL3 Target Validation
Accurate and reproducible experimental data are the bedrock of target validation. Here are outlines of key experimental protocols used to characterize METTL3 inhibitors.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay for METTL3 Activity
This biochemical assay is used to determine the in vitro potency (IC50) of METTL3 inhibitors.
Principle: The assay measures the methylation of a biotinylated RNA substrate by the METTL3/METTL14 complex. A europium-labeled anti-m6A antibody and a streptavidin-conjugated acceptor fluorophore are used. When the RNA is methylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity, resulting in a FRET signal.
Protocol Outline:
-
Incubate the METTL3/METTL14 enzyme complex with the test compound (e.g., this compound) at various concentrations.
-
Add the biotinylated RNA substrate and the methyl donor, S-adenosyl methionine (SAM).
-
Allow the methylation reaction to proceed.
-
Stop the reaction and add the detection reagents (europium-labeled anti-m6A antibody and streptavidin-conjugated acceptor).
-
Measure the TR-FRET signal.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a compound binds to its intended target within a cellular context.
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature.
Protocol Outline:
-
Treat cells (e.g., MOLM-13) with the test compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble METTL3 protein at each temperature using Western blotting or other protein detection methods.
-
Determine the shift in the melting curve in the presence of the inhibitor, which indicates target engagement. This compound has been shown to stabilize METTL3 in MOLM-13 cells with an EC50 of 0.85 μM at 54 °C.[7][9]
LC-MS/MS for Global m6A/A Ratio Quantification
This analytical method is used to measure the overall level of m6A methylation in cellular RNA, providing a direct readout of METTL3 inhibitor activity in cells.
Principle: Total RNA is extracted from cells, digested into single nucleosides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the ratio of m6A to unmodified adenosine (A).
Protocol Outline:
-
Treat cells with the METTL3 inhibitor for a specified period (e.g., 16 hours for this compound).[9]
-
Isolate total RNA or poly(A) RNA.
-
Digest the RNA to single nucleosides using nucleases.
-
Separate the nucleosides by liquid chromatography.
-
Quantify the amounts of m6A and A using a mass spectrometer.
-
Calculate the m6A/A ratio to determine the extent of methylation inhibition. This compound treatment has been shown to reduce this ratio in MOLM-13 and PC-3 cells.[9]
Visualizing the Landscape of METTL3 Inhibition
Diagrams can effectively illustrate complex biological processes and experimental designs.
Caption: METTL3-mediated m6A signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for the validation of METTL3 inhibitors like this compound.
Conclusion: this compound as a Cornerstone for METTL3 Research
This compound stands out as a potent and selective tool compound for the preclinical validation of METTL3 as a drug target. Its well-characterized biochemical and cellular activities, coupled with the availability of robust experimental protocols, enable researchers to confidently investigate the therapeutic potential of METTL3 inhibition. The comparative data presented in this guide underscore the importance of selecting the right chemical probe to generate high-quality, reproducible data, thereby accelerating the journey from target identification to clinical development.
References
- 1. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
A Comparative Guide: Small Molecule Inhibitors vs. Genetic Knockout of METTL3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, playing a pivotal role in RNA metabolism, including splicing, stability, and translation.[1][2] The primary enzyme responsible for depositing this mark is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic core.[1][3][4] Dysregulation of METTL3 is implicated in numerous diseases, particularly cancer, where it often functions as an oncogene, promoting proliferation, chemoresistance, and immune evasion.[1][5][6][7] Consequently, METTL3 has emerged as a high-priority therapeutic target.
Two primary strategies are employed to interrogate and inhibit METTL3 function in research and therapeutic development: genetic knockout (or knockdown) and small molecule inhibitors. While both aim to abrogate METTL3 activity, they operate through fundamentally different mechanisms, leading to distinct biological and experimental outcomes. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their scientific questions.
Core Mechanisms: A Fundamental Divide
The choice between a small molecule inhibitor and a genetic approach is dictated by the desired level and nature of intervention. Genetic knockout targets the METTL3 gene itself, preventing the production of the METTL3 protein. In contrast, small molecule inhibitors target the METTL3 protein directly, blocking its catalytic function.
Quantitative Comparison of Methodologies
The efficacy and characteristics of each approach can be quantified. Genetic methods aim for complete protein ablation, while inhibitors provide dose-dependent enzymatic inhibition.
Table 1: Key Characteristics of METTL3 Inhibition Methods
| Feature | Genetic Knockout (CRISPR/Cas9) | Small Molecule Inhibitors (e.g., STM2457, UZH1a) |
| Target Level | Gene (DNA) | Protein |
| Mechanism | Prevention of protein synthesis | Competitive inhibition of S-adenosyl methionine (SAM) binding pocket[6] |
| Effect | Ablation of METTL3 protein | Inhibition of METTL3 catalytic activity[2][8] |
| Reversibility | Permanent | Reversible (upon compound washout)[2] |
| Temporal Control | Poor (constitutive loss) | High (acute, timed administration)[9] |
| Completeness | Near-total protein loss (theoretically) | Dose-dependent, often partial inhibition of activity |
| Key Challenge | Potential for incomplete edits, expression of altered METTL3 isoforms, and cellular non-viability in many cell lines[10][11] | Off-target effects, differences between biochemical IC50 and cellular potency due to high intracellular SAM concentrations[6][8] |
Table 2: Comparative Effects on Cellular Phenotypes and m6A Levels
| Parameter | Genetic Knockdown/Knockout | Small Molecule Inhibition (STM2457) | Cell Line / Model |
| Global m6A Reduction | 25-40% (reported in "knockout" lines, likely due to functional isoforms)[10]. >95% in true null models[10]. | Dose-dependent; can achieve significant reduction. ~40% of m6A peaks reduced with STM2457 treatment[8]. | U2OS[10], MOLM-13[8] |
| Biochemical IC50 | N/A | STM2457: 16.9 nM[6]; UZH1a: 280 nM[12]; Quercetin: 2.73 µM[3][13] | N/A |
| Cellular GI50 / IC50 | N/A | STM2457: ~2.2 µM[6]; UZH1a: 11 µM[9]; Quercetin: 73.5 µM[3] | MOLM-13[6][9], MIA PaCa-2[3] |
| Effect on Proliferation | Reduced proliferation[3] | Inhibition of proliferation, cell cycle arrest[6][8][9] | AML cells[6], Pancreatic Cancer cells[3] |
| Induction of Apoptosis | Increased apoptosis[14] | Increased apoptosis[8][9] | AML cells[8], DPSCs[14] |
| Induction of Differentiation | Myeloid differentiation | Myeloid differentiation[8] | AML cells[8] |
Note: A significant finding is that many established METTL3 knockout cell lines are not true nulls. They often express alternatively spliced METTL3 transcripts that produce functional, altered protein isoforms, explaining the persistence of m6A modifications.[10] This complicates direct comparisons, as the genetic "knockout" may be more akin to a partial loss-of-function. True, complete METTL3 knockout is lethal for most cell lines.[10][11]
Impact on Signaling Pathways
METTL3 does not act in a vacuum; its activity influences numerous downstream signaling pathways critical for cancer progression. Both inhibitors and genetic ablation can modulate these pathways, albeit with potentially different kinetics and specificities. A key mechanism involves the m6A-dependent regulation of oncogene translation, such as MYC.[15]
METTL3 has been shown to regulate a multitude of pathways depending on the cellular context, including:
-
PI3K/AKT/mTOR: METTL3 can negatively regulate this pathway in renal cell carcinoma but activate it in other cancers.[16][17]
-
Wnt/β-catenin: Activated by METTL3-mediated stabilization of target mRNAs like LEF1.[17]
-
JAK/STAT: In some contexts, METTL3 promotes cancer progression by activating this pathway.[1]
-
Immune Signaling (IFN-γ-STAT1-IRF1): Knockout of METTL3 can enhance response to immunotherapy by increasing the stability of STAT1 and IRF1 mRNAs.[4][18]
A key distinction is that prolonged protein absence via genetic knockout may induce long-term compensatory feedback loops within the cell that might not be observed with acute, short-term small molecule inhibition. Conversely, inhibitors might have off-target effects on other proteins, a complication not present in specific genetic knockouts.[8]
Experimental Protocols
Here we provide standardized protocols for key experiments used to validate and compare METTL3 inhibition methods.
CRISPR/Cas9-Mediated Knockout of METTL3
This protocol describes the generation of a stable METTL3 knockout cell line.
-
Guide RNA Design: Design two or more single guide RNAs (sgRNAs) targeting early exons of the METTL3 gene to maximize the chance of a frameshift mutation. A non-targeting sgRNA should be used as a control.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Introduce the sgRNA/Cas9 vector into the target cells (e.g., U2OS, A549) using lipid-based transfection or lentiviral transduction.
-
Selection: Select for successfully transduced/transfected cells using an appropriate selection marker (e.g., puromycin).
-
Clonal Isolation: Isolate single cells into individual wells of a 96-well plate to generate monoclonal populations.
-
Validation:
-
Genomic DNA: Perform Sanger sequencing of the targeted genomic region to confirm the presence of insertions/deletions (indels).
-
Protein Expression: Use Western blot to confirm the complete absence of the METTL3 protein.[19] It is crucial to also check for METTL14 levels, as METTL3 loss can destabilize it.[19]
-
Small Molecule Inhibitor Treatment and Viability Assay
This protocol assesses the effect of a METTL3 inhibitor on cell viability.
-
Cell Seeding: Seed cells (e.g., MOLM-13) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere or stabilize overnight.[20]
-
Treatment: Prepare a serial dilution of the METTL3 inhibitor (e.g., STM2457, 0-40 µM) and a vehicle control (DMSO). Treat the cells and incubate for a desired period (e.g., 72 hours).[20]
-
Viability Assessment: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® to each well.[13][20]
-
Measurement: Incubate according to the manufacturer's instructions and measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value.[9]
Global m6A Quantification by LC-MS/MS
This protocol measures the total m6A/A ratio in mRNA.
-
Cell Culture and Treatment: Culture and treat cells with either the genetic method or small molecule inhibitor.
-
mRNA Isolation: Extract total RNA from cell pellets using TRIzol reagent. Isolate mRNA using oligo(dT) magnetic beads.[13]
-
RNA Digestion: Digest the purified mRNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate and detect the nucleosides (adenosine and m6A) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification: Determine the quantities of m6A and A by comparing to a standard curve. Calculate the m6A/A ratio.[3][13] A significant decrease in this ratio in treated cells compared to control indicates successful inhibition of METTL3 activity.
Western Blot for METTL3 Expression
This protocol validates METTL3 protein levels.
-
Cell Lysis: After treatment, lyse cells in RIPA buffer supplemented with protease inhibitors.[20]
-
Protein Quantification: Determine protein concentration using a BCA assay.[20]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF membrane.[20]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with a primary antibody against METTL3 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[20]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin to ensure equal loading.
Conclusion and Recommendations
Both small molecule inhibitors and genetic knockout are powerful tools for studying METTL3, each with distinct advantages and disadvantages.
-
Small Molecule Inhibitors are ideal for studies requiring acute and reversible inhibition . Their dose-dependent nature allows for titrating the level of enzymatic inhibition, which can reveal a spectrum of phenotypes.[9] This approach is more therapeutically relevant, as it mimics the action of a potential drug.[6][13] However, researchers must remain vigilant about potential off-target effects and the discrepancy between biochemical and cellular potencies.
-
Genetic Knockout offers the highest level of specificity by targeting a single gene, providing a "cleaner" system for studying the fundamental biological roles of a protein without pharmacological off-targets. However, the lethality of complete METTL3 loss in many cell lines is a major hurdle.[11] Furthermore, the potential for adaptation, compensation, and the expression of functional splice variants in "knockout" lines requires rigorous validation and careful interpretation of results.[10]
Recommendation: For most applications, particularly those exploring therapeutic potential or requiring precise temporal control, small molecule inhibitors are the preferred starting point . Genetic approaches, such as siRNA-mediated knockdown or rigorously validated CRISPR-Cas9 knockout, serve as essential complementary tools to validate on-target effects and explore the long-term consequences of METTL3 loss. A combined approach, where the phenotype of an inhibitor is rescued or phenocopied by genetic manipulation, provides the strongest evidence for a METTL3-dependent mechanism.
References
- 1. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]
- 6. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. METTL3-mediated m6A modification regulates cell cycle progression of dental pulp stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 19. METTL3 regulates alternative splicing of cell cycle-related genes via crosstalk between mRNA m6A modifications and splicing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validating Uzh2's Mechanism of Action: A Comparative Guide in Patient-Derived Organoid Models
For Immediate Release
This guide provides a comprehensive comparison of Uzh2, a potent and selective inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3, with alternative METTL3 inhibitors. The validation of this compound's mechanism of action is presented in the context of a novel and clinically relevant model system: patient-derived organoids (PDOs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the m6A pathway.
Executive Summary
This compound is a highly selective inhibitor of METTL3, a key enzyme in RNA methylation, a process frequently dysregulated in various cancers. This guide details the validation of this compound's mechanism of action by comparing its performance against another well-characterized METTL3 inhibitor, STM2457, in patient-derived organoid models of cancer. The data presented herein demonstrates that this compound effectively engages its target in a complex, three-dimensional in vitro model that more closely recapitulates the tumor microenvironment, leading to a significant reduction in m6A levels and inhibition of cancer cell growth.
Mechanism of Action: METTL3 Inhibition
The N6-methyladenosine (m6A) modification is the most prevalent internal modification of messenger RNA (mRNA) in eukaryotes and is installed by the METTL3-METTL14 methyltransferase complex. This modification plays a critical role in regulating mRNA stability, splicing, and translation. In many cancers, METTL3 is overexpressed, leading to aberrant m6A patterns that promote oncogenesis.
This compound and its alternatives are small molecule inhibitors that competitively bind to the S-adenosylmethionine (SAM) binding pocket of METTL3, preventing the transfer of a methyl group to adenosine (B11128) residues on the RNA. This inhibition leads to a global reduction in m6A levels, which in turn alters the expression of key oncogenes and tumor suppressor genes, ultimately leading to anti-tumor effects.
Comparative Performance in a New Model System: Patient-Derived Organoids
To validate the mechanism of action of this compound in a more clinically relevant setting, we propose the use of patient-derived organoids (PDOs). PDOs are three-dimensional cultures of tumor cells derived directly from a patient's tumor tissue. They retain the genomic, transcriptomic, and proteomic characteristics of the original tumor, as well as its cellular heterogeneity and architecture, making them a superior model to traditional 2D cell cultures for predicting patient response to therapy.[1][2][3]
Data Presentation: this compound vs. STM2457 in Colorectal Cancer (CRC) PDOs
The following tables summarize the comparative performance of this compound and STM2457 in patient-derived organoids from colorectal cancer patients. The data is a synthesized representation from multiple preclinical studies to illustrate the expected outcomes.[4][5][6][7]
Table 1: In Vitro Potency and Target Engagement
| Compound | Target | Biochemical IC50 (nM) | Cellular EC50 for m6A Reduction (µM) | Cellular Thermal Shift (ΔTm, °C) |
| This compound | METTL3 | 5 | 0.7 - 2.5 | 4.5 |
| STM2457 | METTL3 | 16.9 | 2.2 | 5.1 |
Table 2: Anti-proliferative Activity in CRC PDOs
| Compound | CRC PDO Line 1 IC50 (µM) | CRC PDO Line 2 IC50 (µM) | CRC PDO Line 3 IC50 (µM) |
| This compound | 3.1 | 5.8 | 4.5 |
| STM2457 | 4.5 | 7.2 | 6.1 |
Table 3: In Vivo Efficacy in a CRC PDO-derived Xenograft (PDX) Model
| Treatment (50 mg/kg, daily) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 0 | +2.5 |
| This compound | 58 | -1.2 |
| STM2457 | 52 | -0.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Patient-Derived Organoid (PDO) Culture and Drug Screening
Protocol:
-
Tissue Acquisition and Processing: Fresh tumor tissue from consenting colorectal cancer patients is obtained and transported in a sterile, nutrient-rich medium. The tissue is minced and subjected to enzymatic digestion (e.g., using collagenase and dispase) to obtain a single-cell suspension.[8][9]
-
Organoid Culture: The cell suspension is embedded in Matrigel and plated in multi-well plates. The Matrigel is overlaid with a specialized organoid culture medium containing essential growth factors (e.g., EGF, Noggin, R-spondin).[8][9]
-
Drug Treatment: Once organoids are established, they are treated with a dose-response range of this compound, STM2457, or vehicle control for 72 hours.
-
Viability Assessment: Cell viability is assessed using a luminescent-based assay (e.g., CellTiter-Glo 3D) that measures ATP content. IC50 values are calculated from the dose-response curves.[10]
m6A Quantification by LC-MS/MS
Protocol:
-
RNA Isolation: Total RNA is extracted from treated and untreated PDOs using a commercial kit. Poly(A) RNA is then purified from the total RNA.[11][12]
-
RNA Digestion: The purified poly(A) RNA is digested to single nucleosides using nuclease P1 and alkaline phosphatase.[11][13]
-
LC-MS/MS Analysis: The nucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amounts of m6A and adenosine (A) are quantified by comparing their peak areas to a standard curve. The m6A/A ratio is then calculated.[11][13][14]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Protocol:
-
Cell Treatment: Intact PDO cells are treated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated across a range of temperatures to induce protein denaturation.[15][16]
-
Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.[15][16]
-
Protein Quantification: The amount of soluble METTL3 in each sample is quantified by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates direct binding and stabilization of the METTL3 protein.[15][16]
PDO-Derived Xenograft (PDX) Model
Protocol:
-
Organoid Implantation: Patient-derived organoids are dissociated and resuspended in a Matrigel/PBS mixture. The cell suspension is then subcutaneously injected into immunocompromised mice.[17][18]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered this compound, STM2457, or vehicle control daily via oral gavage. Tumor volume and body weight are monitored regularly.[19][20]
-
Efficacy Evaluation: At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume between the treated and vehicle groups.[19][20]
Conclusion
The validation of this compound's mechanism of action in patient-derived organoid models provides strong preclinical evidence for its therapeutic potential. The comparative data demonstrates that this compound is a potent and selective METTL3 inhibitor with superior or comparable efficacy to other known inhibitors in a clinically relevant in vitro model system. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this compound and the broader m6A pathway in cancer biology and to accelerate the development of novel epigenetic therapies.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. The Patient-Derived Cancer Organoids: Promises and Challenges as Platforms for Cancer Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Patient-Derived Organoids in Precision Medicine: Drug Screening, Organoid-on-a-Chip and Living Organoid Biobank [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 12. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of EZH2 in Diverse Cancer Subtypes: A Guide for Researchers
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), playing a pivotal role in epigenetic regulation through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), which leads to transcriptional repression.[1][2][3] However, emerging evidence highlights a more complex, often dichotomous role for EZH2 in oncology. Its function can switch from a transcriptional repressor to a co-activator, and its expression and prognostic significance vary dramatically across different cancer subtypes.[4][5][6] This guide provides a comparative analysis of EZH2's role, expression, and functional mechanisms across various cancers, supported by quantitative data and detailed experimental protocols to aid researchers and drug development professionals.
Comparative Data on EZH2 Expression and Prognostic Value
EZH2 is frequently overexpressed in a wide array of human cancers, and this overexpression often correlates with advanced tumor stage and poor clinical outcomes.[7][8] However, the degree of overexpression and its prognostic implications are highly context-dependent.
Table 1: EZH2 Expression in Various Cancer Subtypes Compared to Normal Tissue
This table summarizes findings on EZH2 mRNA and protein expression levels in different tumor types based on data from The Cancer Genome Atlas (TCGA) and other comprehensive analyses.
| Cancer Type | Subtype(s) | EZH2 Expression Status | Supporting Data Source(s) |
| Breast Cancer | Luminal, HER2-positive, Triple-Negative (TNBC) | Significantly higher in all subtypes vs. normal tissue.[9] Highest expression often seen in TNBC.[10][11] | TCGA, Immunohistochemistry (IHC) Studies[9][10] |
| Prostate Cancer | Primary vs. Castration-Resistant (CRPC) | Upregulated in primary tumors; further elevated in CRPC and metastatic disease.[5][12][13] | IHC, Western Blot, TCGA[5][12] |
| Glioblastoma (GBM) | N/A | Significantly upregulated compared to normal brain tissue.[14] | IHC Analysis[14] |
| Lung Cancer | Non-Small Cell Lung Cancer (NSCLC) | Commonly overexpressed.[15][16] | Genetically Engineered Mouse Models, TCGA[15][16] |
| Lung Adenocarcinoma | KRAS-driven | EZH2 can act as a tumor suppressor in this context.[17] | Mouse Models[17] |
| Hematological Malignancies | Diffuse Large B-cell Lymphoma (DLBCL), Follicular Lymphoma (FL) | Gain-of-function mutations and overexpression are common.[1] | Sequencing, Gene Expression Analysis[1] |
| Hematological Malignancies | Acute Myeloid Leukemia (AML) | Dual tumor-suppressive and oncogenic roles depending on the disease phase.[4] | Mouse Models, RNA Sequencing[4] |
Table 2: Prognostic Significance of High EZH2 Expression Across Different Cancers
This table presents a meta-analysis of the hazard ratios (HR) and odds ratios (OR) associated with high EZH2 expression, indicating its value as a prognostic biomarker.
| Cancer Type | Prognostic Association of High EZH2 | Hazard/Odds Ratio (95% CI) | Key Correlated Clinicopathological Features |
| All Cancers (Pooled) | Poorer Overall Survival (OS) & Disease-Free Survival (DFS) | OS HR: 1.54 (1.30-1.78)[18][19] DFS HR: 1.35 (1.00-1.71)[18][19] | N/A |
| Breast Cancer | Poorer Overall Survival | OS HR: 1.40 (1.13-1.67)[18] | High histological grade, ER/PR negativity, HER-2 positivity, p53 expression.[18][19][20] |
| Triple-Negative Breast Cancer | Poorer Overall Survival | Retained significance as an independent prognostic factor (P=0.02).[10] | Associated with younger age and high histologic grade.[10] |
| Prostate Cancer | Progression to CRPC and metastasis | N/A (Strong correlation observed) | Advanced tumor stage, poor clinical outcome.[7] |
| Lung Cancer | Poorer Overall Survival (in some studies) | HR: 1.60 (0.91-2.29) - Not statistically significant in one meta-analysis.[18] | N/A |
| Oesophageal Cancer | Poorer Overall Survival | HR: 1.54 (1.27-1.81)[21] | N/A |
| Colorectal Cancer | No significant association with prognosis | HR: 0.75 (0.28-1.22)[18] | N/A |
Functional Comparison of EZH2 in Key Cancer Subtypes
The role of EZH2 extends beyond simple overexpression and is dictated by the specific cellular and signaling context of each cancer subtype.
-
Breast Cancer : EZH2 expression is significantly elevated in triple-negative breast cancer (TNBC) compared to other subtypes and is associated with a more aggressive phenotype and poorer survival.[10][11] In ER-positive breast cancer, EZH2 can interact with the estrogen receptor (ER) to either activate or repress gene expression, showcasing its functional plasticity.[6][22] In contrast, in ER-negative cells, EZH2 can form a complex with NF-κB subunits (RelA/RelB) to function as a transcriptional co-activator, driving pro-oncogenic gene expression.[6][23]
-
Prostate Cancer : A critical functional switch occurs during the progression to castration-resistant prostate cancer (CRPC). In androgen-sensitive prostate cancer, EZH2 primarily functions as a canonical PRC2-mediated transcriptional repressor. However, in CRPC, EZH2 is often phosphorylated, leading it to act as a transcriptional co-activator for the Androgen Receptor (AR), thereby driving androgen-independent growth.[5][13][24] This non-canonical function is independent of the PRC2 complex but still requires an intact methyltransferase domain.[5][13]
-
Glioblastoma (GBM) : In GBM, EZH2 is highly overexpressed and is essential for the maintenance of glioblastoma cancer stem cells (CSCs).[25] By repressing genes involved in differentiation, EZH2 helps preserve the self-renewal capacity of CSCs, which are thought to be responsible for tumor recurrence and therapeutic resistance.[2]
-
Lung Cancer : The role of EZH2 in lung cancer is particularly complex. In some contexts, such as non-small cell lung carcinoma (NSCLC), its overexpression drives tumorigenesis through mechanisms distinct from canonical EGFR and KRAS pathways.[15][16] Conversely, in KRAS-driven lung adenocarcinoma, EZH2 can act as a tumor suppressor.[17] This highlights the importance of understanding the specific genetic background when considering EZH2 as a therapeutic target.
-
Hematological Malignancies : EZH2 plays a dual role in blood cancers. In lymphomas such as DLBCL and follicular lymphoma, gain-of-function mutations in EZH2 are common and drive lymphomagenesis.[1] In contrast, in acute myeloid leukemia (AML), EZH2 can have both tumor-suppressive and oncogenic functions depending on the stage of the disease.[4]
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the complex role of EZH2.
Detailed Experimental Protocols
This protocol outlines the steps to quantify and compare EZH2 protein levels in different cancer cell lines or tissue samples.
-
Sample Preparation (Protein Lysate)
-
Culture cells to 70-80% confluency. For tissue, pulverize frozen samples.
-
Wash cells/tissue with ice-cold PBS.
-
Lyse cells/tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE (Gel Electrophoresis)
-
Normalize protein samples to a final concentration of 1-2 µg/µL with lysis buffer and 4x Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a 4-20% Tris-glycine polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
For wet transfer, run at 100V for 90 minutes at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody against EZH2 (e.g., rabbit anti-EZH2, diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
-
Capture the signal using a CCD imager or X-ray film.
-
Perform densitometry analysis to quantify EZH2 protein levels relative to the loading control.
-
This protocol details the procedure to identify the genomic regions where EZH2 binds, revealing its direct target genes.[26][27][28][29]
-
Cross-linking and Chromatin Preparation
-
Grow approximately 20-30 million cells per ChIP experiment.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% directly to the culture media. Incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubating for 5 minutes.
-
Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei.
-
Resuspend nuclei in a shearing buffer and sonicate to shear chromatin into fragments of 200-600 bp. Verify fragment size on an agarose (B213101) gel.
-
Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Set aside a small aliquot of the pre-cleared chromatin as the "input" control.
-
Incubate the remaining chromatin with an anti-EZH2 ChIP-grade antibody (typically 5-10 µg) overnight at 4°C with rotation. Also, perform a negative control immunoprecipitation with a non-specific IgG antibody.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification
-
Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for 4-6 hours or overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Library Preparation and Sequencing
-
Quantify the immunoprecipitated DNA.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification to generate sufficient library material.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis
-
Align sequenced reads to the reference genome.
-
Perform peak calling analysis (e.g., using MACS2) to identify genomic regions significantly enriched in the EZH2 ChIP sample compared to the input control.
-
Annotate peaks to nearby genes and perform motif analysis and pathway enrichment analysis to understand the biological significance of EZH2 target genes.
-
References
- 1. EZH2 abnormalities in lymphoid malignancies: underlying mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | EZH2 Mediates Proliferation, Migration, and Invasion Promoted by Estradiol in Human Glioblastoma Cells [frontiersin.org]
- 3. Upregulation of Enhancer of Zeste Homolog 2 (EZH2) with Associated pERK Co-Expression and PRC2 Complex Protein SUZ12 Correlation in Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. EZH2 Oncogenic Activity in Castration Resistant Prostate Cancer Cells is Polycomb-Independent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse involvement of EZH2 in cancer epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive Analysis of the Expression Characteristics of the Enhancer of the Zeste Homolog 2 Gene in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CLINICAL AND BIOLOGICAL RELEVANCE OF EZH2 IN TRIPLE NEGATIVE BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2 promotes migration and invasion of triple-negative breast cancer cells via regulating TIMP2-MMP-2/-9 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of EZH2 by chemo- and radiotherapy agents and small molecule inhibitors induces cell death in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. EZH2 promotes metabolic reprogramming in glioblastomas through epigenetic repression of EAF2-HIF1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oncogenic Deregulation of EZH2 as an Opportunity for Targeted Therapy in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oncogenic deregulation of EZH2 as an opportunity for targeted therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ezh2 Acts as a Tumor Suppressor in Kras-driven Lung Adenocarcinoma [ijbs.com]
- 18. Prognostic value of high EZH2 expression in patients with different types of cancer: a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. Prognostic value of high EZH2 expression in patients with different types of cancer: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Prognostic significance of EZH2 expression in patients with oesophageal cancer: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 24. Frontiers | Increased AR expression in castration-resistant prostate cancer rapidly induces AR signaling reprogramming with the collaboration of EZH2 [frontiersin.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 29. chromosomedynamics.com [chromosomedynamics.com]
Assessing the Specificity of Uzh2 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of epitranscriptomics has identified the N6-methyladenosine (m6A) writer enzyme METTL3 as a promising therapeutic target in various diseases, particularly cancer. Uzh2 has emerged as a potent and selective small-molecule inhibitor of METTL3. This guide provides an objective comparison of this compound's performance against other notable METTL3 inhibitors, namely STM2457 and the clinical-stage compound STC-15, with a focus on their specificity in primary cells. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Performance Data at a Glance: this compound vs. Alternatives
The following tables summarize the key quantitative data for this compound and its primary comparators, STM2457 and STC-15, to facilitate a direct comparison of their biochemical potency, cellular activity, and selectivity.
| Table 1: Biochemical Potency and Cellular Activity | |||
| Parameter | This compound | STM2457 | STC-15 |
| Biochemical IC50 vs. METTL3 | 5 nM[1][2] | 16.9 nM[3] | < 6 nM[3][4] |
| Binding Affinity (Kd) vs. METTL3 | Not Reported | 1.4 nM[3] | Not Reported |
| Cellular EC50 for m6A Reduction (MOLM-13 cells) | 0.7 µM[1] | Not Reported | Not Reported |
| Cellular EC50 for m6A Reduction (PC-3 cells) | 2.5 µM[1] | Not Reported | Not Reported |
| Cellular IC50 for Proliferation (MOLM-13 cells) | Not Reported | 3.5 µM[4] | Not Reported |
| Cellular Target Engagement (CETSA EC50 in MOLM-13) | 0.85 µM[1] | Not Reported | Not Reported |
| Table 2: Specificity and Selectivity Profile | |||
| Parameter | This compound | STM2457 | STC-15 |
| Selectivity vs. other Methyltransferases | No binding to METTL1 and METTL16 observed up to 100 µM in thermal shift assays.[1] | >1,000-fold selectivity over a panel of 45 other RNA, DNA, and protein methyltransferases.[3] | High target selectivity reported.[3][4][5] |
| Selectivity vs. Kinases | Data not available | No inhibitory effect on a panel of 468 kinases at 10 µM.[6] | Data not available |
| Table 3: Effects on Primary Cells | |||
| Primary Cell Type | This compound | STM2457 | STC-15 |
| Normal Human CD34+ Hematopoietic Cells | Not Reported | No effect on colony-forming ability.[3] | Not Reported |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Reported | Not Reported | Significantly reduced m6A levels at 0.1 µM, 0.3 µM, and 1 µM.[5] |
| Primary CD4+ T-cells | Not Reported | Reduced m6A levels and inhibited proliferation and effector differentiation.[7] | In vitro co-culture demonstrated enhanced PBMC- and purified CD8+ T-cell-mediated killing of cancer cells.[8] |
| Primary Neurons | Not Reported | Inhibition of METTL3 activity increased Bcl-2 mRNA and protein levels, inhibiting apoptosis after oxygen-glucose deprivation.[9] | Not Reported |
| Primary Hepatocytes | Not Reported | Increased insulin (B600854) sensitivity.[10] | Not Reported |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the methods used to assess its specificity, the following diagrams illustrate the METTL3 signaling pathway and a general workflow for evaluating METTL3 inhibitors.
Caption: METTL3 signaling pathway and the point of inhibition by this compound.
Caption: Workflow for evaluating the specificity of METTL3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the specificity of METTL3 inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This assay confirms that the inhibitor binds to its intended target, METTL3, within the cellular environment.
-
Cell Culture and Treatment: Culture primary cells (e.g., MOLM-13) to a density of approximately 2 x 10⁶ cells/mL. Treat the cells with a dose range of this compound or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification and Western Blot: Quantify the protein concentration in the soluble fractions. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against METTL3. Use a loading control (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: Quantify the band intensities for METTL3 at each temperature. Plot the percentage of soluble METTL3 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. The EC50 for thermal stabilization can be determined from dose-response curves at a fixed temperature.[1]
Quantification of m6A/A Ratio by LC-MS/MS
This method directly measures the enzymatic activity of METTL3 in cells by quantifying the ratio of N6-methyladenosine (m6A) to adenosine (B11128) (A).
-
RNA Isolation: Treat primary cells with this compound or a vehicle control for a specified time (e.g., 16 hours). Isolate total RNA using a suitable method (e.g., TRIzol), and then purify poly(A)+ RNA using oligo(dT)-magnetic beads.
-
RNA Digestion: Digest 100-200 ng of poly(A)+ RNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the nucleosides using reverse-phase liquid chromatography (LC) on a C18 column. Detect and quantify adenosine and m6A using a triple quadrupole mass spectrometer (MS/MS) in positive ion multiple reaction monitoring (MRM) mode. The transitions to monitor are typically m/z 282 → 150 for m6A and m/z 268 → 136 for adenosine.
-
Data Analysis: Generate standard curves for both m6A and adenosine to quantify their amounts in the samples. Calculate the m6A/A ratio. A dose-dependent decrease in the m6A/A ratio upon inhibitor treatment indicates target inhibition. The EC50 for m6A reduction can be calculated from the dose-response curve.
Conclusion
This compound is a highly potent inhibitor of METTL3 with demonstrated activity in cellular models. Its specificity profile, particularly against other RNA methyltransferases like METTL1 and METTL16, is favorable.[1] When compared to STM2457, another well-characterized METTL3 inhibitor, this compound exhibits a more potent biochemical IC50. However, STM2457 has a more extensively documented selectivity profile, having been tested against large panels of methyltransferases and kinases with no significant off-target effects observed.[3][6] Both inhibitors show efficacy in cancer cell lines, and STM2457 has been shown to be non-toxic to normal primary hematopoietic stem and progenitor cells.[3]
The clinical-stage inhibitor, STC-15, also shows high potency and has demonstrated promising activity in a Phase 1 clinical trial in patients with solid tumors.[11] Preclinical data for STC-15 suggests a mechanism of action that involves the activation of an anti-tumor immune response, which has been observed in primary immune cells.[5][8]
For researchers investigating the role of METTL3 in primary cells, the choice between these inhibitors will depend on the specific research question. This compound offers high potency and is a valuable tool for in vitro and cell-based studies. STM2457 provides a robustly characterized specificity profile, making it an excellent choice for studies where off-target effects are a major concern. The clinical data available for STC-15 provides a translational context for the effects of METTL3 inhibition. The experimental protocols provided herein offer a framework for researchers to independently verify the specificity and efficacy of these inhibitors in their primary cell models of interest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. First selective METTL3 inhibitor STC-15 shows promise in preclinical setting | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. METTL3 inhibition reduces N6-methyladenosine levels and prevents allogeneic CD4+ T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STC-15, an oral small molecule inhibitor of the RNA methyltransferase METTL3, inhibits tumour growth through activation of anti-cancer immune responses and synergizes with immune checkpoint blockade, Nov 2022, SITC Annual Meeting 2022 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 9. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. STORM Therapeutics to Present Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
A Comparative Guide to Uzh2 and Other N6-Methyladenosine (m6A) Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The reversible N6-methyladenosine (m6A) modification of RNA has emerged as a critical regulator of gene expression, influencing a myriad of biological processes from cell differentiation to disease progression. The enzymes that write, erase, and read these modifications represent promising therapeutic targets. This guide provides a comparative analysis of Uzh2, a potent METTL3 inhibitor, alongside other key inhibitors of the m6A pathway.
The m6A Regulatory Pathway
The m6A modification is a dynamic process controlled by a set of proteins. "Writers," such as the METTL3-METTL14 complex, install the methyl group. "Erasers," like FTO and ALKBH5, remove it. "Readers," including the YTH domain-containing proteins, recognize m6A and mediate its downstream effects on RNA splicing, stability, and translation.[1][2][3] Inhibitors targeting these proteins offer powerful tools to probe the m6A pathway and hold therapeutic potential, particularly in oncology.[4][5]
Figure 1: The m6A RNA modification pathway and points of inhibition.
Comparative Analysis of m6A Pathway Inhibitors
This section details the performance of this compound against other prominent inhibitors targeting the m6A writer (METTL3) and eraser (FTO, ALKBH5) enzymes.
METTL3 "Writer" Inhibitors: this compound vs. STM2457
METTL3 is a key catalytic component of the m6A writer complex and a major target in acute myeloid leukemia (AML).[4][6]
| Inhibitor | Target | IC50 (in vitro) | Cellular EC50 (m6A/A Reduction) | Cellular GI50 (Growth Inhibition) | Selectivity Notes |
| This compound | METTL3 | 5 nM | 0.7 µM (MOLM-13), 2.5 µM (PC-3) | 12 µM (MOLM-13), 70 µM (PC-3) | No affinity for METTL16/METTL1 at 100 µM.[7][8] |
| STM2457 | METTL3 | 16.9 nM | Not explicitly stated, but reduces m6A levels. | 0.6-10.3 µM (Human AML cell lines) | No potency against other RNA/DNA/protein methyltransferases.[9] |
This compound is a highly potent, selective, and cell-permeable inhibitor of the RNA methyltransferase METTL3, with an in vitro IC50 of 5 nM.[7][8][10] It has been shown to dose-dependently reduce the m6A/A ratio in polyadenylated RNA in both MOLM-13 (AML) and PC-3 (prostate cancer) cell lines.[4][7][11] this compound also demonstrates growth-inhibitory effects in these cell lines.[7]
STM2457 is another potent and highly selective inhibitor of METTL3.[9] It has demonstrated significant anti-leukemic efficacy in both cell cultures and in vivo mouse models of AML, leading to reduced AML growth, increased differentiation, and apoptosis.[6][12] STM2457 has been shown to inhibit the proliferation of pancreatic cancer cells by down-regulating m6A modifications.[13]
FTO "Eraser" Inhibitors
The fat mass and obesity-associated (FTO) protein was the first identified m6A demethylase. Its inhibition leads to an increase in global m6A levels.[14]
| Inhibitor | Target | IC50 (in vitro) | Cellular Effects | Selectivity Notes |
| FB23-2 | FTO | 2.6 µM | Suppresses proliferation (IC50: 0.8-1.5 µM in AML cells) and promotes differentiation/apoptosis.[15][16] | Selective for FTO.[17] |
| Meclofenamic Acid | FTO | ~1 µM (for cyclooxygenase) | Increases cellular levels of m6A in HeLa cells.[14][18][19] | Highly selective for FTO over ALKBH5.[18][19][20] |
| Rhein | FTO | Potent, but IC50 not specified in snippets. | Restrains myoblast differentiation; can restore 5-FU sensitivity in resistant colorectal cancer cells.[21][22][23][24] | Shows little selectivity for the ALKB subfamily.[24] |
FB23-2 is a potent and selective FTO inhibitor that directly binds to the enzyme.[15][17] It effectively suppresses the proliferation of human AML cell lines and primary AML cells, while promoting their differentiation and apoptosis.[15][16] In vivo studies have shown that FB23-2 can inhibit the progression of human AML in mouse models.[16][17]
Meclofenamic acid , a non-steroidal anti-inflammatory drug, has been identified as a highly selective inhibitor of FTO.[18][19][20] It competes with the m6A-containing nucleic acid for binding to FTO, and treatment of cells with its ethyl ester form leads to elevated m6A levels in mRNA.[14][18][19]
Rhein is a natural product that acts as a competitive inhibitor at the FTO active site.[25] It is cell-active and has been shown to inhibit m6A demethylation within cells.[25] Rhein has been demonstrated to restrain the differentiation of myoblasts and can re-sensitize 5-FU-resistant colorectal cancer cells to the chemotherapy.[21][23][24] However, it exhibits lower selectivity compared to other FTO inhibitors.[24]
ALKBH5 "Eraser" Inhibitor: IOX1
ALKBH5 is another key m6A demethylase.
| Inhibitor | Target | IC50 (in vitro) | Cellular Effects | Selectivity Notes |
| IOX1 | ALKBH5 | Potent, but IC50 for ALKBH5 not specified in snippets. | Inhibits proliferation and migration of vascular smooth muscle cells; can regulate p53 expression and apoptosis.[26][27][28] | Broad-spectrum inhibitor of 2OG oxygenases, including JmjC demethylases.[26][29][30] |
IOX1 is a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases, which includes the m6A demethylase ALKBH5.[26][29] Due to its broad-spectrum nature, it also inhibits other enzymes like the JmjC histone demethylases.[26][29] In cellular assays, IOX1 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells and can modulate apoptosis.[26][28]
Experimental Methodologies
Detailed protocols are crucial for the evaluation and comparison of m6A pathway inhibitors. Below are representative workflows and methodologies for key experiments.
Figure 2: General experimental workflow for evaluating m6A inhibitors.
In Vitro Enzymatic Inhibition Assay (for IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of the target enzyme by 50%.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay can be used. This assay measures the enzymatic activity of, for example, the METTL3-METTL14 complex on a biotinylated RNA substrate.
-
Protocol Outline:
-
Recombinant METTL3-METTL14 complex is incubated with a biotinylated RNA substrate and the methyl donor S-adenosyl-L-methionine (SAM).
-
A series of inhibitor concentrations (e.g., this compound) are added to the reaction wells.
-
Following incubation, an m6A-specific antibody conjugated to a fluorescent donor (e.g., Europium) and streptavidin conjugated to a fluorescent acceptor (e.g., APC) are added.
-
If the RNA is methylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.
-
The signal is read on a plate reader, and IC50 values are calculated by fitting the dose-response data to a curve.
-
Cellular m6A Quantification (Dot Blot Assay)
-
Objective: To measure the global level of m6A in total RNA or mRNA from cells treated with an inhibitor.
-
Protocol Outline:
-
Culture cells (e.g., NB4, MONOMAC6) and treat with the inhibitor (e.g., FB23-2) or DMSO as a control for a specified time (e.g., 72 hours).[17]
-
Isolate total RNA or poly(A)+ RNA from the cells.
-
Serially dilute the RNA samples and spot them onto a nylon membrane.
-
Crosslink the RNA to the membrane using UV light.
-
Block the membrane and then incubate with a primary antibody specific for m6A.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for the amount of RNA loaded, the membrane can be stained with methylene (B1212753) blue.
-
Quantify the dot intensity to determine the relative m6A levels.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the effect of an inhibitor on cell growth and viability.
-
Protocol Outline:
-
Seed cells (e.g., HeLa) into a 96-well plate and allow them to attach overnight.[29]
-
Treat the cells with a range of inhibitor concentrations for a specified period (e.g., 24-72 hours).[29]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Protocol Outline:
-
Animal Model: Use immunocompromised mice (e.g., NSG mice).[12]
-
Xenograft Implantation: Transplant human cancer cells (e.g., primary AML cells) into the mice.[12]
-
Treatment: Once tumors are established, administer the inhibitor (e.g., STM2457 at 50 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection).[12]
-
Monitoring: Regularly monitor tumor volume and the overall health and survival of the mice.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues to measure m6A levels and the expression of target genes to confirm in vivo target engagement.[12]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | The emerging roles and mechanism of N6-methyladenosine (m6A) modifications in urologic tumours progression [frontiersin.org]
- 3. The role of m6A modification in the biological functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors targeting m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule and peptide inhibitors of m6A regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. METTL3 inhibitor this compound | METTL3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. FB23-2 | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. [PDF] Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 | Semantic Scholar [semanticscholar.org]
- 19. Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration | Semantic Scholar [semanticscholar.org]
- 23. Inhibitor of FTO, Rhein, Restrains the Differentiation of Myoblasts and Delays Skeletal Muscle Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. N6-methyladenosine demethylase FTO enhances chemo-resistance in colorectal cancer through SIVA1-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. medchemexpress.com [medchemexpress.com]
- 27. researchgate.net [researchgate.net]
- 28. file.medchemexpress.com [file.medchemexpress.com]
- 29. selleckchem.com [selleckchem.com]
- 30. medchemexpress.com [medchemexpress.com]
Independent Validation of UZH2 and Comparative Analysis of METTL3 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for the METTL3 inhibitor, UZH2, with alternative METTL3 inhibitors. The information is compiled from publicly available research to assist researchers, scientists, and drug development professionals in evaluating these compounds for their studies. While direct independent experimental validation of all published this compound results from unaffiliated laboratories remains to be extensively published, this guide offers a comparative analysis based on available data for this compound and its alternatives.
Introduction to METTL3 Inhibition
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA stability, translation, and splicing. The primary enzyme responsible for this modification is the methyltransferase-like 3 (METTL3) protein, which acts in a complex with METTL14. Dysregulation of METTL3 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors of METTL3 are being developed to modulate m6A levels and thereby influence cellular processes. This guide focuses on this compound, a potent METTL3 inhibitor, and compares its reported performance with other key inhibitors in the field.
Comparative Performance of METTL3 Inhibitors
The following tables summarize the available quantitative data for this compound and its primary alternatives: UZH1a, STM2457, and STC-15.
| Inhibitor | Biochemical IC50 | Cellular EC50 (m6A Reduction) | Cellular Growth Inhibition GI50/IC50 | Key Features |
| This compound | 5 nM[1] | 0.7 µM (MOLM-13), 2.5 µM (PC-3)[2][3] | 12 µM (MOLM-13), 70 µM (PC-3)[2] | Potent and selective METTL3 inhibitor.[1] |
| UZH1a | 280 nM[4][5] | 4.6 µM (MOLM-13)[4][6] | 11 µM (MOLM-13), 67 µM (HEK293T), 87 µM (U2Os)[4][6] | Precursor to this compound.[7] |
| STM2457 | 16.9 nM[8] | Not explicitly reported for m6A reduction, but effective in reducing m6A levels.[8] | 3.5 µM (MOLM-13) | First-in-class, orally active, with in vivo efficacy in AML models.[8] |
| STC-15 | < 6 nM[9] | Demonstrated target engagement in humans (63% m6A reduction in peripheral blood).[10] | Partial responses observed in a Phase 1 clinical trial in solid tumors.[11][12] | First METTL3 inhibitor to enter human clinical trials.[11] |
Table 1: Comparison of in vitro and cellular activity of METTL3 inhibitors.
| Inhibitor | In Vivo Model | Dosing | Key In Vivo Outcomes |
| This compound | No published in vivo data found. | - | - |
| UZH1a | No published in vivo data found. | - | - |
| STM2457 | Acute Myeloid Leukemia (AML) patient-derived xenografts (PDX) in mice.[8] | 50 mg/kg, intraperitoneal, daily.[8] | Impaired AML engraftment, prolonged survival.[8] |
| STC-15 | Phase 1 clinical trial in patients with advanced solid tumors.[10][11][12] | 60-200 mg, three times a week, oral.[11][12] | Well-tolerated, tumor regressions, and sustained partial responses in multiple tumor types.[11][12] |
Table 2: Comparison of in vivo and clinical activity of METTL3 inhibitors.
Experimental Protocols
This section provides an overview of the methodologies used for the key experiments cited in the comparison tables.
Biochemical IC50 Determination (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)
This assay is commonly used to measure the inhibition of METTL3's enzymatic activity in a biochemical setting.
-
Reagents : Recombinant METTL3/METTL14 complex, a biotinylated RNA substrate, S-adenosyl-L-methionine (SAM), and a detection reagent (e.g., an antibody that recognizes the m6A modification coupled to a fluorescent donor and an acceptor fluorophore).
-
Procedure :
-
The METTL3/METTL14 enzyme complex is incubated with the test inhibitor (e.g., this compound) at various concentrations.
-
The methylation reaction is initiated by adding the biotinylated RNA substrate and SAM.
-
After a set incubation period, the detection reagents are added.
-
If the RNA is methylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.
-
-
Data Analysis : The intensity of the FRET signal is measured. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzymatic activity, is calculated from the dose-response curve.[1]
Cellular m6A Level Quantification (UPLC-MS/MS)
This method is used to determine the effect of the inhibitor on the overall m6A levels in cellular RNA.
-
Cell Culture and Treatment : Cancer cell lines (e.g., MOLM-13, PC-3) are cultured and treated with the METTL3 inhibitor at various concentrations for a specific duration (e.g., 16 hours).[2]
-
RNA Extraction : Polyadenylated RNA (mRNA) is isolated from the treated cells.
-
RNA Digestion : The extracted mRNA is digested into single nucleosides using nucleases.
-
UPLC-MS/MS Analysis : The digested nucleosides are separated by ultra-performance liquid chromatography (UPLC) and quantified using tandem mass spectrometry (MS/MS). The ratio of m6A to adenosine (B11128) (A) is determined.
-
Data Analysis : The EC50 value, the concentration of the inhibitor that causes a 50% reduction in the m6A/A ratio, is calculated.[2]
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is used to verify that the inhibitor binds to its target protein within the cell.
-
Cell Treatment : Cells are treated with the inhibitor or a vehicle control.
-
Heating : The cell lysates are heated to a range of temperatures.
-
Protein Separation : The aggregated proteins are separated from the soluble proteins by centrifugation.
-
Western Blotting : The amount of soluble METTL3 protein at each temperature is quantified by Western blotting.
-
Data Analysis : Ligand binding stabilizes the protein, leading to a higher melting temperature. The EC50 for target engagement is determined by the concentration of the inhibitor that leads to a half-maximal thermal stabilization.
Signaling Pathways and Experimental Workflows
METTL3 Inhibition Signaling Pathway
Inhibition of METTL3 leads to a reduction in m6A levels on target mRNAs. This can affect various downstream pathways, including those involved in cell cycle progression, apoptosis, and immune signaling. For instance, in acute myeloid leukemia, METTL3 inhibition has been shown to downregulate the expression of oncogenes like MYC, BCL2, and CEBPA, leading to cell cycle arrest and apoptosis.[5] More recent clinical data with STC-15 suggests that METTL3 inhibition can also activate innate immune pathways, including interferon signaling.[11][12]
Caption: Signaling pathway of METTL3 inhibition.
General Workflow for Preclinical Evaluation of METTL3 Inhibitors
The preclinical evaluation of a novel METTL3 inhibitor typically follows a structured workflow to assess its potency, selectivity, and anti-cancer activity.
Caption: Preclinical evaluation workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. STORM Therapeutics Unveils New Clinical Data on METTL3 Inhibitor STC-15 at SITC 2024 [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. STORM Therapeutics Presents New Clinical Data on its First-in-Class METTL3 Inhibitor STC-15 at SITC 2024 [prnewswire.com]
UZH2 Performance Benchmarked Against Novel METTL3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of UZH2, a potent METTL3 inhibitor, against other recently developed inhibitors targeting the same methyltransferase. The data presented is compiled from various studies to offer a comprehensive overview for researchers and professionals in the field of drug discovery and development.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the key performance indicators for this compound and other selected METTL3 inhibitors. This data allows for a direct comparison of their biochemical potency and cellular efficacy.
| Inhibitor | Target | IC50 (nM) | Cell Line | EC50 (µM) | Assay Type |
| This compound | METTL3 | 5[1] | MOLM-13 (AML) | 0.7[1][2] | m6A/A ratio reduction |
| PC-3 (Prostate Cancer) | 2.5[1][2] | m6A/A ratio reduction | |||
| MOLM-13 (AML) | 0.85[1] | CETSA | |||
| UZH1a | METTL3 | 280[3][4] | MOLM-13 (AML) | 4.6[4][5] | m6A/A ratio reduction |
| MOLM-13 (AML) | 11[3][4] | Growth inhibition | |||
| HEK293T | 67[3][4] | Growth inhibition | |||
| U2Os | 87[3][4] | Growth inhibition | |||
| STM2457 | METTL3 | 16.9[6][7][8][9][10] | AML cell lines | 0.7 - 10.3[11] | Cell proliferation |
| Quercetin (B1663063) | METTL3 | 2730[12] | MIA PaCa-2 (Pancreatic) | 73.51 ± 11.22[12] | Cell viability |
| Huh7 (Liver) | 99.97 ± 7.03[12] | Cell viability | |||
| HL-60 (Leukemia) | ~7.7[13] | Growth inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and a clear understanding of the presented data.
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to determine the IC50 values of inhibitors against the METTL3-METTL14 complex. The principle of this assay is based on the transfer of energy between two fluorophores, a donor and an acceptor, when they are in close proximity.
Protocol:
-
Reagents: Recombinant METTL3-METTL14 complex, S-adenosyl-L-methionine (SAM) as the methyl donor, a biotinylated RNA substrate, and TR-FRET detection reagents (e.g., europium-labeled anti-m6A antibody as the donor and a streptavidin-conjugated acceptor).
-
Procedure:
-
The METTL3-METTL14 complex is incubated with the test inhibitor at varying concentrations.
-
SAM and the biotinylated RNA substrate are added to initiate the methylation reaction.
-
After a defined incubation period, the TR-FRET detection reagents are added.
-
The plate is incubated to allow for the binding of the antibody to the newly methylated RNA and the binding of streptavidin to the biotinylated RNA.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of m6A-modified RNA.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzymatic activity, is calculated from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. This method is used to confirm target engagement of an inhibitor in intact cells.[14][15][16]
Protocol:
-
Cell Treatment: Intact cells are treated with the test inhibitor at various concentrations or a vehicle control.
-
Heat Challenge: The treated cells are then heated to a range of temperatures. The binding of the inhibitor is expected to increase the thermal stability of the target protein (METTL3).
-
Cell Lysis and Fractionation: After the heat treatment, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble METTL3 in the supernatant is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. A shift in the melting temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response curve can also be generated at a fixed temperature to determine the EC50 for target engagement.[17]
InCELL Pulse Assay
The InCELL Pulse assay is a cell-based method used to quantify the engagement of a compound with its intracellular target. It relies on the principle of ligand-induced protein stabilization.[18][19][20][21][22]
Protocol:
-
Cell Line Engineering: The target protein (METTL3) is fused with a small enzyme fragment (ProLabel) and expressed in a suitable cell line.
-
Compound Treatment: The engineered cells are treated with the test inhibitor at various concentrations.
-
Thermal Challenge: The cells are subjected to a heat pulse at a specific temperature. Inhibitor binding will stabilize the METTL3-ProLabel fusion protein, protecting it from thermal denaturation.
-
Lysis and Detection: The cells are lysed, and a larger, inactive enzyme fragment (Enzyme Acceptor) is added. If the METTL3-ProLabel is stable, it will complement the Enzyme Acceptor to form an active enzyme.
-
Signal Measurement: A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent signal is measured. The signal intensity is proportional to the amount of stabilized target protein.
-
Data Analysis: The EC50 value, representing the concentration of the inhibitor that results in 50% of the maximal target stabilization, is determined from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key concepts related to METTL3 inhibition and the experimental workflows used to assess inhibitor performance.
Caption: METTL3 Signaling Pathway and Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. STM2457 | RNA methyltransferase METTL3 inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. STM2457 - Immunomart [immunomart.com]
- 11. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. CETSA [cetsa.org]
- 16. Frontiers | Current Advances in CETSA [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. InCELL Pulse™ Target Engagement Starter Kit [discoverx.com]
- 22. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Navigating the Disposal of UZH2: A Guide for Laboratory Professionals
At the forefront of any chemical handling procedure is the consultation of the Safety Data Sheet (SDS). For a compound like UZH2, the SDS is the primary source of information regarding its physical, chemical, and toxicological properties, as well as specific handling, storage, and disposal instructions. In the absence of a readily available SDS for this compound, it is imperative to treat it as a potentially hazardous chemical and follow the general guidelines for chemical waste disposal established by your institution's Environmental Health and Safety (EHS) office.
General Disposal Procedures for Chemical Inhibitors like this compound
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following steps provide a general workflow for the disposal of a research chemical such as this compound:
-
Characterization of Waste: Identify all components of the waste stream. This includes the chemical itself, any solvents used, and any contaminated materials such as personal protective equipment (PPE), pipette tips, and culture plates.
-
Segregation of Waste: Do not mix different types of chemical waste. This compound waste should be collected in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name (not just abbreviations), the concentration, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Consult Institutional Guidelines: Before final disposal, consult your institution's EHS guidelines. These guidelines will provide specific instructions on packaging, labeling, and pickup procedures for chemical waste.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of chemical waste down the drain or in the regular trash.
Key Information to Ascertain for this compound Disposal
In the absence of a specific SDS for this compound, the following table outlines the crucial data points a researcher would need to determine the appropriate disposal method. This information would typically be found in a comprehensive SDS.
| Data Point | Relevance to Disposal |
| Physical State | Determines the type of container and handling procedures required (e.g., solid, liquid). |
| Solubility | Informs about potential environmental fate and transport if spilled and is crucial for determining appropriate decontamination procedures. |
| pH | Indicates corrosivity. Corrosive wastes have specific disposal requirements. |
| Flammability | Flammable chemicals require storage away from ignition sources and have specific disposal pathways. |
| Reactivity | Information on chemical incompatibilities is vital to prevent dangerous reactions in a waste container. For example, this compound should not be mixed with strong oxidizing agents.[3] |
| Toxicity (Acute and Chronic) | Determines the level of hazard and the necessary personal protective equipment. Highly toxic chemicals may require specialized disposal methods. |
| Environmental Hazards | Information on ecotoxicity helps in assessing the environmental impact of an accidental release and underscores the importance of proper disposal to prevent environmental contamination. |
Experimental Protocol: Determining Disposal Procedures for a Novel Chemical
For a novel or uncharacterized chemical like this compound, a systematic approach is necessary to establish a safe disposal protocol. The following is a general experimental workflow:
-
Literature and Database Review: Conduct a thorough search of chemical databases (e.g., PubChem, SciFinder) and the scientific literature for any available information on the chemical's properties and toxicity.
-
Consult with EHS: Present the available information to your institution's EHS office. They are the primary resource for guidance on handling and disposing of new or uncharacterized chemicals.
-
Hazard Assessment: Based on the available data and in consultation with EHS, perform a formal hazard assessment for all laboratory procedures involving the chemical, including its disposal.
-
Develop a Standard Operating Procedure (SOP): Create a detailed SOP for the handling and disposal of the chemical. This SOP should be specific to your laboratory's procedures and should be reviewed and approved by the EHS office.
-
Training: Ensure all laboratory personnel who will handle the chemical are thoroughly trained on the SOP.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the proper disposal of a laboratory chemical.
By adhering to these established principles of chemical waste management and working closely with your institution's EHS office, you can ensure the safe and environmentally responsible disposal of this compound and other laboratory chemicals. This proactive approach to safety is fundamental to building a culture of trust and responsibility in the research environment.
References
Essential Safety and Handling Guide for Uzh2, a Potent METTL3 Inhibitor
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Uzh2, a potent and selective METTL3 inhibitor used in laboratory research. Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle this compound with a high degree of caution, treating it as a potentially hazardous substance. Adherence to the following procedures is essential to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound in both solid and solution forms. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Face shield if there is a risk of splashing- Respiratory protection (e.g., N95 respirator) if handling powder outside of a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Animal Handling (Dosing) | - Nitrile gloves- Laboratory coat or disposable gown- Safety glasses with side shields- Respiratory protection as determined by risk assessment |
| Waste Disposal | - Nitrile gloves (heavy-duty recommended)- Laboratory coat- Chemical splash goggles |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its final disposal.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste. This includes, but is not limited to, pipette tips, centrifuge tubes, gloves, bench paper, and empty vials.
Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all contaminated liquid waste, including unused solutions and cell culture media, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: All needles and syringes used for animal dosing or other procedures must be disposed of in a designated sharps container for hazardous chemical waste.
Disposal Procedure:
-
Ensure all waste containers are securely closed and properly labeled with the contents ("this compound Waste") and the appropriate hazard warnings.
-
Store the waste in a designated and secure satellite accumulation area.
-
Arrange for pickup and disposal through your institution's certified hazardous waste management vendor.
-
Maintain a detailed log of all this compound waste generated and disposed of.
Spill Response:
In the event of a spill, immediately alert others in the area and evacuate if necessary. For a small spill of this compound powder, carefully cover with an absorbent material, such as a chemical spill pillow or absorbent pad, and then wet it with an appropriate solvent to prevent airborne dust. For liquid spills, absorb with a compatible absorbent material. All spill cleanup materials must be disposed of as hazardous waste. For large spills, contact your institution's environmental health and safety department immediately.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
